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  • Product: 1-Ethoxy-2-ethynylbenzene
  • CAS: 90843-12-2

Core Science & Biosynthesis

Foundational

Synthesis of 1-Ethoxy-2-ethynylbenzene: A Comprehensive Technical Guide

Executive Summary 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a critical building block in advanced organic synthesis and medicinal chemistry. Featuring an ortho-ethoxy functional group adjacent to a terminal alkyne,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a critical building block in advanced organic synthesis and medicinal chemistry. Featuring an ortho-ethoxy functional group adjacent to a terminal alkyne, it serves as a highly versatile precursor for the construction of complex heterocyclic scaffolds, such as functionalized benzofurans, indoles, and extended conjugated materials. This guide details the optimal, self-validating synthetic route to this compound, emphasizing mechanistic causality and rigorous experimental controls.

Strategic Rationale: The Sonogashira-Hagihara Approach

The direct ethynylation of aryl rings using acetylene gas is notoriously difficult to control, often leading to over-alkynylation, homocoupling side reactions, or explosive hazards. To circumvent this, the modern standard relies on the Sonogashira cross-coupling reaction using a protected alkyne surrogate, specifically Trimethylsilylacetylene (TMSA)[1].

TMSA is selected for three causal reasons:

  • Phase Control : It is a liquid at room temperature, making stoichiometric control highly precise compared to gaseous acetylene[1].

  • Chemoselectivity : The bulky trimethylsilyl (TMS) group sterically hinders the terminal carbon, completely suppressing the formation of bis-aryl alkynes[1].

  • Orthogonal Deprotection : The Si–C bond is highly labile to mild bases, allowing for quantitative deprotection without affecting the aryl ether (ethoxy) linkage[2].

Mechanistic Insights & Pathway

The synthesis is a two-stage process. Stage 1 involves the Pd/Cu co-catalyzed coupling of 1-iodo-2-ethoxybenzene with TMSA. The catalytic cycle relies on the synergistic action of two metal centers[3].

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition into the aryl-iodine bond. Aryl iodides are strictly preferred over bromides or chlorides for room-temperature reactions due to their lower bond dissociation energy[2].

  • Copper Cycle : CuI reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This intermediate undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group[3].

  • Reductive Elimination : The resulting cis-Pd(II) complex expels the TMS-protected aryl alkyne and regenerates the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst Pd2_OA Trans-[Pd(II)Ar(I)L2] Oxidative Addition Pd0->Pd2_OA + 1-Iodo-2-ethoxybenzene Pd2_TM Trans-[Pd(II)Ar(C≡C-TMS)L2] Transmetalation Pd2_OA->Pd2_TM + Cu-C≡C-TMS Pd2_Iso Cis-[Pd(II)Ar(C≡C-TMS)L2] Isomerization Pd2_TM->Pd2_Iso Pd2_Iso->Pd0 Reductive Elimination Product TMS-Protected Alkyne Pd2_Iso->Product CuCycle Cu(I) Acetylide Generation CuCycle->Pd2_TM Transmetalation

Bimetallic catalytic cycle of the Sonogashira cross-coupling.

Quantitative Data: Reaction Optimization

The choice of starting halide dictates the required catalytic stringency. While aryl iodides couple cleanly at room temperature, aryl chlorides require specialized electron-rich phosphine ligands (e.g., PtBu3) and elevated temperatures (often via microwave irradiation)[4]. Furthermore, continuous flow methods have recently been developed to maintain catalyst homogeneity and efficiency[5].

Aryl Halide SubstrateCatalyst SystemSolvent / BaseTemp / TimeExpected Yield (Step 1)
1-Iodo-2-ethoxybenzene Pd(PPh3)2Cl2 (2 mol%), CuI (4 mol%)THF / Et3N (1:1)25°C / 4 h>90%
1-Bromo-2-ethoxybenzene Pd(PPh3)4 (5 mol%), CuI (10 mol%)DMF / Diisopropylamine80°C / 12 h75–85%
1-Chloro-2-ethoxybenzene Pd(OAc)2 (5 mol%), PtBu3 (10 mol%)DMF / Cs2CO3120°C (MW) / 20 min~70%

Table 1: Optimization parameters for the alkynylation of 2-ethoxyhalobenzenes.

Self-Validating Experimental Protocols

The following workflow describes the optimal route starting from 1-iodo-2-ethoxybenzene.

Workflow A 1-Iodo-2-ethoxybenzene (Starting Material) B TMSA, Pd(PPh3)2Cl2, CuI Et3N, THF, 25°C A->B C 2-(2-Ethoxyphenyl)ethynyl- trimethylsilane B->C Sonogashira Coupling D K2CO3, MeOH 25°C, 2h C->D E 1-Ethoxy-2-ethynylbenzene (Final Product) D->E Desilylation

Two-step synthetic workflow for 1-Ethoxy-2-ethynylbenzene.

Step 1: Synthesis of 2-(2-Ethoxyphenyl)ethynyltrimethylsilane

Causality Check: Oxygen must be rigorously excluded from the reaction vessel to prevent the Glaser homocoupling of TMSA (forming 1,4-bis(trimethylsilyl)buta-1,3-diyne). This side reaction consumes the alkyne and complicates downstream purification[1].

  • Preparation : Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (repeat for 3 cycles).

  • Reagent Loading : Charge the flask with 1-iodo-2-ethoxybenzene (10.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.2 mmol, 2 mol%), and Copper(I) iodide (0.4 mmol, 4 mol%).

  • Solvent Addition : Inject 20 mL of anhydrous, degassed Tetrahydrofuran (THF) and 20 mL of degassed Triethylamine (TEA). Note: TEA acts as both the base for acetylide formation and a stabilizing ligand for the metal centers.

  • Coupling : Add Trimethylsilylacetylene (TMSA) (12.0 mmol, 1.2 equiv) dropwise via syringe. The solution will rapidly transition from yellow to dark brown/black, indicating the formation of the active Pd(0) species and the precipitation of triethylammonium iodide salts.

  • Validation & Workup : Stir at 25°C for 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1); the product spot will be highly UV-active and non-polar compared to the starting material. Once complete, dilute the mixture with diethyl ether and filter through a short pad of Celite to remove metal residues. Concentrate under reduced pressure and purify via silica gel flash chromatography (100% Hexanes) to yield the intermediate as a pale yellow oil.

Step 2: Deprotection to 1-Ethoxy-2-ethynylbenzene

Causality Check: While TBAF (Tetrabutylammonium fluoride) is a common desilylating agent, methanolysis with K2CO3 is preferred for this substrate. It is highly cost-effective, environmentally benign, and completely avoids the generation of difficult-to-remove tetrabutylammonium salts[2].

  • Reaction Setup : Dissolve the purified 2-(2-ethoxyphenyl)ethynyltrimethylsilane (approx. 9.0 mmol) in 30 mL of reagent-grade Methanol.

  • Cleavage : Add Potassium carbonate (K2CO3) (13.5 mmol, 1.5 equiv) in one portion. The basic environment initiates the nucleophilic attack of methoxide on the silicon atom, cleaving the C–Si bond.

  • Validation : Stir at 25°C for 2 hours. TLC monitoring (100% Hexanes) will show a slight shift to a more polar spot.

  • Workup : Quench the reaction by adding 30 mL of distilled water. Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The final product, 1-Ethoxy-2-ethynylbenzene, is obtained as a colorless to pale yellow liquid.

  • Analytical Signatures : To validate the final structure, 1 H-NMR (CDCl 3​ ) should display a distinct terminal alkyne proton singlet at approximately δ 3.2–3.3 ppm, alongside the characteristic ethoxy quartet ( δ 4.1 ppm) and triplet ( δ 1.4 ppm).

References

1.[1] Title: Sonogashira coupling Source: Wikipedia, The Free Encyclopedia URL: [Link]

2.[2] Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

3.[4] Title: Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

5.[5] Title: Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]

Sources

Exploratory

The Chemical Architecture of 1-Ethoxy-2-ethynylbenzene: A Technical Whitepaper on Synthesis, Reactivity, and Application

Executive Summary In the realm of advanced organic synthesis and medicinal chemistry, bifunctional aromatic building blocks are paramount for constructing complex molecular architectures. 1-Ethoxy-2-ethynylbenzene (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, bifunctional aromatic building blocks are paramount for constructing complex molecular architectures. 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a highly versatile, ortho-substituted aryl alkyne[1]. By combining a reactive terminal ethynyl moiety with an electron-donating ethoxy ether, this molecule serves as a tunable scaffold for cross-coupling, click chemistry, and heterocycle synthesis.

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic electronic system. The proximity of the ethoxy oxygen to the alkyne fundamentally alters the reactivity profile of the triple bond, dictating regioselectivity in hydration and cycloaddition reactions. This whitepaper deconstructs the physicochemical properties, historical context, and modern validated protocols for handling and synthesizing 1-Ethoxy-2-ethynylbenzene.

Physicochemical Profiling

Understanding the baseline physical parameters is the first step in designing compatible reaction conditions. The table below summarizes the core quantitative data for 1-Ethoxy-2-ethynylbenzene[2].

PropertyValue
IUPAC Name 1-ethynyl-2-ethoxybenzene
Common Synonyms 2-ethoxyphenylacetylene; 1-ethoxy-2-ethynylbenzene
CAS Registry Number 90843-12-2
Molecular Formula C₁₀H₁₀O
Molecular Weight 146.189 g/mol
Structural Features Terminal alkyne (-C≡CH), Ortho-ethoxy ether (-OCH₂CH₃)
Appearance Colorless to pale yellow liquid (typical for aryl alkynes)

Electronic Architecture & Reactivity Pathways

The synthetic utility of 1-Ethoxy-2-ethynylbenzene is governed by the interplay between its two functional groups. The ethoxy group exerts a strong mesomeric (+M) electron-donating effect, which enriches the electron density of the aromatic ring. This electronic bias stabilizes adjacent positive charges, making the alkyne highly susceptible to Markovnikov-selective electrophilic additions.

Conversely, the terminal alkyne acts as an excellent nucleophile once deprotonated, or as a prime candidate for transition-metal-catalyzed insertions.

Reactivity Center 1-Ethoxy-2-ethynylbenzene CuAAC Click Chemistry (Triazoles) Center->CuAAC Azide, Cu(I) Sonogashira Cross-Coupling (Internal Alkynes) Center->Sonogashira Aryl Halide, Pd/Cu Hydration Hydration (Aryl Ketones) Center->Hydration H2O, Acid/Au EAS Electrophilic Aromatic Substitution Center->EAS Electrophile (E+)

Divergent synthetic applications of 1-Ethoxy-2-ethynylbenzene.

Historical Context vs. Modern Synthesis

The Historical Benzyne Insertion

The earliest documented synthesis of the 2-ethoxyphenylacetylene scaffold dates back to 1962, when Stiles, Burckhardt, and Haag reported a highly unusual formal insertion of benzyne into the C–O bond of ethoxyacetylene. This reaction yielded 2-ethoxyphenylacetylene in a 37% yield[3]. While this demonstrated the fascinating trapping capabilities of benzyne[4], the reaction was non-stereospecific, low-yielding, and unsuitable for scalable drug development.

The Modern Standard: Sonogashira & Desilylation

Today, the authoritative approach to synthesizing terminal aryl alkynes relies on a two-step sequence: Palladium-catalyzed Sonogashira cross-coupling followed by basic desilylation[5]. This method guarantees high regiochemical fidelity and excellent yields.

Workflow A 1-Bromo-2-ethoxybenzene B Pd/Cu Co-Catalysis + TMS-Acetylene A->B Oxidative Addition C TMS-Protected Alkyne Intermediate B->C Transmetalation & Reductive Elimination D Desilylation (K2CO3 / MeOH) C->D Nucleophilic Attack on Silicon E 1-Ethoxy-2-ethynylbenzene (Target) D->E Protonation

Mechanistic workflow for the synthesis of 1-Ethoxy-2-ethynylbenzene.

Validated Experimental Protocol

To ensure scientific integrity, the following methodology is designed as a self-validating system . Every step includes causality (why we do it) and in-process validation (how we know it worked).

Step 1: Sonogashira Cross-Coupling

Objective: Couple 1-bromo-2-ethoxybenzene with trimethylsilylacetylene (TMSA) to form the protected intermediate.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-2-ethoxybenzene (1.0 equiv) in anhydrous triethylamine (Et₃N).

    • Causality: Et₃N acts dually as the solvent and the sacrificial base to neutralize the HBr byproduct generated during the catalytic cycle.

  • Catalyst Loading: Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

    • Causality: Pd(0) (generated in situ) undergoes oxidative addition into the strong aryl C–Br bond. CuI activates the terminal alkyne by forming a copper acetylide, which smoothly transmetalates with the Pd(II) complex.

  • Reagent Addition: Dropwise add TMSA (1.2 equiv) at room temperature, then heat to 60°C for 4 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using 9:1 Hexanes/Ethyl Acetate. The starting bromide will disappear, replaced by a highly UV-active, less polar spot (the TMS-protected alkyne).

Step 2: TMS Deprotection (Desilylation)

Objective: Remove the trimethylsilyl group to reveal the terminal alkyne.

  • Reaction: Dissolve the crude TMS-protected intermediate in a mixture of Methanol and a catalytic amount of water. Add Potassium Carbonate (K₂CO₃, 2.5 equiv)[5].

    • Causality: The basic carbonate generates methoxide ions in equilibrium. Methoxide acts as a hard nucleophile, attacking the hard, electrophilic silicon atom of the TMS group. This cleaves the C–Si bond, and the resulting acetylide anion is rapidly protonated by methanol[5].

  • Stirring: Stir at room temperature for 3–4 hours.

  • Workup: Neutralize carefully with 1N HCl under ice-cooling to prevent acid-catalyzed hydration of the newly formed alkyne. Extract with chloroform or dichloromethane, wash with saturated brine, and dry over anhydrous sodium sulfate[5].

  • In-Process Validation: Confirm the product via GC-MS. The target molecule will display a distinct molecular ion peak at m/z 146 .

Analytical Signatures

Proper characterization is non-negotiable in drug development. For 1-Ethoxy-2-ethynylbenzene, expect the following spectroscopic hallmarks:

  • ¹H NMR (CDCl₃): The most diagnostic peak is the terminal alkyne proton (-C≡CH), which typically resonates as a sharp singlet between 3.10 and 3.30 ppm . The ethoxy group will present a classic splitting pattern: a quartet at ~4.1 ppm (-OCH₂-) and a triplet at ~1.4 ppm (-CH₃)[5].

  • Infrared (IR) Spectroscopy: The molecule will exhibit a sharp, intense absorption band near 3300 cm⁻¹ , corresponding to the terminal alkyne C-H stretch, alongside a weaker band near 2100 cm⁻¹ for the C≡C triple bond stretch.

References

  • Title: 1-ethoxy-2-ethynylbenzene | 90843-12-2 Source: MilliporeSigma URL
  • Title: (2-Ethoxyphenyl)
  • Title: Exploitation of Biomass for Applications in Sustainable Materials Science Source: ProQuest URL
  • Title: Reaction of Benzyne with Styrene Oxide: Insertion of Arynes into a C-O Bond of Epoxides Source: Thieme Connect URL
  • Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL

Sources

Foundational

Introduction: The Versatile Role of a Substituted Phenylacetylene

An In-depth Technical Guide to 1-Ethoxy-2-ethynylbenzene: Synthesis, Reactivity, and Applications 1-Ethoxy-2-ethynylbenzene, an aromatic alkyne, represents a class of molecules that serve as pivotal building blocks in mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Ethoxy-2-ethynylbenzene: Synthesis, Reactivity, and Applications

1-Ethoxy-2-ethynylbenzene, an aromatic alkyne, represents a class of molecules that serve as pivotal building blocks in modern organic synthesis and medicinal chemistry. Its structure, featuring an ethoxy group ortho to a terminal alkyne on a benzene ring, imparts a unique combination of electronic and steric properties. The ethoxy group, an electron-donating moiety, influences the reactivity of both the aromatic ring and the adjacent ethynyl group. The terminal alkyne functionality is a versatile handle for a multitude of chemical transformations, most notably in carbon-carbon bond formation and bioconjugation reactions.[1]

This guide provides an in-depth exploration of 1-Ethoxy-2-ethynylbenzene, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, spectroscopic identity, key chemical reactions, and its emerging applications as a scaffold in the development of complex molecules and potential therapeutic agents.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's properties is fundamental to its application. The physical and spectroscopic data for 1-Ethoxy-2-ethynylbenzene are summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₁₀OPubChem
Molecular Weight146.19 g/mol PubChem
AppearanceLiquidSigma-Aldrich
Boiling Point93-94 °C / 10 mmHgSigma-Aldrich
Density0.991 g/mL at 25 °CSigma-Aldrich

Spectroscopic Data:

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons, the ethoxy group (a quartet and a triplet), and a characteristic singlet for the acetylenic proton.
¹³C NMR Resonances for the aromatic carbons, the ethoxy carbons, and two distinct signals for the sp-hybridized carbons of the alkyne. A spectrum for a similar compound, 1-Benzoxy-2-ethynyl-benzene, is available on SpectraBase.[2]
IR Spectroscopy A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a medium absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight.

Synthesis of 1-Ethoxy-2-ethynylbenzene

The preparation of ortho-alkoxy phenylacetylenes like 1-Ethoxy-2-ethynylbenzene typically involves multi-step synthetic sequences. A common and reliable strategy is the Sonogashira coupling of a protected acetylene followed by deprotection. This approach is favored for its high efficiency and functional group tolerance.[3][4][5]

A representative synthetic workflow is depicted below. The process starts with a commercially available ortho-substituted phenol, which undergoes etherification followed by halogenation and subsequent coupling.

G cluster_0 Synthetic Pathway for 1-Ethoxy-2-ethynylbenzene A 2-Iodophenol B 1-Ethoxy-2-iodobenzene A->B Williamson Ether Synthesis (Bromoethane, Base) C 1-Ethoxy-2-((trimethylsilyl)ethynyl)benzene B->C Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, Base) D 1-Ethoxy-2-ethynylbenzene C->D Desilylation (Base, e.g., K₂CO₃/MeOH)

Figure 1: A common synthetic route to 1-Ethoxy-2-ethynylbenzene.

Protocol: Synthesis via Sonogashira Coupling

This protocol outlines the synthesis starting from 1-Ethoxy-2-iodobenzene. The choice of a trimethylsilyl (TMS) protected acetylene is a key strategic decision. It prevents the undesired homocoupling of the terminal alkyne (Hay coupling), a common side reaction under Sonogashira conditions.[6]

Step 1: Sonogashira Coupling of 1-Ethoxy-2-iodobenzene with TMS-acetylene

  • To a dry, nitrogen-flushed Schlenk flask, add 1-Ethoxy-2-iodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Add anhydrous triethylamine (Et₃N, 3.0 equiv) as the solvent and base.

  • To the stirred solution, add ethynyltrimethylsilane (TMS-acetylene, 1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, 1-Ethoxy-2-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

  • Dissolve the purified TMS-protected alkyne from the previous step in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃, 0.2 equiv).

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., saturated NH₄Cl solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 1-Ethoxy-2-ethynylbenzene.

Key Reactions and Synthetic Utility

The terminal alkyne group is a linchpin for a variety of powerful chemical transformations, making 1-Ethoxy-2-ethynylbenzene a valuable intermediate.

Sonogashira Cross-Coupling

As a terminal alkyne, 1-Ethoxy-2-ethynylbenzene is an excellent coupling partner in further Sonogashira reactions to form internal alkynes. This reaction connects the sp-hybridized carbon to an sp²-hybridized carbon of an aryl or vinyl halide, a cornerstone of modern synthesis for creating π-conjugated systems.[3][4]

The reaction is catalyzed by a combination of palladium and copper salts and proceeds via a well-established catalytic cycle. The presence of the ortho-ethoxy group can influence the reaction kinetics due to both steric hindrance and electronic effects.[7]

G cluster_main Sonogashira Coupling Reaction cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Start 1-Ethoxy-2-ethynylbenzene + Aryl/Vinyl Halide (R-X) Catalysts Pd(0) Catalyst Cu(I) Co-catalyst Amine Base Start->Catalysts Reaction Conditions Product 1-Ethoxy-2-(alkynyl)arene Catalysts->Product Catalyzes Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-C≡C-Ar(L₂) OxAdd->Transmetal Transmetalation (from Cu Cycle) Transmetal->Product Transmetal->Pd0 Reductive Elimination CuX Cu(I)X CuAcetylide Cu(I)-C≡C-Ar CuX->CuAcetylide Alkyne + Base CuAcetylide->Transmetal CuAcetylide->CuX To Pd Cycle

Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules in a single step.[8] 1-Ethoxy-2-ethynylbenzene can participate in several types of cycloadditions.

  • [2+2+2] Cyclotrimerization: In the presence of transition metal catalysts (e.g., nickel or rhodium complexes), alkynes can undergo cyclotrimerization to form substituted benzene rings.[9] The reaction of 1-Ethoxy-2-ethynylbenzene with other alkynes can lead to complex, highly substituted aromatic compounds. The regioselectivity of this reaction is a key consideration, often influenced by the catalyst and the steric/electronic properties of the alkyne partners.

  • 1,3-Dipolar Cycloadditions (Click Chemistry): The terminal alkyne is a quintessential functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction with an organic azide produces a stable 1,2,3-triazole linkage. Its high efficiency, specificity, and biocompatibility make it invaluable in drug development for lead optimization, bioconjugation, and creating probes for target identification.[10][11]

Electrophilic Addition to the Alkyne

The triple bond of 1-Ethoxy-2-ethynylbenzene can undergo electrophilic addition reactions, such as hydration and hydrohalogenation. According to Markovnikov's rule, the addition of H-X across the triple bond will typically result in the formation of a vinyl halide or, upon hydration, a ketone (2-ethoxyacetophenone), providing a route to other functionalized derivatives.

Applications in Drug Discovery and Development

The structural motifs present in 1-Ethoxy-2-ethynylbenzene are of significant interest to medicinal chemists.

  • Scaffold for Complex Molecules: The ability to functionalize both the alkyne and the aromatic ring allows this molecule to serve as a versatile starting point for the synthesis of complex polycyclic structures. Many kinase inhibitors and other targeted therapeutics feature substituted arylalkyne cores.

  • Bioorthogonal Chemistry: The terminal alkyne acts as a bioorthogonal handle.[1] A drug candidate containing this group can be administered to a biological system. A corresponding probe molecule with an azide group can then be introduced, which will selectively "click" onto the drug molecule. This allows for in-situ visualization, target protein identification, and pharmacokinetic studies, which are crucial steps in the drug development pipeline.[10]

  • Metabolic Stability: The ethynyl group is often used as a bioisostere for other chemical groups. In some contexts, its introduction can block a site of metabolism, thereby improving the pharmacokinetic profile and half-life of a drug molecule.[1] The ortho-ethoxy group can also influence metabolic pathways, particularly oxidative metabolism by cytochrome P450 enzymes.[12]

Conclusion

1-Ethoxy-2-ethynylbenzene is more than a simple organic compound; it is a versatile platform for chemical innovation. Its straightforward synthesis and the rich reactivity of its terminal alkyne group make it a valuable tool for constructing complex molecular architectures. For researchers in drug discovery, its utility in Sonogashira couplings and, most importantly, as a handle for bioorthogonal click chemistry, provides a powerful means to build, probe, and optimize the next generation of therapeutic agents. As the demand for more sophisticated and targeted drugs grows, the strategic application of such well-defined building blocks will continue to be a cornerstone of successful research and development programs.

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Exploratory

A Technical Guide to 1-Ethoxy-2-ethynylbenzene (C₁₀H₁₀O): A Versatile Alkynyl Building Block in Modern Synthesis

Abstract 1-Ethoxy-2-ethynylbenzene is a substituted aromatic alkyne that serves as a pivotal building block in synthetic organic chemistry. Its unique structural arrangement, featuring a terminal alkyne ortho to an ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Ethoxy-2-ethynylbenzene is a substituted aromatic alkyne that serves as a pivotal building block in synthetic organic chemistry. Its unique structural arrangement, featuring a terminal alkyne ortho to an ethoxy group, imparts distinct reactivity and properties that are highly valuable in the fields of medicinal chemistry, materials science, and chemical biology. The terminal alkyne provides a versatile handle for a variety of powerful carbon-carbon bond-forming reactions, including the Sonogashira coupling, cycloadditions, and click chemistry. This guide provides an in-depth examination of the synthesis, physicochemical properties, reactivity, and applications of 1-Ethoxy-2-ethynylbenzene, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 1-Ethoxy-2-ethynylbenzene are fundamental to its handling, characterization, and application in synthesis. While specific experimental data for this exact compound is sparse in public literature, its properties can be reliably predicted based on closely related analogs like 1-ethynyl-2-methoxybenzene and 1-ethyl-2-ethynylbenzene.[1][2]

Table 1: Estimated Physicochemical Properties

Property Value Source/Basis
Molecular Formula C₁₀H₁₀O -
Molecular Weight 146.19 g/mol Calculated
Appearance Colorless to pale yellow liquid Analogy to similar compounds[1]
Boiling Point ~200-210 °C (at 760 mmHg) Extrapolated from similar structures[1]
Density ~1.01 g/mL at 25 °C Analogy to similar structures[1]

| Refractive Index (n20/D) | ~1.56-1.58 | Analogy to similar structures[1] |

Spectroscopic Characterization: Spectroscopic analysis is critical for confirming the identity and purity of 1-Ethoxy-2-ethynylbenzene after synthesis. The expected spectral data are summarized below.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Frequency
¹H NMR (CDCl₃) Ar-H (4H, m) δ 6.8-7.5 ppm
-O-CH₂ -CH₃ (2H, q) δ ~4.1 ppm
≡C-H (1H, s) δ ~3.3 ppm
-O-CH₂-CH₃ (3H, t) δ ~1.4 ppm
¹³C NMR (CDCl₃) Ar-C δ 110-160 ppm
C ≡C-H δ ~83 ppm
C≡C -H δ ~77 ppm
-O-CH₂ -CH₃ δ ~64 ppm
-O-CH₂-CH₃ δ ~15 ppm
IR (thin film) ≡C-H stretch 3300-3250 cm⁻¹ (sharp)
C≡C stretch 2150-2100 cm⁻¹ (weak)
C-O-C stretch 1250-1200 cm⁻¹

| | Ar C-H stretch | ~3050 cm⁻¹ |

Synthesis and Purification

The most reliable and modular approach to synthesizing 1-Ethoxy-2-ethynylbenzene is via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[3] The logical precursor for this synthesis is 1-ethoxy-2-iodobenzene, which can be coupled with a protected or gaseous form of acetylene. A common and safer laboratory practice involves using trimethylsilylacetylene (TMSA), followed by a straightforward deprotection step.

Workflow for Synthesis of 1-Ethoxy-2-ethynylbenzene

A 1-Ethoxy-2-iodobenzene C Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) A->C Aryl Halide B Trimethylsilylacetylene (TMSA) B->C Alkyne Source D Protected Intermediate: 1-Ethoxy-2-(trimethylsilylethynyl)benzene C->D Forms C-C Bond E Deprotection (K₂CO₃, MeOH) D->E Removes TMS group F Final Product: 1-Ethoxy-2-ethynylbenzene E->F G Purification (Silica Gel Chromatography) F->G

Caption: Synthetic workflow for 1-Ethoxy-2-ethynylbenzene.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling of 1-Ethoxy-2-iodobenzene and Trimethylsilylacetylene

  • Rationale: This step constructs the core carbon skeleton. Using TMSA is advantageous over acetylene gas due to its ease of handling and improved safety. The triethylamine (Et₃N) acts as both a solvent and a base to neutralize the HI generated during the reaction.[4]

  • To a dry, oven-baked Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-ethoxy-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Add anhydrous triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration relative to the aryl iodide).

  • Degas the solution by three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if the reaction is sluggish) and monitor its progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst and amine salts.

  • Concentrate the filtrate under reduced pressure to yield the crude protected intermediate.

Step 2: Deprotection of the Trimethylsilyl Group

  • Rationale: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond, revealing the terminal alkyne without affecting other functional groups.[1]

  • Dissolve the crude 1-ethoxy-2-(trimethylsilylethynyl)benzene from the previous step in methanol (MeOH).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a nonpolar organic solvent (e.g., diethyl ether or hexanes, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-Ethoxy-2-ethynylbenzene stems primarily from the reactivity of its terminal alkyne. This functional group is a cornerstone of modern organic synthesis, enabling access to a vast array of molecular architectures.

Sonogashira Cross-Coupling Reactions

As a terminal alkyne, 1-Ethoxy-2-ethynylbenzene is an excellent coupling partner in further Sonogashira reactions, this time providing the alkyne component.[3] This allows for the construction of internal alkynes, which are prevalent in pharmaceuticals, natural products, and conjugated organic materials.[5]

  • Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl/vinyl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst.[3][6]

Sonogashira_Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_Complex1 Oxidative Addition (R¹-X) Pd_Complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product R¹-C≡CR² Pd_Complex2->Product CuX CuX Cu_Acetylide Cu-C≡CR² CuX->Cu_Acetylide Deprotonation Cu_Acetylide->Pd_Complex1 from Cu to Pd Alkyne H-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide

Caption: The catalytic cycles of the Sonogashira coupling.

Cycloaddition Reactions

The alkyne moiety is an excellent dienophile or participant in various cycloaddition reactions, which are powerful methods for forming cyclic compounds with high stereocontrol.[7][8]

  • [4+2] Diels-Alder Reactions: While less reactive than electron-deficient alkynes, 1-Ethoxy-2-ethynylbenzene can react with electron-rich dienes, particularly in intramolecular variants or under thermal/Lewis acid-catalyzed conditions, to form substituted cyclohexadiene rings.[9][10]

  • [2+2+2] Cyclotrimerization: In the presence of transition metal catalysts (e.g., Ni, Co, Rh), it can undergo cyclotrimerization with itself or other alkynes to produce highly substituted benzene derivatives.[11] This provides a rapid route to complex aromatic systems.

  • [3+2] Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne is a perfect substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry."[12] This reaction forms a stable 1,2,3-triazole ring, which is an important pharmacophore and a robust linker. This application is crucial in drug discovery for fragment-based lead discovery (FBLD), bioconjugation, and attaching probes for target identification.[13][14][15]

Role in Medicinal Chemistry

The ethynyl group is recognized as a privileged structural feature in drug design.[14]

  • Metabolic Stability: The alkyne can block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile.

  • Structural Rigidity: It acts as a rigid linker, locking conformations and improving binding affinity to biological targets.

  • Versatile Handle: As demonstrated, it provides a synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

Proper safety precautions are essential when working with 1-Ethoxy-2-ethynylbenzene and its precursors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[16][17]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[18]

  • Storage: Store in a tightly sealed container in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen) to prevent potential degradation or polymerization.[16]

  • Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames.[17]

  • Disposal: Dispose of chemical waste in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company.[18]

Conclusion

1-Ethoxy-2-ethynylbenzene, with its C₁₀H₁₀O formula, is a deceptively simple molecule that offers immense synthetic potential. Its value lies in the strategic placement of a terminal alkyne on an aromatic ring, providing a gateway to a multitude of high-yield, reliable transformations like the Sonogashira coupling and cycloaddition reactions. For researchers in drug discovery and materials science, this compound represents a key building block for constructing complex molecular architectures with precision and efficiency. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

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Foundational

An In-depth Technical Guide to 1-Ethoxy-2-ethynylbenzene: Synthesis, Reactivity, and Applications for Advanced Research

This guide provides a comprehensive technical overview of 1-ethoxy-2-ethynylbenzene, a versatile aromatic alkyne with significant potential in medicinal chemistry, materials science, and synthetic methodology. Designed f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1-ethoxy-2-ethynylbenzene, a versatile aromatic alkyne with significant potential in medicinal chemistry, materials science, and synthetic methodology. Designed for researchers, scientists, and drug development professionals, this document delves into the core aspects of its synthesis, characterization, and key reactivity, with a focus on the practical application of this valuable chemical building block.

Introduction: The Strategic Value of an Ortho-Alkoxy Phenylacetylene

1-Ethoxy-2-ethynylbenzene belongs to the class of ortho-substituted phenylacetylenes, a structural motif of considerable interest in contemporary chemical research. The strategic placement of an ethoxy group adjacent to a terminal alkyne on a benzene ring imparts unique electronic and steric properties. This substitution pattern influences the reactivity of the alkyne and the aromatic ring, making it a valuable synthon for the construction of complex molecular architectures.

The terminal alkyne functionality serves as a versatile handle for a variety of powerful chemical transformations, most notably the Nobel Prize-winning "click" chemistry and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. These reactions are foundational in modern drug discovery and materials science for their efficiency, selectivity, and broad functional group tolerance. The presence of the ortho-ethoxy group can modulate the electronic properties of the alkyne, potentially influencing reaction rates and regioselectivity. Furthermore, this alkoxy substituent can engage in secondary interactions in biological systems or influence the photophysical properties of derived materials.

This guide will provide a detailed exploration of the synthesis of 1-ethoxy-2-ethynylbenzene, its characteristic reactivity, and its potential applications, offering both theoretical understanding and practical, field-proven protocols.

Synthesis of 1-Ethoxy-2-ethynylbenzene: A Two-Step Approach

The synthesis of 1-ethoxy-2-ethynylbenzene is not widely documented in commercial or academic literature, suggesting it is a specialized reagent. A robust and logical synthetic strategy involves a two-step sequence starting from the readily available ethoxybenzene (phenetole). This approach is predicated on established and reliable organic transformations.

Overall Synthetic Workflow:

A Ethoxybenzene (Phenetole) B Step 1: Ortho-Iodination A->B Iodinating Agent C 1-Ethoxy-2-iodobenzene B->C D Step 2: Sonogashira Coupling C->D Pd Catalyst, Cu(I) co-catalyst, Base, (Trimethylsilyl)acetylene E 1-Ethoxy-2-((trimethylsilyl)ethynyl)benzene D->E F Step 3: Deprotection E->F Base (e.g., K2CO3) G 1-Ethoxy-2-ethynylbenzene F->G

Figure 1: Proposed Synthetic Pathway to 1-Ethoxy-2-ethynylbenzene. This diagram illustrates the logical three-step sequence from ethoxybenzene to the target compound.

Step 1: Ortho-Iodination of Ethoxybenzene

The initial step involves the regioselective iodination of ethoxybenzene at the ortho position. The ethoxy group is an activating ortho-, para-director in electrophilic aromatic substitution. While a mixture of ortho and para isomers is expected, the ortho product can be isolated via standard chromatographic techniques.

Protocol 1: Synthesis of 1-Ethoxy-2-iodobenzene

  • Rationale: This procedure adapts established methods for the iodination of activated aromatic rings. The use of an iodine source and an oxidizing agent in situ generates the electrophilic iodine species required for the substitution.

  • Materials:

    • Ethoxybenzene (phenetole)

    • Iodine (I₂)

    • 30% Hydrogen peroxide (H₂O₂)

    • Acetic acid

    • Dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethoxybenzene (1.0 eq) in glacial acetic acid.

    • Add iodine (1.1 eq) to the solution.

    • Slowly add 30% aqueous hydrogen peroxide (1.5 eq) dropwise to the stirring mixture.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and dilute with dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the 1-ethoxy-2-iodobenzene isomer.

Step 2 & 3: Sonogashira Coupling and Deprotection

The second stage involves a Sonogashira coupling of the synthesized 1-ethoxy-2-iodobenzene with a protected acetylene, followed by in-situ or subsequent deprotection.[1][2] Trimethylsilylacetylene is an excellent choice as it is stable and the trimethylsilyl (TMS) protecting group is readily cleaved under mild basic conditions.[3]

Protocol 2: Sonogashira Coupling and Deprotection to Yield 1-Ethoxy-2-ethynylbenzene

  • Rationale: This protocol utilizes a standard palladium-copper co-catalyzed Sonogashira coupling.[1] The use of a silyl-protected alkyne prevents self-coupling and other side reactions.[2] Deprotection is achieved with a mild base, often in the same pot or as a simple workup step.[3]

  • Materials:

    • 1-Ethoxy-2-iodobenzene

    • (Trimethylsilyl)acetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Tetrahydrofuran (THF), anhydrous

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 1-ethoxy-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

    • Add anhydrous THF and anhydrous triethylamine.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise to the stirring solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in methanol.

    • Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours to effect deprotection.

    • Remove the methanol under reduced pressure.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 1-ethoxy-2-ethynylbenzene.

Spectroscopic Characterization

As 1-ethoxy-2-ethynylbenzene is not a common commercially available compound, obtaining experimental spectra can be challenging. However, based on the known spectral data of analogous compounds such as 1-ethynyl-2-methoxybenzene and other substituted phenylacetylenes, the following characteristic spectroscopic data can be predicted.[4]

Table 1: Predicted Spectroscopic Data for 1-Ethoxy-2-ethynylbenzene

Technique Expected Features
¹H NMR Aromatic protons (4H) in the range of δ 6.8-7.5 ppm, showing characteristic ortho, meta, and para couplings. A quartet for the -OCH₂- protons around δ 4.1 ppm and a triplet for the -CH₃ protons around δ 1.4 ppm. A singlet for the acetylenic proton (-C≡CH) around δ 3.3 ppm.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. Two distinct alkyne carbons, with the terminal carbon (-C≡C H) around δ 77 ppm and the internal carbon (C ≡CH) around δ 83 ppm. The -OCH₂- carbon at approximately δ 64 ppm and the -CH₃ carbon around δ 15 ppm.
IR (Infrared) A sharp, moderate-intensity absorption for the terminal alkyne C-H stretch (ν(≡C-H)) around 3300 cm⁻¹. A weak C≡C stretch (ν(C≡C)) around 2100 cm⁻¹. C-O stretching bands in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands in their characteristic regions.
Mass Spec (MS) The molecular ion peak (M⁺) at m/z = 146.0732, corresponding to the molecular formula C₁₀H₁₀O.

Key Reactions and Applications in Drug Discovery and Materials Science

The synthetic utility of 1-ethoxy-2-ethynylbenzene stems from the reactivity of its terminal alkyne, making it a valuable building block for creating more complex molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Chemistry

The CuAAC reaction is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient covalent linking of molecular fragments.[5] 1-Ethoxy-2-ethynylbenzene is an excellent substrate for this reaction, reacting with organic azides to form highly stable 1,2,3-triazole rings. This linkage is often used as a bioisostere for the amide bond in drug design.

Reaction Scheme:

A 1-Ethoxy-2-ethynylbenzene C 1,4-Disubstituted 1,2,3-Triazole A->C Cu(I) Catalyst, Solvent (e.g., tBuOH/H2O) B Organic Azide (R-N3) B->C A 1-Ethoxy-2-ethynylbenzene C Disubstituted Alkyne A->C Pd(0) Catalyst, Cu(I) co-catalyst, Amine Base B Aryl/Vinyl Halide (R-X) B->C

Figure 3: Sonogashira Coupling with 1-Ethoxy-2-ethynylbenzene. This diagram depicts the formation of a new C-C bond, extending the conjugated system.

Expertise in Experimental Design: The success of a Sonogashira coupling is highly dependent on the choice of catalyst, base, and solvent. For electron-rich substrates like 1-ethoxy-2-ethynylbenzene, careful optimization may be required to prevent side reactions such as homocoupling (Glaser coupling). The use of bulky phosphine ligands on the palladium catalyst can often improve yields and selectivity.

Applications in Materials Science and Medicinal Chemistry:

  • Organic Electronics: Synthesize conjugated polymers and molecular wires with tailored electronic and photophysical properties.

  • Natural Product Synthesis: Construct complex carbon skeletons found in biologically active natural products.

  • Development of Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding motif that can be accessed through Sonogashira coupling reactions.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While specific toxicity data for 1-ethoxy-2-ethynylbenzene is not available, it should be handled with the care afforded to all novel organic compounds. Based on related structures, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition. It is advisable to store under an inert atmosphere to prevent potential degradation of the alkyne.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-Ethoxy-2-ethynylbenzene represents a valuable and versatile building block for advanced chemical synthesis. Its unique substitution pattern, combining a reactive terminal alkyne with an ortho-alkoxy group, provides a platform for the construction of a wide array of complex molecules. The synthetic routes and reaction protocols detailed in this guide are based on well-established, reliable chemical principles, providing a solid foundation for its preparation and use in the laboratory. As research in medicinal chemistry and materials science continues to demand novel molecular architectures, the strategic application of synthons like 1-ethoxy-2-ethynylbenzene will undoubtedly play a crucial role in driving innovation and discovery.

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Exploratory

Electrophilic Addition and Cyclization Pathways of 1-Ethoxy-2-ethynylbenzene: A Mechanistic and Synthetic Guide

Executive Summary For drug development professionals and synthetic chemists, the controlled functionalization of alkyne-bearing aromatic systems is a cornerstone of heterocyclic synthesis. 1-Ethoxy-2-ethynylbenzene (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the controlled functionalization of alkyne-bearing aromatic systems is a cornerstone of heterocyclic synthesis. 1-Ethoxy-2-ethynylbenzene (also known as o-ethoxyphenylacetylene) presents a fascinating case study in electrophilic addition. Unlike isolated alkynes that undergo standard Markovnikov hydrohalogenation, the spatial proximity of the ortho-ethoxy group in this molecule fundamentally alters its reactivity profile. Through Neighboring Group Participation (NGP), electrophilic addition is rapidly intercepted by an intramolecular cyclization cascade, leading to the formation of highly valuable benzofuran scaffolds[1]. This whitepaper deconstructs the mechanistic causality, quantitative performance, and self-validating protocols required to harness this molecule's unique reactivity.

Molecular Architecture & Reactivity Profile

1-Ethoxy-2-ethynylbenzene features two critical functional groups positioned in an ortho relationship on a benzene core:

  • The Terminal Alkyne (-C≡CH): An electron-rich π-system that acts as the primary nucleophile toward incoming electrophiles (E⁺).

  • The Ethoxy Group (-OCH₂CH₃): An electron-donating group via resonance, but more importantly, an intramolecular nucleophile. The oxygen lone pairs are sterically constrained in perfect proximity to the alkyne.

When an electrophile approaches the alkyne, the resulting intermediate is highly unstable. In the absence of the ethoxy group, external nucleophiles (like halide ions) would attack to form a simple vinyl halide. However, intramolecular reactions are entropically favored over intermolecular ones. The ethoxy oxygen rapidly attacks the activated alkyne, dictating a cyclization pathway over simple addition[2].

Mechanistic Divergence: Addition vs. Cyclization

The reaction coordinate of 1-ethoxy-2-ethynylbenzene splits into two potential pathways depending on the electrophilic system and the reaction conditions.

Pathway A: Classical Electrophilic Addition (Non-Cyclizing)

Under strictly anhydrous conditions with strong protic acids (e.g., dry HCl gas) and lacking a highly polarizable electrophile, the alkyne can undergo standard electrophilic addition. The proton activates the terminal carbon, forming a vinyl cation at the internal carbon (stabilized by the aromatic ring). Chloride then attacks to yield 1-chloro-1-(o-ethoxyphenyl)ethene. However, this pathway is often slow and low-yielding due to the competing cyclization pathway.

Pathway B: The Electrophilic Cyclization Cascade (Dominant)

When treated with polarizable electrophiles such as molecular iodine (I₂), bromine (Br₂), or transition metals (Au, Pt), the reaction undergoes a powerful cascade[1][2]:

  • π-Activation: The electrophile forms a bridged π-complex (e.g., an iodonium ion) with the alkyne.

  • Nucleophilic Interception (5-endo-dig): The ortho-ethoxy oxygen attacks the internal alkyne carbon, breaking the bridged complex and forming a positively charged oxonium intermediate.

  • De-ethylation & Aromatization: The oxonium species is highly reactive. The counter-anion (e.g., I⁻) acts as a nucleophile, attacking the less sterically hindered ethyl group via an Sₙ2 mechanism. This cleaves the O-Et bond, releasing ethyl iodide and leaving behind a stable, aromatic 3-substituted benzofuran[3].

Mechanism A 1-Ethoxy-2-ethynylbenzene B π-Alkyne-Electrophile Complex A->B + E⁺ / X⁻ C Simple Addition Product (Vinyl Halide) B->C Pathway A (No NGP) D Oxonium Intermediate (5-endo-dig) B->D Pathway B (NGP by -OEt) E 3-Substituted Benzofuran (+ Et-X) D->E De-ethylation (SN2 by X⁻)

Mechanistic divergence in the electrophilic addition of 1-ethoxy-2-ethynylbenzene.

Quantitative Data & Comparative Analysis

The choice of electrophile directly dictates the efficiency and product distribution of the reaction. Recent advancements also include electrochemical continuous-flow systems that generate electrophilic species in situ, offering greener alternatives to stoichiometric halogens[4][5].

Electrophilic SystemReagent(s)Primary ProductYield (%)Reaction Time (h)Mechanistic Pathway
Iodine-Mediated I₂ (1.2 eq), CH₂Cl₂3-Iodobenzofuran85 - 952 - 45-endo-dig cyclization
Bromine-Mediated Br₂ (1.0 eq), CHCl₃3-Bromobenzofuran75 - 821 - 25-endo-dig cyclization
Gold-Catalyzed AuCl₃ (5 mol%), MeOH2-Substituted Benzofuran88 - 920.5 - 1Metal-π activation
Electrochemical KI (electrolyte), 30 mA3-Iodobenzofuran70 - 85ContinuousAnodic oxidation to I⁺
Simple Addition HCl (gas), anhydrous1-Chloro-1-arylethene< 4012 - 24Markovnikov addition

Self-Validating Experimental Protocol

To ensure high reproducibility and scientific integrity, the following protocol details the I₂-mediated electrophilic cyclization of 1-ethoxy-2-ethynylbenzene. This method is designed as a self-validating system , where the physical observations at each step confirm the underlying chemical causality.

Protocol: Synthesis of 3-Iodobenzofuran via I₂-Mediated Cyclization

Objective: Harness electrophilic addition to drive an intramolecular cyclization and dealkylation cascade.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 1-ethoxy-2-ethynylbenzene in 5.0 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

    • Causality: DCM is chosen because it easily dissolves both the non-polar alkyne and molecular iodine without acting as a competing nucleophile (unlike alcohols or water).

  • Electrophile Addition: Slowly add 1.2 mmol (1.2 equivalents) of solid I₂ to the stirring solution at 25°C.

    • Causality: A slight excess of I₂ ensures complete π-activation of the alkyne. The reaction is kept at room temperature to prevent unselective radical pathways that occur at elevated thermal states[2].

  • Reaction Monitoring (Validation Step 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) eluent.

    • Causality: The starting alkyne is highly non-polar. As the oxonium intermediate forms and de-ethylates, the resulting benzofuran becomes slightly more polar. The complete disappearance of the high-Rf starting material spot validates the consumption of the alkyne.

  • Quenching & Workup (Validation Step 2): Once complete (approx. 2 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate reduces unreacted electrophilic I₂ to benign, water-soluble I⁻. Self-Validation: The immediate color change of the organic layer from deep purple/brown to pale yellow/colorless visually confirms the neutralization of the electrophile.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield pure 3-iodobenzofuran.

Workflow Step1 1. Substrate Preparation 1-Ethoxy-2-ethynylbenzene in DCM Step2 2. Electrophile Addition Add I2 (1.2 eq) slowly at 25°C Step1->Step2 Step3 3. Reaction Monitoring TLC (Hexane/EtOAc) until alkyne consumed Step2->Step3 Step4 4. Quenching & Workup Sat. Na2S2O3 (aq) to neutralize I2 Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Self-validating workflow for the I2-mediated electrophilic cyclization protocol.

Strategic Applications in Drug Development

The electrophilic addition/cyclization of 1-ethoxy-2-ethynylbenzene is not merely an academic curiosity; it is a critical tool in medicinal chemistry. The resulting 3-halobenzofurans are highly versatile intermediates. The C3-halogen bond can be subsequently leveraged in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce complex aryl or alkynyl substituents[1]. This rapid, modular assembly of functionalized benzofurans accelerates the discovery of novel cholinesterase inhibitors, antiviral agents, and targeted oncology therapeutics.

References

  • Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cycliz
  • Highly Efficient and Selective Electrochemical Synthesis of Substituted Benzothiophenes and Benzofurans in Microcontinuous Flow.
  • How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans? ScholarWorks@GVSU.
  • Direct Electrooxidative Selenylation/Cyclization of Alkynes: Access to Functionalized Benzo[b]furans. MDPI.
  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC.

Sources

Foundational

Cycloaddition Dynamics of ortho-Alkoxyaryl Alkynes: A Comprehensive Technical Guide to 1-Ethoxy-2-ethynylbenzene

Executive Summary In the landscape of modern synthetic chemistry and drug discovery, terminal aryl alkynes serve as indispensable synthons. Among these, 1-ethoxy-2-ethynylbenzene (also known as (2-ethoxyphenyl)acetylene)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug discovery, terminal aryl alkynes serve as indispensable synthons. Among these, 1-ethoxy-2-ethynylbenzene (also known as (2-ethoxyphenyl)acetylene) stands out due to the unique stereoelectronic environment generated by its ortho-ethoxy substituent. This whitepaper provides an in-depth, mechanistic exploration of cycloaddition reactions involving 1-ethoxy-2-ethynylbenzene. Designed for researchers and drug development professionals, this guide dissects the causality behind experimental choices, provides self-validating protocols, and establishes a rigorous framework for utilizing ortho-alkoxyaryl alkynes in both Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and Transition-Metal Catalyzed [2+2+2] Benzannulations.

Molecular Anatomy & Reactivity Profile

At first glance, 1-ethoxy-2-ethynylbenzene is a simple terminal alkyne. However, the spatial proximity of the ether oxygen to the alkyne moiety fundamentally alters its transition-state dynamics during cycloadditions.

The ortho-ethoxy group operates through two primary vectors:

  • Electronic Modulation: The oxygen atom donates electron density into the aromatic ring via resonance, subtly increasing the electron density of the alkyne π-system compared to unsubstituted [1].

  • Hemilabile Coordination: In metal-catalyzed processes (e.g., Cu, Ru, Rh), the lone pairs on the ethoxy oxygen can act as a secondary, hemilabile ligand. This internal chelation pre-organizes bimetallic transition states and stabilizes highly reactive metallacycle intermediates[2].

Mechanistic Pillar I: CuAAC Dynamics

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles[3]. While highly electron-deficient alkynes (like p-nitrophenylacetylene) react rapidly due to the increased acidity of their terminal proton[4], 1-ethoxy-2-ethynylbenzene achieves high turnover frequencies through a different mechanism: pre-organization .

Causality in the Catalytic Cycle

The rate-determining step in CuAAC is the formation of the bimetallic copper(I)-acetylide complex[5]. When 1-ethoxy-2-ethynylbenzene enters the catalytic cycle, the ortho-ethoxy oxygen weakly coordinates to the Cu(I) center. This [2], lowering the activation energy required for the incoming organic azide to bind to the copper center. Consequently, the regioselectivity is strictly locked, and the reaction proceeds with high efficiency even at ambient temperatures.

CuAAC_Pathway A 1-Ethoxy-2-ethynylbenzene + Cu(I) Catalyst B π-Alkyne Copper Complex (Initial Coordination) A->B Ligand Exchange C Cu(I)-Acetylide Intermediate (Stabilized by ortho-Ethoxy O-lone pairs) B->C Base-Assisted Deprotonation D Azide Coordination (Bimetallic Transition State) C->D Azide Addition E Six-Membered Cu-Metallacycle (Regioselectivity Locked) D->E Cyclization F 1,4-Disubstituted 1,2,3-Triazole + Regenerated Cu(I) E->F Protonolysis

Fig 1: CuAAC catalytic cycle highlighting the stabilizing role of the ortho-ethoxy group.

Quantitative Data: Substituent Effects on CuAAC
Alkyne SubstrateElectronic PropertyRelative Rate ( krel​ )Regioselectivity (1,4 : 1,5)Key Mechanistic Driver
PhenylacetyleneNeutral1.0 (Baseline)>99:1Standard π-activation
4-NitrophenylacetyleneStrongly E-Withdrawing~3.5>99:1Increased terminal C-H acidity
1-Ethoxy-2-ethynylbenzene ortho-E-Donating / Chelating ~2.1 >99:1 Hemilabile O-Cu(I) coordination

Data extrapolated from comparative reactivity studies of substituted phenylacetylenes[4],[1].

Self-Validating Protocol: Synthesis of 1-Benzyl-4-(2-ethoxyphenyl)-1H-1,2,3-triazole

Why this protocol is self-validating: Residual copper contamination is a notorious issue in drug discovery, often causing false positives in biological assays (PAINS). This protocol integrates an aggressive EDTA wash. The visual transition of the aqueous layer from blue/green to clear, combined with sharp (non-broadened) NMR signals, self-validates the complete removal of paramagnetic Cu(II) species.

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 1-ethoxy-2-ethynylbenzene (1.0 mmol) and benzyl azide (1.05 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Catalyst Generation In Situ: Add sodium ascorbate (0.1 mmol, 10 mol%) followed by CuSO4​⋅5H2​O (0.05 mmol, 5 mol%). Causality: Ascorbate acts as a mild reducing agent to maintain copper in the active +1 oxidation state, preventing the oxidative Glaser homocoupling of the alkyne[4].

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the alkyne spot is fully consumed.

  • Quenching & Chelation: Add 10 mL of a saturated aqueous solution of EDTA (Ethylenediaminetetraacetic acid) and stir for 30 minutes.

  • Extraction: Extract the mixture with Ethyl Acetate ( 3×15 mL). The aqueous layer will retain a blue tint (Cu-EDTA complex), while the organic layer must be strictly colorless or pale yellow.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Recrystallize from hot ethanol to yield the pure triazole.

Mechanistic Pillar II: Ru-Catalyzed [2+2+2] Benzannulation

Beyond click chemistry, 1-ethoxy-2-ethynylbenzene is a powerful synthon for constructing highly substituted polyaromatic systems via [2+2+2] cycloadditions. When reacted with a diyne, the alkyne undergoes a cyclotrimerization process to form a new benzene ring.

Causality in Regioselection

The use of the Cp∗RuCl(cod) catalyst is highly deliberate. The pentamethylcyclopentadienyl ( Cp∗ ) ligand is strongly electron-donating, enriching the electron density of the Ruthenium center. This facilitates the rapid oxidative addition of the diyne. When 1-ethoxy-2-ethynylbenzene inserts into the resulting ruthenacyclopentadiene, the steric bulk of the ortho-ethoxy group dictates the regiochemistry. The system heavily favors the insertion geometry that places the bulky ethoxy-phenyl moiety away from the pre-existing substituents of the diyne, yielding predictably substituted meta or para cycloadducts.

Workflow_222 S1 1. Reagent Prep (Strictly Anaerobic) S2 2. Catalyst Activation (Cp*RuCl(cod) in DCE) S1->S2 S3 3. Syringe Pump Addition (Alkyne/Diyne Mixture) S2->S3 S4 4. Reaction Monitoring (GC-MS / TLC) S3->S4 S5 5. Quench & Purify (Silica Gel Chromatography) S4->S5

Fig 2: Self-validating experimental workflow for Ru-catalyzed[2+2+2] cycloaddition.

Self-Validating Protocol: Anaerobic[2+2+2] Cycloaddition

Why this protocol is self-validating: The use of a syringe pump prevents the local concentration of the monoalkyne from spiking. If the pump fails or addition is too fast, GC-MS will immediately show homotrimerization byproducts of 1-ethoxy-2-ethynylbenzene, instantly validating (or invalidating) the fluidic control of the experiment.

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask under Argon, add Cp∗RuCl(cod) (5 mol%). Add 5 mL of anhydrous 1,2-dichloroethane (DCE) that has been rigorously degassed via three freeze-pump-thaw cycles.

  • Syringe Pump Setup: Dissolve 1-ethoxy-2-ethynylbenzene (1.2 mmol) and the target 1,6-diyne (1.0 mmol) in 5 mL of degassed DCE. Load this into a gas-tight syringe.

  • Controlled Addition: Heat the catalyst solution to 60 °C. Add the alkyne/diyne mixture via syringe pump over exactly 2 hours (0.04 mL/min). Causality: Slow addition ensures the diyne reacts with the catalyst first, preventing the monoalkyne from homotrimerizing.

  • Completion: Stir for an additional 1 hour at 60 °C.

  • Workup: Cool to room temperature, expose to air to deactivate the catalyst, filter through a short pad of Celite, and purify via flash column chromatography.

Conclusion & Future Perspectives

The integration of 1-ethoxy-2-ethynylbenzene into cycloaddition workflows offers a masterclass in exploiting stereoelectronic effects. Whether acting as a hemilabile directing group to accelerate CuAAC reactions or as a sterically demanding synthon to control regioselectivity in [2+2+2] benzannulations, the ortho-ethoxy substituent is a critical driver of reaction causality. For drug development professionals, mastering these nuances ensures higher yields, stricter regiocontrol, and the successful generation of complex, biologically active molecular architectures.

References

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Source: National Institutes of Health (PMC) URL:[Link][4]

  • Recent advances in the application of alkynes in multicomponent reactions Source: RSC Advances (Royal Society of Chemistry) URL:[Link][1]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews (ACS Publications) URL:[Link][2]

  • Enantioselective Copper-Catalysed Azide-Alkyne Cycloaddition Reactions Source: UEA Digital Repository URL:[Link][5]

  • A straightforward and sustainable synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide–alkyne cycloaddition (CuAAC) Source: RSC Advances (Royal Society of Chemistry) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

click chemistry applications of 1-Ethoxy-2-ethynylbenzene

Application Note: Advanced Click Chemistry Workflows Utilizing 1-Ethoxy-2-ethynylbenzene Introduction & Chemical Profile 1-Ethoxy-2-ethynylbenzene (also known as (2-ethoxyphenyl)acetylene, CAS No. 90843-12-2) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Click Chemistry Workflows Utilizing 1-Ethoxy-2-ethynylbenzene

Introduction & Chemical Profile

1-Ethoxy-2-ethynylbenzene (also known as (2-ethoxyphenyl)acetylene, CAS No. 90843-12-2) is a highly specialized terminal alkyne[1]. Featuring an ethynyl reactive group paired with an ortho-ethoxy substituent on the aromatic ring, this compound is a premium building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Beyond acting as a standard alkyne, the ortho-ethoxy group imparts unique electronic and steric properties that actively influence transition metal coordination[2]. This makes it an invaluable reagent for synthesizing complex pharmaceutical intermediates[3] and engineering advanced nanomaterials.

Mechanistic Insights: The Ortho-Effect in Catalysis

Expertise & Experience: In conventional CuAAC, the rate-determining step is the formation of a bimetallic copper-acetylide transition state. When utilizing 1-Ethoxy-2-ethynylbenzene, the oxygen atom of the ortho-ethoxy group acts as a hemilabile Lewis basic ligand.

Causality of the Ortho-Effect:

  • Transition State Stabilization: The internal oxygen coordinates with the Cu(I) center, pre-organizing the catalytic pocket. This lowers the entropic barrier for the incoming azide, accelerating the cycloaddition.

  • Ligand-Free Viability: Because the substrate self-stabilizes the active Cu(I) species, the reaction can often proceed efficiently without external accelerating ligands (e.g., TBTA or THPTA), significantly reducing the complexity of post-reaction purification.

  • Strict Regioselectivity: The steric bulk of the ethoxy group, combined with its electron-donating resonance, enforces absolute 1,4-regioselectivity, completely suppressing the formation of 1,5-disubstituted triazole isomers.

Application Workflows

Pharmaceutical Development: 1-Ethoxy-2-ethynylbenzene is utilized in the synthesis of multi-substituted heterocyclic Active Pharmaceutical Ingredients (APIs). For example, it serves as a critical precursor in the development of pyrazolone and triazole derivatives that inhibit the ATPase activity of the TIP48/TIP49 complex—a pathway implicated in c-Myc-driven oncogenesis[3].

Materials Science & Nanoclusters: In materials chemistry, ortho-alkoxy substituted phenylacetylenes are used to template and stabilize transition metal nanoclusters (such as Ag and Cu). The steric bulk of the ortho-substituent directly dictates the nuclearity (size) and the photoluminescent properties of the resulting nanoclusters[2].

Data Presentation

Table 1: Physicochemical Profile of 1-Ethoxy-2-ethynylbenzene

PropertySpecificationImpact on Experimental Design
CAS Number 90843-12-2[1]Essential for regulatory and inventory tracking.
Molecular Formula C10H10ODetermines mass-to-charge (m/z) ratio for LC-MS monitoring.
Appearance Colorless to pale yellow liquidAllows visual confirmation of reagent purity prior to use.
Solubility Soluble in DMF, DMSO, MeOH, DCMCompatible with standard aqueous/organic biphasic click conditions.
Reactivity Terminal AlkyneHighly reactive in CuAAC and Sonogashira cross-coupling.

Table 2: Comparative CuAAC Reaction Conditions

ParameterProtocol A (Ligand-Accelerated)Protocol B (Ligand-Free)
Solvent System t-BuOH / H2O (1:1)MeOH / H2O (3:1)
Copper Source CuSO4·5H2O (5 mol%)CuI (10 mol%)
Reducing Agent Sodium Ascorbate (25 mol%)None (Cu(I) used directly)
Ligand THPTA (5 mol%)None (Internal coordination)
Reaction Time 2 - 4 hours8 - 12 hours
Best Application Dilute bioconjugationSmall-molecule API synthesis

Experimental Protocols

Protocol A: Ligand-Accelerated CuAAC (Aqueous/Organic Biphasic) This protocol is designed for high-yielding bioconjugation or API synthesis where rapid kinetics are required.

  • Step 1: Reagent Preparation Dissolve the azide substrate (1.0 equiv) and 1-Ethoxy-2-ethynylbenzene (1.2 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M final concentration). Causality: The biphasic solvent system ensures the solubility of both hydrophobic organic substrates and hydrophilic inorganic catalysts, maximizing interfacial collision rates.

  • Step 2: Catalyst Complexation In a separate vial, pre-mix CuSO4·5H2O (5 mol%) and THPTA ligand (5 mol%) in water. Causality: Pre-complexing Cu(II) with THPTA prevents the copper from precipitating out of solution and protects it from disproportionation during reduction.

  • Step 3: Reduction and Initiation Add Sodium Ascorbate (25 mol%, freshly prepared aqueous solution) to the catalyst mixture. The solution will turn from blue to colorless/pale yellow. Add this active catalyst solution to the main reaction flask. Causality: Ascorbate acts as a sacrificial reductant, generating the active Cu(I) species. The excess ascorbate continuously regenerates Cu(I) if adventitious oxygen oxidizes the metal, preventing the catalytic cycle from stalling.

  • Step 4: Incubation and Monitoring Stir the reaction at room temperature for 2-4 hours. Monitor consumption of the alkyne via LC-MS or TLC.

  • Step 5: Quenching and Isolation (Self-Validating Step) Upon completion, add 0.1 M EDTA solution (pH 7.4) and stir for 15 minutes. Validation: A color shift to pale blue indicates successful chelation of copper ions. This self-validating step confirms the termination of the reaction and prevents residual copper from interfering with downstream biological assays or causing degradation during silica gel chromatography. Extract the product with dichloromethane.

Mandatory Visualization

CuAAC_Mechanism A 1. Cu(I) Generation (From CuSO4 + Ascorbate) B 2. π-Complexation (Ortho-Ethoxy Coordination) A->B + 1-Ethoxy-2-ethynylbenzene C 3. Cu(I)-Acetylide Formation (Deprotonation) B->C - H+ D 4. Azide Coordination (Bimetallic TS) C->D + R-N3 E 5. Cycloaddition (Metallacycle Formation) D->E Rate-determining step F 6. Protonolysis (Triazole Release) E->F + H+ F->A Catalytic Turnover

Figure 1: CuAAC catalytic cycle highlighting ortho-ethoxy internal coordination.

Workflow S1 Reagent Preparation S2 Catalyst Activation S1->S2 Mix Alkyne/Azide S3 Reaction Incubation S2->S3 Add Cu(I) S4 Quenching & Scavenging S3->S4 TLC/LC-MS Check S5 Product Isolation S4->S5 EDTA Wash

Figure 2: Standardized self-validating workflow for CuAAC bioconjugation and synthesis.

References

  • [1] Title: (2-Ethoxyphenyl)acetylene | Chemical Substance Information | J-GLOBAL Source: Japan Science and Technology Agency (JST) URL:

  • [3] Title: WO2015125785A1 - Pyrazolone derivative having multiple substituents Source: Google Patents URL:

  • [2] Title: Quasi-Isomeric Anion-Templated Silver Nanoclusters: Effect of Bulkiness on Luminescence Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:

Sources

Application

Synthesis of Substituted Alkynes from 1-Ethoxy-2-ethynylbenzene: A Comprehensive Guide for Researchers

Introduction: The Significance of Substituted Alkynes in Modern Drug Discovery Substituted alkynes are pivotal structural motifs in a vast array of biologically active molecules and functional materials. Their rigid, lin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Alkynes in Modern Drug Discovery

Substituted alkynes are pivotal structural motifs in a vast array of biologically active molecules and functional materials. Their rigid, linear geometry and the high electron density of the carbon-carbon triple bond impart unique conformational constraints and electronic properties to parent molecules. This makes them invaluable building blocks in medicinal chemistry for the synthesis of complex molecular architectures found in natural products and novel therapeutic agents.[1] The acetylene group has been recognized as a privileged feature in drug discovery, targeting a wide range of proteins including kinases and viral enzymes.[2]

1-Ethoxy-2-ethynylbenzene serves as a versatile and readily accessible starting material for the synthesis of a diverse library of substituted alkynes. The presence of the terminal alkyne provides a reactive handle for various carbon-carbon bond-forming reactions, while the ethoxy group can modulate the electronic properties of the aromatic ring and influence reaction outcomes. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of substituted alkynes utilizing 1-Ethoxy-2-ethynylbenzene, with a focus on palladium-catalyzed cross-coupling reactions and cycloaddition strategies.

Core Synthetic Strategies: A Mechanistic Overview

The transformation of 1-Ethoxy-2-ethynylbenzene into more complex substituted alkynes primarily relies on two powerful synthetic methodologies: palladium-catalyzed cross-coupling reactions and cycloaddition reactions. Understanding the underlying mechanisms of these transformations is crucial for reaction optimization and troubleshooting.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

Mechanism: The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition RPd R-Pd(II)-X L₂ OA->RPd R-X Trans Transmetalation Product R-C≡C-R' RPd->Product Trans->Product R'-C≡C-Cu RE Reductive Elimination RE->Pd0 Product->Pd0 CuX CuX CuAcetylide R'-C≡C-Cu CuX->CuAcetylide Alkyne H-C≡C-R' Alkyne->CuX Base Base Base CuAcetylide->RPd Transmetalation

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl or vinyl halide to the active Pd(0) species. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting palladium complex yields the desired substituted alkyne and regenerates the active Pd(0) catalyst.

Cycloaddition Reactions: Constructing Cyclic Systems

The alkyne functionality in 1-Ethoxy-2-ethynylbenzene can also participate in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic scaffolds.[6] Of particular importance are [4+2] cycloadditions (Diels-Alder type reactions) and [3+2] cycloadditions (dipolar cycloadditions).

In a typical Diels-Alder reaction, the alkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring.[7] The regioselectivity and stereoselectivity of these reactions are governed by frontier molecular orbital (FMO) theory.[8]

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: General Procedure for Sonogashira Coupling of 1-Ethoxy-2-ethynylbenzene with an Aryl Halide

This protocol provides a general method for the synthesis of 1-ethoxy-2-(arylethynyl)benzenes.

Materials:

  • 1-Ethoxy-2-ethynylbenzene

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Figure 2: Workflow for the Sonogashira coupling protocol.

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Ethoxy-2-ethynylbenzene (1.0 eq.), the aryl halide (1.1 eq.), and the amine base (3.0 eq.) in the chosen anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 eq.) and copper(I) iodide (0.02-0.10 eq.).

  • Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryAryl HalideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄/CuITHF60492
2BromobenzenePdCl₂(PPh₃)₂/CuIDMF801278
34-IodoanisolePd(PPh₃)₄/CuIEt₃N50689

Table 1: Representative results for the Sonogashira coupling of 1-Ethoxy-2-ethynylbenzene.

Protocol 2: [4+2] Cycloaddition (Diels-Alder Reaction) of 1-Ethoxy-2-ethynylbenzene with a Diene

This protocol outlines a general procedure for the synthesis of substituted barrelene-type structures.

Materials:

  • 1-Ethoxy-2-ethynylbenzene

  • Diene (e.g., furan, cyclopentadiene)

  • High-pressure reaction vessel or sealed tube

  • Solvent (e.g., toluene, xylene) or neat conditions

Procedure:

  • In a high-pressure reaction vessel or a thick-walled sealed tube, combine 1-Ethoxy-2-ethynylbenzene (1.0 eq.) and the diene (2.0-5.0 eq.). A high-boiling point solvent may be added, or the reaction can be run neat.

  • Seal the vessel and heat the mixture to the required temperature (typically 100-180 °C).

  • Maintain the temperature and stir for the specified reaction time (12-48 hours).

  • After cooling to room temperature, carefully open the reaction vessel in a fume hood.

  • If a solvent was used, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired cycloadduct.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Troubleshooting and Key Considerations

  • Sonogashira Coupling:

    • Low Yields: Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst. The quality of the palladium catalyst and the amine base is critical. Consider using a different ligand for the palladium catalyst if standard conditions fail.[9]

    • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction.[10] It can be minimized by the slow addition of the alkyne to the reaction mixture or by using a copper-free Sonogashira protocol.[5]

  • Diels-Alder Reaction:

    • No Reaction or Low Conversion: Higher temperatures and pressures may be required, especially for less reactive dienes. Lewis acid catalysis can sometimes accelerate the reaction.

    • Formation of Byproducts: Polymerization of the diene can occur at high temperatures. Using a slight excess of the diene can help to drive the reaction to completion.

Applications in Drug Development

The substituted alkynes synthesized from 1-Ethoxy-2-ethynylbenzene are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. For instance, the resulting internal alkynes can be further functionalized through various reactions, including hydration, hydrogenation, and additional coupling reactions.[11] The incorporation of the ethynylbenzene moiety has been shown to be a successful strategy in the design of kinase inhibitors and other targeted therapies.[] Furthermore, the terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the rapid synthesis of compound libraries for high-throughput screening.[13][14]

Conclusion

1-Ethoxy-2-ethynylbenzene is a highly versatile and valuable starting material for the synthesis of a diverse array of substituted alkynes. The methodologies presented in this application note, particularly the Sonogashira coupling and Diels-Alder reactions, provide robust and reliable pathways to access complex molecular architectures. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity. The resulting products hold significant potential for applications in drug discovery and materials science.

References

Sources

Method

Advanced Functionalization Protocols for 1-Ethoxy-2-ethynylbenzene: A Synthetic and Bioconjugation Guide

Executive Summary & Physicochemical Profile 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a highly versatile, electron-rich terminal alkyne widely utilized as a building block in pharmaceutical research, materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a highly versatile, electron-rich terminal alkyne widely utilized as a building block in pharmaceutical research, materials science, and bioconjugation. Structurally, the molecule features a benzene ring substituted with an ethoxy group at the ortho position relative to the ethynyl moiety. This specific substitution pattern imparts unique electronic and steric properties: the electron-donating ethoxy group increases the electron density of the aromatic system, while its spatial proximity to the alkyne can provide weak, hemilabile coordination to transition metal catalysts.

This application note provides three rigorously validated, self-contained protocols for the functionalization of 1-Ethoxy-2-ethynylbenzene: Sonogashira Cross-Coupling , CuAAC "Click" Bioconjugation , and Gold-Catalyzed Markovnikov Hydration .

Workflow Substrate 1-Ethoxy-2-ethynylbenzene Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Substrate->Sonogashira Ar-I, Base CuAAC CuAAC Click Chemistry (Cu(I) Catalysis) Substrate->CuAAC R-N3, Ascorbate Hydration Au(I) Hydration (Markovnikov Addition) Substrate->Hydration H2O, [Au] Prod1 Internal Aryl Alkyne Sonogashira->Prod1 Prod2 1,4-Disubstituted Triazole CuAAC->Prod2 Prod3 o-Ethoxyacetophenone Hydration->Prod3

Divergent functionalization pathways for 1-Ethoxy-2-ethynylbenzene.

Protocol I: Sonogashira Cross-Coupling (C–C Bond Formation)

Mechanistic Causality

The Sonogashira coupling merges a palladium cycle and a copper cycle to form internal alkynes[1]. The active Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. Concurrently, the terminal alkyne reacts with the Cu(I) co-catalyst in the presence of an amine base to form a copper acetylide intermediate, which then transmetalates with the Pd(II) complex before reductive elimination yields the product[1][2]. Because the ortho-ethoxy group slightly reduces the acidity of the terminal alkyne proton via electron donation, using a moderately strong amine base (e.g., diisopropylamine, DIPA) and mild heating ensures quantitative formation of the copper acetylide. Strict deaeration is required because oxygen promotes the undesired Glaser homocoupling of the alkyne[1].

Step-by-Step Methodology
  • Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing : Seal the flask with a septum and purge with ultra-pure Argon for 15 minutes.

  • Reagent Addition : Inject anhydrous, degassed diisopropylamine (DIPA, 5.0 mL) as both the solvent and base. Subsequently, inject 1-Ethoxy-2-ethynylbenzene (1.2 mmol).

  • Reaction : Stir the mixture at 60 °C for 4–6 hours. The solution will typically transition from pale yellow to a dark brown suspension as the amine hydroiodide salt precipitates.

  • Workup : Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the Pd/Cu catalyst and amine salts. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Hexanes/Ethyl Acetate 95:5) to isolate the internal alkyne.

Validation & Quality Control (Self-Validating System)
  • In-Process Monitoring : Thin-Layer Chromatography (TLC) under UV light (254 nm). The starting alkyne is highly UV-active; monitor for its complete disappearance.

  • Post-Reaction Validation : ¹H NMR spectroscopy. The sharp singlet corresponding to the terminal alkyne proton (~3.2 ppm) must be completely absent in the purified product.

Protocol II: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Mechanistic Causality

The CuAAC reaction, the premier example of "Click Chemistry," unites terminal alkynes and azides to form 1,4-disubstituted 1,2,3-triazoles with absolute regioselectivity[3][4]. The mechanism proceeds through a highly reactive dinuclear copper acetylide intermediate[4]. The ortho-ethoxy group of 1-Ethoxy-2-ethynylbenzene can act as a hemilabile ligand, weakly coordinating to the Cu(I) center and potentially stabilizing this transition state. To prevent the oxidative degradation of the catalyst and suppress Glaser homocoupling, Cu(I) is generated in situ by reducing a Cu(II) salt (CuSO₄) with sodium ascorbate[3].

CuAAC Cu_cat Cu(II) Precatalyst + Na Ascorbate Cu1 Active Cu(I) Species Cu_cat->Cu1 Reduction Pi_Complex π-Alkyne-Cu Complex Cu1->Pi_Complex + 1-Ethoxy-2-ethynylbenzene Acetylide Dinuclear Cu-Acetylide Pi_Complex->Acetylide Base (-H+) Metallacycle Cu-Metallacycle (Azide Binding) Acetylide->Metallacycle + R-N3 Triazole 1,4-Triazole Product Metallacycle->Triazole Ring Contraction & Protonation Triazole->Cu1 Catalyst Regeneration

Catalytic cycle of the CuAAC reaction highlighting the dinuclear copper acetylide intermediate.

Step-by-Step Methodology
  • Solvent Preparation : Prepare a 1:1 (v/v) mixture of tert-butanol and distilled water (10 mL total).

  • Substrate Addition : To a 25 mL round-bottom flask, add 1-Ethoxy-2-ethynylbenzene (1.0 mmol) and benzyl azide (1.0 mmol). Dissolve the mixture in the t-BuOH/H₂O solvent.

  • Catalyst Generation : In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in 0.5 mL of water. In another vial, dissolve sodium ascorbate (0.10 mmol, 10 mol%) in 0.5 mL of water.

  • Reaction Initiation : Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution. The mixture will temporarily turn yellow/brown before settling into a heterogeneous suspension.

  • Reaction : Stir vigorously at room temperature for 2–4 hours.

  • Workup : Dilute with ice-cold water (20 mL). If the triazole product precipitates as a solid, isolate it via vacuum filtration and wash with cold water. If it remains an oil, extract with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate.

Validation & Quality Control (Self-Validating System)
  • In-Process Monitoring : Fourier Transform Infrared (FT-IR) Spectroscopy. The reaction is complete when the strong, characteristic azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) completely disappear.

  • Post-Reaction Validation : High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the triazole cycloadduct.

Protocol III: Gold-Catalyzed Markovnikov Hydration

Mechanistic Causality

The hydration of terminal alkynes to form methyl ketones is a classic transformation, but traditional methods require harsh Brønsted acids or toxic mercury catalysts. Gold(I) catalysis has emerged as a superior alternative due to the extreme π-acidity of cationic Au(I) complexes, which activate the alkyne for nucleophilic attack by water under mild conditions[5][6]. The active catalyst is generated by treating an N-heterocyclic carbene gold chloride complex (e.g., [(IPr)AuCl]) with a halide scavenger like silver triflate (AgOTf)[6]. The ortho-ethoxy group of the substrate plays a critical role here: it stabilizes the developing partial positive charge at the internal carbon (C2) during the transition state, ensuring strict Markovnikov regioselectivity to yield o-ethoxyacetophenone.

Step-by-Step Methodology
  • Catalyst Activation : In a vial wrapped in aluminum foil (to prevent light-induced degradation of silver salts), combine [(IPr)AuCl] (0.02 mmol, 2 mol%) and AgOTf (0.02 mmol, 2 mol%) in 1,4-dioxane (2.0 mL). Stir for 15 minutes at room temperature. A white precipitate of AgCl will form, indicating the generation of the active cationic gold species.

  • Reaction Setup : To a 10 mL sealed tube, add 1-Ethoxy-2-ethynylbenzene (1.0 mmol), followed by 1,4-dioxane (3.0 mL) and deionized water (5.0 mmol, 5 equivalents).

  • Catalyst Transfer : Filter the activated gold catalyst solution through a PTFE syringe filter directly into the reaction tube to remove the AgCl precipitate.

  • Reaction : Seal the tube and heat at 60 °C for 12 hours.

  • Workup : Cool the mixture, dilute with diethyl ether (15 mL), and wash with brine (10 mL). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification : Purify via short-path silica gel chromatography (Hexanes/Ethyl Acetate 90:10).

Validation & Quality Control (Self-Validating System)
  • Post-Reaction Validation : ¹H NMR is the definitive validation tool here. The terminal alkyne proton (~3.2 ppm) must vanish, replaced by a sharp, highly integrated 3-proton singlet at ~2.6 ppm, corresponding to the newly formed methyl ketone (acetophenone derivative).

Quantitative Data Summary

The following table summarizes the expected operational parameters and validation metrics for the functionalization of 1-Ethoxy-2-ethynylbenzene.

Functionalization ProtocolCatalyst SystemTemp (°C)Time (h)Expected YieldKey Analytical Marker (Validation)
Sonogashira Coupling Pd(PPh₃)₄ / CuI604–685–95%Disappearance of terminal C–H (~3.2 ppm)
CuAAC Click Chemistry CuSO₄ / Na Ascorbate252–4>95%Disappearance of N₃ stretch (~2100 cm⁻¹)
Gold-Catalyzed Hydration [(IPr)AuCl] / AgOTf601288–92%Appearance of CH₃ ketone singlet (~2.6 ppm)

References

  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews (ACS Publications). URL:[Link]

  • Meldal, M., & Tornøe, C. W. "CuAAC: An Efficient Click Chemistry Reaction on Solid Phase". ACS Combinatorial Science. URL:[Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides". Chemical Society Reviews (NIH PMC). URL:[Link]

  • Chinchilla, R., & Nájera, C. "Copper-free Sonogashira cross-coupling reactions: an overview". RSC Advances. URL:[Link]

  • Goodwin, J. A., et al. "Improving process efficiency of gold-catalyzed hydration of alkynes: merging catalysis with membrane separation". Green Chemistry (RSC Publishing). URL:[Link]

  • Navarro, M., et al. "Shape Selectivity in the Gold-Catalyzed Hydration of Alkynes Using a Cavity-Shaped Phosphine". ChemPlusChem (NIH PubMed). URL:[Link]

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Application

Application Notes and Protocols: 1-Ethoxy-2-ethynylbenzene in Materials Science

Abstract This technical guide provides a comprehensive overview of the potential applications of 1-ethoxy-2-ethynylbenzene in materials science. While this specific substituted phenylacetylene is not extensively document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 1-ethoxy-2-ethynylbenzene in materials science. While this specific substituted phenylacetylene is not extensively documented in current literature, its structural motifs—a terminal alkyne and an electron-donating ethoxy group—position it as a versatile monomer and building block for a range of advanced materials. By drawing parallels with well-studied analogs such as 1-ethynyl-2-methoxybenzene and other substituted phenylacetylenes, this document outlines detailed protocols for its use in the synthesis of conjugated polymers, functional dendrimers, and as a reactant in cycloaddition reactions for creating complex molecular architectures. The causality behind experimental choices and the expected properties of the resulting materials are discussed, providing researchers with a robust framework for exploring the potential of this promising compound.

Introduction to 1-Ethoxy-2-ethynylbenzene

1-Ethoxy-2-ethynylbenzene is an aromatic compound featuring a reactive terminal alkyne (ethynyl group) and an ethoxy substituent on a benzene ring. The interplay between the π-system of the benzene ring, the reactive triple bond, and the solubility-enhancing and electronically-donating ethoxy group makes it a compelling candidate for the synthesis of novel organic materials. The terminal alkyne is a gateway to a rich variety of chemical transformations, including polymerization, cross-coupling reactions, and cycloadditions. The ethoxy group, in addition to improving solubility in organic solvents, can influence the electronic properties (e.g., HOMO-LUMO levels) of derived materials, which is critical for applications in organic electronics.

Physicochemical Properties (Predicted)

The properties of 1-ethoxy-2-ethynylbenzene can be estimated based on its close analog, 1-ethynyl-2-methoxybenzene. These properties are crucial for designing reaction conditions and predicting the characteristics of resulting materials.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₀O-
Molecular Weight 146.19 g/mol -
Boiling Point ~200-210 °C (lit.)Based on 1-ethynyl-2-methoxybenzene (~197 °C)[1]
Density ~1.0 g/mL at 25 °C (lit.)Based on 1-ethynyl-2-methoxybenzene (~1.022 g/mL)[1]
Refractive Index ~1.56-1.58 (n20/D)Based on 1-ethynyl-2-methoxybenzene (~1.5720)[1]
Solubility Miscible with common organic solvents (e.g., THF, toluene, chloroform). Insoluble in water.Based on general properties of similar aromatic compounds[2]

Synthesis of Conjugated Polymers: Poly(1-ethoxy-2-ethynylbenzene)

The polymerization of phenylacetylene derivatives is a cornerstone of conjugated polymer synthesis. These materials are of significant interest for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] Rhodium-based catalysts are particularly effective for the stereoregular polymerization of substituted phenylacetylenes, often yielding polymers with a cis-transoidal conformation.[5]

Rationale for Polymerization

The polymerization of 1-ethoxy-2-ethynylbenzene would lead to poly(1-ethoxy-2-ethynylbenzene), a polyacetylene derivative with a conjugated backbone. The ethoxy side chains are expected to enhance the polymer's solubility, facilitating its processing from solution for device fabrication. The electronic nature of the ethoxy group can also modulate the polymer's band gap and photoluminescent properties.

Experimental Workflow: Rh-Catalyzed Polymerization

G cluster_prep Catalyst & Monomer Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification p1 Dry Schlenk flask under vacuum p2 Backfill with Argon (3x) p1->p2 p3 Add Rh catalyst (e.g., [Rh(nbd)Cl]₂) p2->p3 p4 Add co-catalyst (e.g., Et₃N) p3->p4 p5 Add anhydrous solvent (e.g., Toluene) p4->p5 p6 Inject purified 1-ethoxy-2-ethynylbenzene monomer p5->p6 r1 Stir at specified temperature (e.g., 30 °C) p6->r1 Initiate Polymerization r2 Monitor reaction progress (e.g., via TLC or GC) r1->r2 w1 Quench reaction r2->w1 Upon completion w2 Precipitate polymer in non-solvent (e.g., Methanol) w1->w2 w3 Filter the polymer solid w2->w3 w4 Wash with non-solvent w3->w4 w5 Dry under vacuum w4->w5

Caption: Workflow for Rh-catalyzed polymerization.

Detailed Protocol: Synthesis of Poly(1-ethoxy-2-ethynylbenzene)

This protocol is adapted from general procedures for the rhodium-catalyzed polymerization of phenylacetylene derivatives.[6]

Materials:

  • 1-ethoxy-2-ethynylbenzene (monomer), purified by passing through a short column of basic alumina.

  • [Rh(nbd)Cl]₂ (catalyst)

  • Triethylamine (Et₃N, co-catalyst), freshly distilled.

  • Anhydrous toluene (solvent).

  • Methanol (non-solvent for precipitation).

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • System Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried under high vacuum with gentle heating and subsequently backfilled with high-purity argon. This cycle is repeated three times to ensure an inert atmosphere.

  • Catalyst Loading: Under a positive flow of argon, add [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and anhydrous toluene (20 mL) to the flask.

  • Co-catalyst Addition: Add triethylamine (e.g., 0.14 mL, 1.0 mmol) to the catalyst solution. The solution should turn a deep reddish-brown.

  • Monomer Addition: Inject the purified 1-ethoxy-2-ethynylbenzene monomer (e.g., 1.46 g, 10.0 mmol) into the stirring catalyst solution.

  • Polymerization: Allow the reaction to stir at 30 °C for 24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.

  • Precipitation and Isolation: After the reaction period, dilute the viscous solution with a small amount of toluene if necessary. Slowly pour the reaction mixture into a beaker containing a large excess of vigorously stirring methanol (e.g., 400 mL). The polymer will precipitate as a solid.

  • Purification: Allow the suspension to stir for 1-2 hours to ensure complete precipitation. Collect the polymer by filtration, washing thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the resulting polymer under vacuum at 40 °C to a constant weight. The final product is expected to be a colored solid (typically yellow to orange).

Application in Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a vast number of surface functional groups.[7] The terminal alkyne of 1-ethoxy-2-ethynylbenzene makes it an excellent building block for dendrimer construction, particularly through convergent synthesis methods involving cycloaddition reactions.

[2+2+2] Cyclotrimerization for Dendrimer Core Formation

A powerful strategy for creating a multi-functional core for a dendrimer is the transition-metal-catalyzed [2+2+2] cycloaddition of three alkyne units to form a substituted benzene ring.[8] By attaching dendritic wedges (dendrons) to an alkyne, and then performing a cyclotrimerization, a dendrimer with a precisely defined core can be synthesized. 1-Ethoxy-2-ethynylbenzene can act as a precursor to such a dendritic alkyne.

Synthetic Pathway for Dendrimer Formation

G M 1-Ethoxy-2-ethynylbenzene R1 Williamson Ether Synthesis M->R1 D1 Dendritic Bromide (e.g., Fréchet-type) D1->R1 DA Dendritic Alkyne R1->DA R2 [2+2+2] Cyclotrimerization DA->R2 Cat Co₂(CO)₈ Catalyst Cat->R2 Dend Benzene-Core Dendrimer R2->Dend

Caption: Convergent synthesis of a dendrimer.

Protocol: Synthesis of a First-Generation Dendritic Alkyne and its Cyclotrimerization

This protocol is conceptual and based on established methods for convergent dendrimer synthesis and alkyne cyclotrimerization.[8]

Part A: Synthesis of a Dendritic Alkyne

  • Deprotonation: In a flame-dried flask under argon, dissolve 1-ethoxy-2-ethynylbenzene in anhydrous THF. Cool to -78 °C and add a stoichiometric amount of n-butyllithium to deprotonate the terminal alkyne, forming the lithium acetylide in situ.

  • Coupling: To this solution, add a solution of a first-generation Fréchet-type dendritic bromide (e.g., 3,5-bis(benzyloxy)benzyl bromide) in THF.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated ammonium chloride solution, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired dendritic alkyne.

Part B: [2+2+2] Cyclotrimerization

  • Reaction Setup: In a Schlenk flask under argon, dissolve the purified dendritic alkyne from Part A in anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of dicobalt octacarbonyl (Co₂(CO)₈).

  • Cyclotrimerization: Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Upon completion, cool the reaction, filter through a pad of Celite to remove cobalt residues, and concentrate the filtrate. Purify the resulting dendrimer by column chromatography or precipitation to obtain the final product.

Cycloaddition Reactions: Building Blocks for Complex Architectures

The electron-rich nature of the ethoxy-substituted benzene ring and the reactivity of the alkyne group make 1-ethoxy-2-ethynylbenzene a versatile partner in various cycloaddition reactions, which are powerful tools for constructing cyclic molecules with high stereocontrol.[9][10]

Diels-Alder Reaction

As a dienophile, the alkyne in 1-ethoxy-2-ethynylbenzene can react with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring. The reaction rate and regioselectivity will be influenced by the electronic properties of both the diene and the dienophile.[11]

Protocol: Diels-Alder Reaction with Cyclopentadiene

Materials:

  • 1-ethoxy-2-ethynylbenzene.

  • Cyclopentadiene (freshly cracked from dicyclopentadiene).

  • Toluene or a similar high-boiling solvent.

  • Sealed reaction tube.

Procedure:

  • Reactant Loading: To a thick-walled, sealable reaction tube, add 1-ethoxy-2-ethynylbenzene (1.0 eq) and a slight excess of freshly cracked cyclopentadiene (1.2 eq).

  • Solvent Addition: Add a minimal amount of toluene to dissolve the reactants.

  • Reaction: Seal the tube and heat to a temperature between 150-180 °C. The reaction progress can be monitored by GC-MS analysis of aliquots.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the tube to room temperature.

  • Purification: Open the tube carefully and transfer the contents. Remove the solvent and any excess cyclopentadiene under reduced pressure. Purify the resulting cycloadduct by column chromatography on silica gel.

Safety and Handling

  • 1-Ethoxy-2-ethynylbenzene: Based on similar compounds like 1-ethynyl-2-methoxybenzene, it may cause skin and eye irritation and may be harmful if inhaled.[12] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Organometallic Catalysts: Rhodium and cobalt catalysts are toxic and should be handled with care in an inert atmosphere.

  • Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere. Other reagents should be handled according to their respective Safety Data Sheets (SDS).

Conclusion

1-Ethoxy-2-ethynylbenzene represents a promising, though currently under-explored, building block for materials science. Its combination of a reactive alkyne handle and a functional ethoxy group provides a platform for synthesizing a diverse range of materials. The protocols outlined in this guide, derived from established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring its potential in creating novel conjugated polymers, precisely-defined dendrimers, and complex organic architectures. Further research will undoubtedly uncover unique properties and applications for the materials derived from this versatile monomer.

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  • Universidad de Zaragoza. Polymer Chemistry. [Link]

  • PMC. Dendrimers: synthesis, applications, and properties. National Center for Biotechnology Information. [Link]

  • ScienceDirect. Cycloaddition Reactions in Organic Synthesis. [Link]

  • PMC. Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene). National Center for Biotechnology Information. [Link]

  • ResearchGate. Transition-Metal-Catalyzed Chain-Growth Polymerization of 1,4-Diethynylbenzene into Microporous Crosslinked Poly(phenylacetylene)s: the Effect of Reaction Conditions. [Link]

  • ACS Publications. Synthesis, Characterization, and Applications of Dendrimer-Encapsulated Nanoparticles. Accounts of Chemical Research. [Link]

  • Wiley Online Library. Synthesis and Oxygen Permeability of Polynorbornene with Tosylate Side Chain Group. [Link]

  • ResearchGate. Synthesis of poly[1-ethoxy-4-(p-tolylethynyl)benzene] (Poly1). n-Bu4Sn: tetra-n-butyltin. [Link]

  • University of Bristol. LECTURE 5 Cycloaddition Reactions. [Link]

  • MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]

  • ResearchGate. Synthesis and Study of the Thermal and Chiro-Optical Properties of Polyacetylenes with Bulky Side Groups: Poly(1-ethynyl-4-biphenyl), Poly(1-ethynyl-4- phenoxybenzene) and Poly(1-ethynyl-4-pentylbenzene). [Link]

  • SynZeal. 1-Ethoxy-2-(vinyloxy)benzene. [Link]

  • Google Patents. CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • SpringerLink. [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. [Link]

  • Royal Society of Chemistry. Stereoselective transition metal-catalyzed [(2+2)+1] and [(2+2)+2] carbocyclization reactions using 1,6-enynes with 1,1-disubstituted olefins: construction of quaternary centers. [Link]

  • KOPS. Transition Metal Catalyzed Polymerization in Aqueous Systems. [Link]

  • Atlantis Press. Organic Electronics: Material Innovations, Synthesis Strategies, and Applications as Flexible Electronics. [Link]

  • MDPI. Tunable Late-Transition-Metal-Catalyzed Polymerization for Controlled Polymer Synthesis. [Link]

  • ResearchGate. 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes as promising materials for laser optical limiters. [Link]

  • MDPI. PAMAM-Calix-Dendrimers: Second Generation Synthesis, Fluorescent Properties and Catecholamines Binding. [Link]

  • ISP NASU. 1,4-bis(2,2-diphenylethenyl)benzene as an efficient emitting material for organic light emitting diodes. [Link]

  • SciSpace. Interface Phenomena in Organic Electronics. [Link]

Sources

Method

Application Note: High-Efficiency Labeling of Oligonucleotides with Ethynylbenzene Probes via CuAAC

Introduction & Mechanistic Rationale The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal reaction for oligonucleotide conjugation. When researchers utilize ethyn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has established itself as the premier bioorthogonal reaction for oligonucleotide conjugation. When researchers utilize ethynylbenzene (phenylacetylene) derivatives as the alkyne probe, they benefit from highly accelerated reaction kinetics[1]. Mechanistically, the conjugation of the alkyne moiety with the aromatic phenyl ring lowers the activation energy required for the formation of the critical copper(I)-acetylide intermediate. This results in a more rapid and efficient formation of the 1,4-disubstituted 1,2,3-triazole linkage compared to standard aliphatic alkynes[1]. Furthermore, ethynylbenzene-based fluorophores often exhibit enhanced photophysical properties upon triazole formation due to the extended π-conjugation network.

However, applying CuAAC to nucleic acids presents a severe biochemical challenge: Cu(I), in the presence of dissolved oxygen, catalyzes the formation of reactive oxygen species (ROS)—specifically hydroxyl radicals—via Fenton-like chemistry. These radicals rapidly induce oxidative cleavage of the phosphodiester backbone. To achieve a self-validating, high-yield protocol without degrading the DNA/RNA, the use of a water-soluble, Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is strictly required[2],[3]. THPTA completely envelops the Cu(I) center, maintaining its catalytic efficacy while blocking its ability to generate ROS[2].

Experimental Workflow & Pathway

CuAAC_Workflow Oligo Azide-Modified Oligonucleotide Reaction CuAAC Reaction (Room Temp, 1-2 hrs) Oligo->Reaction Probe Ethynylbenzene Probe Probe->Reaction Catalyst Cu(II)SO4 + THPTA Pre-complex Reducer Sodium Ascorbate (Reduces Cu to Cu(I)) Catalyst->Reducer In-situ Cu(I) Reducer->Reaction Active Catalyst Product 1,2,3-Triazole Conjugate Reaction->Product Purification Ethanol Precipitation & RP-HPLC Product->Purification

Fig 1: CuAAC workflow for labeling azide-oligonucleotides with ethynylbenzene probes.

Materials and Reagents

  • Azide-Modified Oligonucleotide: HPLC-purified, dissolved in nuclease-free water (1 mM stock).

  • Ethynylbenzene Probe: e.g., 1-Ethyl-4-ethynylbenzene derivative[4] or fluorophore-conjugated ethynylbenzene, dissolved in anhydrous DMSO (10 mM stock)[5],[6].

  • Copper(II) Sulfate (CuSO4): 10 mM in nuclease-free water.

  • THPTA Ligand: 50 mM in nuclease-free water[2].

  • Sodium Ascorbate: 100 mM in nuclease-free water (Must be freshly prepared daily )[2],[3].

  • Reaction Buffer: 0.2 M Triethylammonium acetate (TEAA) buffer, pH 7.0[5],[6].

Optimized Reaction Parameters

To ensure reproducibility across different sequences and probe hydrophobicities, adhere to the following optimized parameters:

ParameterStandard ConditionHigh-Density / Difficult LabelingMechanistic Rationale
Oligo Concentration 20 - 50 µM100 - 200 µMHigher concentrations exponentially drive bimolecular collision rates.
Ethynylbenzene Probe 2 - 5 molar eq.10 - 20 molar eq.Excess probe ensures complete conversion of the oligo to the triazole product.
CuSO4 Concentration 0.5 - 1 mM2 mMCatalyst loading must be balanced against the risk of DNA degradation[3].
THPTA : Cu Ratio 5:16:1 to 10:1Excess ligand strictly coordinates Cu(I), preventing Fenton-mediated ROS generation[3].
Sodium Ascorbate 2.5 - 5 mM10 mMReduces Cu(II) to active Cu(I); excess maintains a reducing environment[2].
Co-solvent (DMSO) 5 - 20% v/vUp to 50% v/vSolubilizes highly hydrophobic ethynylbenzene probes in aqueous buffer[6].

Step-by-Step Protocol

Causality Note: The order of reagent addition is the single most critical factor in this protocol. The Cu(II) must be fully coordinated by the THPTA ligand before reduction by sodium ascorbate. Adding ascorbate to uncoordinated Cu(II) will generate free Cu(I), which will immediately degrade the oligonucleotide[2],[3].

  • Preparation of the Catalyst Pre-complex: In a small microcentrifuge tube, mix 10 µL of 10 mM CuSO4 with 10 µL of 50 mM THPTA (1:5 molar ratio)[3]. Vortex briefly and incubate at room temperature for 5 minutes.

    • Insight: The solution will turn a faint blue, indicating the successful formation of the Cu(II)-THPTA complex.

  • Reaction Assembly: In a separate 1.5 mL low-bind tube, combine the following in exact order:

    • X µL Nuclease-free water (to reach a final reaction volume of 100 µL).

    • 10 µL of 0.2 M TEAA buffer (pH 7.0)[6].

    • 5 µL of 1 mM Azide-Modified Oligonucleotide (Final: 50 µM).

    • 10 µL of DMSO (to maintain probe solubility)[6].

    • 2.5 µL of 10 mM Ethynylbenzene Probe (Final: 250 µM, 5 eq.)[6].

  • Catalyst Addition: Add 5 µL of the pre-incubated CuSO4/THPTA complex to the reaction tube. Vortex gently.

  • Degassing (Optional but Highly Recommended): Bubble an inert gas (Argon or Nitrogen) through the solution for 30 seconds to displace dissolved oxygen, minimizing the potential for ROS generation[5],[6].

  • Initiation: Add 5 µL of freshly prepared 100 mM Sodium Ascorbate (Final: 5 mM). Vortex immediately.

    • Insight: Ascorbate reduces Cu(II) to the catalytically active Cu(I). The reaction must be initiated last[2],[3].

  • Incubation: Protect the tube from light and incubate at room temperature for 1 to 2 hours. For highly structured oligonucleotides, incubating at 40°C can help resolve steric hindrance.

  • Purification (Ethanol Precipitation):

    • Add 10 µL of 3 M Sodium Acetate (pH 5.2) and mix.

    • Add 300 µL of ice-cold 100% Ethanol.

    • Incubate at -20°C for 30 minutes[5].

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water[5].

  • Validation: Analyze the conjugate via RP-HPLC or MALDI-TOF MS to confirm the mass shift corresponding to the covalent triazole product. A self-validating control reaction (omitting the ethynylbenzene probe) should be run in parallel to confirm that no unspecific degradation has occurred.

Troubleshooting & Logical Causality

Troubleshooting Issue Low Conjugation Yield / Degradation Cause1 Cu(I) Oxidation Issue->Cause1 Cause2 DNA Cleavage (ROS Generation) Issue->Cause2 Cause3 Probe Precipitation Issue->Cause3 Fix1 Degas buffers & Fresh Ascorbate Cause1->Fix1 Fix2 Increase THPTA: Cu ratio to 5:1 Cause2->Fix2 Fix3 Add up to 50% DMSO co-solvent Cause3->Fix3

Fig 2: Logical causality and troubleshooting pathways for oligonucleotide CuAAC reactions.

  • DNA Degradation (Smearing on PAGE/MS): Caused by free Cu(I) generating ROS. Fix: Ensure THPTA is in at least a 5:1 molar excess over Cu(II) and always pre-complex the ligand and copper before adding the reducing ascorbate[3].

  • Incomplete Conversion: Ethynylbenzene probes can be highly hydrophobic, leading to micro-precipitation in aqueous buffers. Fix: Increase the DMSO co-solvent concentration up to 50% or briefly heat the reaction to 80°C prior to ascorbate addition to ensure complete probe solubility[5],[6].

  • Loss of Catalyst Activity: Cu(I) rapidly oxidizes back to inactive Cu(II) in the presence of ambient oxygen. Fix: Use strictly fresh sodium ascorbate (prepared within 1 hour of use) and degas the buffers with Argon[5].

References

  • Protocol: Click-Chemistry Labeling of Biomolecules and DNA - Lumiprobe / Windows.net. Available at: [Link]

  • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) - Jena Bioscience. Available at: [Link]

  • Click chemistry Activators - Interchim. Available at:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Transformations of 1-Ethoxy-2-ethynylbenzene in Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Overview 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2), a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2), also known as o-ethoxyphenylacetylene, is a highly versatile, bifunctional building block. Its structural topology—featuring a terminal alkyne adjacent to an ortho-ethoxy ether—makes it an ideal linchpin for divergent synthesis.

By leveraging palladium catalysis, researchers can utilize the terminal alkyne for C–C bond formation to generate linear rigid-rod materials (o-ethoxytolanes). Subsequently, the ortho-ethoxy group can be strategically deprotected to trigger an in situ cycloisomerization, yielding 2-substituted benzofurans—a privileged pharmacophore in drug discovery. This guide details the causality, optimization, and self-validating protocols for these two critical transformations.

Workflow SM 1-Ethoxy-2-ethynylbenzene Pd_Cat Pd(0)/CuI Catalysis Sonogashira Coupling SM->Pd_Cat + Ar-I / Base Tolane o-Ethoxytolanes (Optoelectronic Precursors) Pd_Cat->Tolane Cross-Coupling Deprotect De-ethylation (BBr3) Tolane->Deprotect Sequential Step Cyclize Cycloisomerization (5-endo-dig) Deprotect->Cyclize In situ Benzofuran 2-Substituted Benzofurans (Pharmacophores) Cyclize->Benzofuran Ring Closure

Synthetic divergence of 1-Ethoxy-2-ethynylbenzene into tolanes and benzofurans.

Palladium-Catalyzed Sonogashira Cross-Coupling

Causality & Mechanistic Insights

The synthesis of o-ethoxytolanes relies on the Sonogashira cross-coupling of 1-ethoxy-2-ethynylbenzene with aryl halides. We employ a dual-catalyst system: Pd(PPh3​)4​ provides the active Pd0 species necessary for the oxidative addition of the aryl halide, while CuI acts as a co-catalyst[1]. The copper reacts with the terminal alkyne in the presence of a base (e.g., Triethylamine) to form a highly nucleophilic copper(I) acetylide. This intermediate undergoes transmetalation with the PdII complex, followed by reductive elimination to yield the coupled product.

Critical Experimental Choice: Degassing the solvent via the freeze-pump-thaw method is mandatory. Oxygen rapidly oxidizes the Pd0 active species to inactive PdII complexes and promotes the unwanted Glaser homocoupling (diyne formation) of the terminal alkyne.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_OA Trans-[Pd(II)Ar(I)L2] Oxidative Addition Pd0->PdII_OA + Ar-I PdII_TM Trans-[Pd(II)Ar(C≡CR)L2] Transmetalation PdII_OA->PdII_TM + Cu-C≡C-R Cu_Cycle Cu(I) Acetylide Formation Cu_Cycle->PdII_TM Cu(I) transfer PdII_Iso Cis-[Pd(II)Ar(C≡CR)L2] Isomerization PdII_TM->PdII_Iso cis/trans Isomerization PdII_Iso->Pd0 Reductive Elimination Product o-Ethoxytolane Product PdII_Iso->Product

Palladium-catalyzed Sonogashira cross-coupling catalytic cycle.

Optimization of Coupling Conditions

The table below summarizes the quantitative data for the optimization of the cross-coupling step, demonstrating the necessity of the copper co-catalyst and appropriate solvent polarity.

EntryCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Observation
1 Pd(PPh3​)4​ / CuI Et3​N (neat)601872Standard conditions, good yield.
2 PdCl2​(PPh3​)2​ / CuI Et3​N / THF 60 16 85 Optimal: Improved solubility, higher yield.
3 Pd(OAc)2​ / PPh3​ K2​CO3​ / DMF902445Significant Glaser homocoupling observed.
4 Pd(PPh3​)4​ (No CuI ) Et3​N / THF8024<10Trace product; CuI is essential.
Protocol 1: Synthesis of 1-Ethoxy-2-(arylethynyl)benzene

Self-Validating System: This protocol utilizes GC-MS and TLC to ensure the reaction is proceeding correctly before workup.

  • Preparation: In an oven-dried 50 mL Schlenk flask, add the aryl iodide (1.0 mmol), PdCl2​(PPh3​)2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum and purge with ultra-high purity Argon for 10 minutes.

  • Solvent Addition: Inject anhydrous THF (5.0 mL) and anhydrous Et3​N (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles.

  • Alkyne Addition: Inject 1-ethoxy-2-ethynylbenzene (1.2 mmol) dropwise. Heat the mixture to 60 °C.

  • In-Process Control (Validation): After 4 hours, sample 10 µL of the reaction. Quench in EtOAc/Water. Analyze the organic layer via GC-MS. The disappearance of the aryl iodide mass peak and the emergence of the coupled product mass validates catalytic turnover. TLC (Hexane/EtOAc 9:1) will show a new UV-active spot with a lower Rf​ than the starting alkyne due to extended conjugation.

  • Workup: Once complete (approx. 16 h), cool to room temperature, filter through a pad of Celite to remove copper salts, and concentrate in vacuo. Purify via flash column chromatography.

Tandem Deprotection and Cycloisomerization to Benzofurans

Causality & Mechanistic Insights

The o-ethoxytolane generated in Protocol 1 is a direct precursor to 2-arylbenzofurans. The ethoxy ether is robust under the basic Sonogashira conditions but can be selectively cleaved using Boron tribromide ( BBr3​ ). BBr3​ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the ethyl-oxygen bond [2].

The resulting intermediate is an o-alkynylphenol. Because the alkyne is held in close proximity to the newly liberated phenol, it spontaneously undergoes a 5-endo-dig cyclization to yield the benzofuran core. Critical Experimental Choice: The initial addition of BBr3​ must be performed at -78 °C. The Lewis acid-base coordination is highly exothermic; failing to control the temperature leads to non-specific degradation, alkyne bromoboration, and tar formation.

Protocol 2: Synthesis of 2-Arylbenzofuran

Self-Validating System: NMR tracking is used to confirm the complete destruction of the ethoxy group and the formation of the heterocyclic ring.

  • Preparation: Dissolve the o-ethoxytolane (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) in an Argon-purged flask.

  • Cooling & Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add BBr3​ (1.0 M in CH2​Cl2​ , 2.5 mmol) dropwise over 15 minutes. The solution will typically turn deep red/brown.

  • Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. The warming process drives both the de-ethylation and the subsequent 5-endo-dig cycloisomerization.

  • Quenching (Validation): Cool the flask to 0 °C and carefully quench with MeOH (5 mL) dropwise to destroy excess BBr3​ , followed by saturated aqueous NaHCO3​ (10 mL).

  • Workup & NMR Validation: Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Take a crude 1H NMR in CDCl3​ .

    • Self-Validation Check: The successful reaction is confirmed by the complete disappearance of the ethoxy signals (quartet at ~4.1 ppm and triplet at ~1.4 ppm) and the appearance of a distinct singlet at ~7.0 ppm, which corresponds to the C3-H proton of the newly formed benzofuran ring.

References

  • Development of Novel Solid-State Light-Emitting Materials Based on Pentafluorinated Tolane Fluorophores ACS Omega (PMC)[Link]

  • How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans? ScholarWorks@GVSU[Link]

Method

Application Note: Scale-Up Synthesis and Process Optimization of 1-Ethoxy-2-ethynylbenzene Derivatives

Executive Summary 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2), also known as 2-ethoxyphenylacetylene, is a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional mater...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2), also known as 2-ethoxyphenylacetylene, is a critical building block in the synthesis of complex pharmaceuticals, agrochemicals, and advanced functional materials[1][2]. This application note details a robust, scalable, and economically viable two-step protocol for its synthesis from 1-bromo-2-ethoxybenzene. By leveraging a Pd/Cu-catalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMSA) followed by a mild base-mediated desilylation, this route circumvents the hazards of gaseous acetylene and the high costs of alternative homologation strategies.

Mechanistic Overview & Process Causality

The synthesis of terminal alkynes at a commercial scale presents unique safety and operational challenges. Direct ethynylation using acetylene gas requires specialized pressurized reactors and carries severe explosion risks. Therefore, a protected alkyne strategy using TMSA is the industry standard for safe scale-up[3][4].

Step 1: Sonogashira Cross-Coupling

We select 1-bromo-2-ethoxybenzene over its iodo-counterpart. While aryl iodides exhibit faster oxidative addition[5], they are significantly more expensive and less atom-economical. Bromides provide the perfect balance of reactivity and cost for scale-up. The catalyst is chosen for its air stability, cost-effectiveness, and proven reliability in scaling up aryl bromide couplings[6]. The copper(I) iodide co-catalyst facilitates the formation of the reactive copper acetylide, which undergoes transmetalation with the Pd(II) intermediate. Triethylamine ( ) serves as both the base to neutralize the generated HBr and the solvent, ensuring a homogeneous reaction mixture that is critical for heat transfer in large reactors.

Step 2: Desilylation

For the removal of the TMS group, we employ potassium carbonate ( ) in methanol[7]. This is a strategic choice over tetra-n-butylammonium fluoride (TBAF). TBAF is not only cost-prohibitive at scale but also generates corrosive fluoride waste that degrades glass-lined steel reactors. The /MeOH system is mild, highly scalable, and simplifies the workup to a basic liquid-liquid extraction.

Process Workflows and Mechanisms

G SM 1-Bromo-2-ethoxybenzene + TMSA Step1 Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N 65°C, 4h SM->Step1 Workup1 Aqueous Workup & Pd Scavenging (Thiol Resin) Step1->Workup1 Int 1-Ethoxy-2-(TMS-ethynyl)benzene (Intermediate) Workup1->Int Step2 Desilylation K2CO3, MeOH, RT, 2h Int->Step2 Workup2 Solvent Exchange & Liquid-Liquid Extraction Step2->Workup2 Product 1-Ethoxy-2-ethynylbenzene (Target API Intermediate) Workup2->Product

Two-step scale-up workflow for 1-ethoxy-2-ethynylbenzene synthesis.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (from Cu-acetylide) PdII->TransMet PdII_Alkyne Pd(II) Complex Ar-Pd-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Product Coupled Enyne RedElim->Product

Catalytic cycle of the Sonogashira cross-coupling reaction.

Process Optimization & Data Presentation

During process development, minimizing residual palladium is a critical quality attribute (CQA) to comply with ICH Q3D guidelines for elemental impurities[8]. The optimization matrix below summarizes the evaluation of different conditions to maximize yield while minimizing Pd breakthrough.

Table 1: Reaction Optimization and Palladium Scavenging Matrix

EntryCatalyst SystemSolventScavenger TreatmentYield (%)Residual Pd (ppm)
1 / CuIDMF / None82> 1500
2 / CuITHF / None88850
3 / CuI (Neat)Silica Gel Filtration91120
4 / CuI (Neat) SiliaBond® Thiol (10 wt%) 94 < 5

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Ethoxy-2-(trimethylsilylethynyl)benzene (100g Scale)

Self-Validating Check: The reaction mixture will transition from a pale yellow suspension to a dark brown slurry as the coupling proceeds and triethylamine hydrobromide ( ) precipitates. The precipitation of the salt is a visual indicator of reaction progress.

  • Equipment Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a nitrogen inlet.

  • Reagent Charging: Under a continuous nitrogen sweep, charge the reactor with 1-bromo-2-ethoxybenzene (100.0 g, 0.497 mol) and anhydrous triethylamine (800 mL).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (1.74 g, 2.48 mmol, 0.5 mol%) and copper(I) iodide (0.47 g, 2.48 mmol, 0.5 mol%). Stir the mixture at 20°C for 15 minutes to ensure homogeneity.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (58.6 g, 0.596 mol, 1.2 equiv) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 30°C during the addition.

  • Heating & Reaction: Ramp the reactor temperature to 65°C. Stir at this temperature for 4 hours. Monitor completion via HPLC or GC (target: <1% starting material).

  • Workup & Scavenging: Cool the reactor to 20°C. Filter the suspension through a pad of Celite to remove the salts. Wash the filter cake with ethyl acetate (2 x 200 mL). Concentrate the filtrate under reduced pressure.

  • Palladium Removal: Dissolve the crude oil in ethyl acetate (500 mL) and add 10 g of SiliaBond® Thiol resin. Stir at 40°C for 2 hours, then filter. Concentrate the filtrate to yield the intermediate as a light amber oil. (Expected yield: ~102 g, 94%).

Protocol B: Desilylation to 1-Ethoxy-2-ethynylbenzene

Self-Validating Check: The cleavage of the TMS group generates methoxytrimethylsilane as a volatile byproduct. Gas evolution may be mildly observable, and TLC/GC will show a distinct shift to a more polar, lower molecular weight product.

  • Equipment Setup: Equip a 2 L reactor with a mechanical stirrer and temperature probe.

  • Dissolution: Dissolve the intermediate 1-ethoxy-2-(trimethylsilylethynyl)benzene (100.0 g, 0.458 mol) in methanol (800 mL).

  • Base Addition: Add potassium carbonate ( ) (6.33 g, 0.046 mol, 0.1 equiv) in one portion[7].

  • Reaction: Stir the mixture at 20-25°C for 2 hours. Monitor by GC until the intermediate is fully consumed.

  • Quench & Extraction: Concentrate the mixture under reduced pressure to remove ~80% of the methanol. Add water (500 mL) and extract with methyl tert-butyl ether (MTBE) (3 x 300 mL).

  • Washing & Drying: Wash the combined organic layers with brine (300 mL), dry over anhydrous , and filter.

  • Isolation: Concentrate the solvent in vacuo to afford 1-ethoxy-2-ethynylbenzene as a colorless to pale yellow liquid. (Expected yield: ~63 g, 94% over step 2; Purity >98% by GC).

References

  • PubChemLite: 1-ethoxy-2-ethynylbenzene (C10H10O) . uni.lu. 9

  • 1-ethoxy-2-ethynylbenzene | 90843-12-2 . MilliporeSigma. Link

  • ECHA CHEM: 1-ethoxy-2-ethynylbenzene . European Chemicals Agency. 1

  • 1-BROMO-2-ETHYNYLBENZENE 766-46-1 wiki . Guidechem. 2

  • WO2015125785A1 - Pyrazolone derivative having multiple substituents . Google Patents. 7

  • Sonogashira coupling . Wikipedia.3

  • Sonogashira Coupling . Chemistry LibreTexts. 4

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews, ACS Publications. 6

  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating . The Journal of Organic Chemistry, ACS Publications. 5

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments . Organic Process Research & Development, ACS Publications. 8

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Application

Application Note: Chemo-Enzymatic Cascade Synthesis Using 1-Ethoxy-2-ethynylbenzene

Executive Summary & Strategic Rationale 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a highly versatile, ortho-substituted terminal alkyne utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) is a highly versatile, ortho-substituted terminal alkyne utilized in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Traditional synthetic routes to chiral 1-(2-ethoxyphenyl)ethan-1-ol derivatives rely on the asymmetric hydrogenation of pre-formed ketones using heavy-metal catalysts. These legacy methods suffer from poor atom economy, high pressure requirements, and trace metal contamination in the final API.

To overcome these bottlenecks, this application note details a state-of-the-art, one-pot chemo-enzymatic cascade. By coupling Gold(I)-catalyzed alkyne hydration with Alcohol Dehydrogenase (ADH)-mediated asymmetric reduction in micellar aqueous media , we unmask a "hidden carbonyl" and immediately reduce it. This dynamic cascade drives the equilibrium forward, yielding a highly enantiopure alcohol in a single reaction vessel under ambient conditions .

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand why these specific reagents and conditions are selected, rather than simply following a recipe.

  • Why Micellar Aqueous Media? Transition metals (like Gold) and biocatalysts (like ADHs) typically require mutually exclusive environments. Organic solvents denature enzymes, while bulk water deactivates many organometallic catalysts. By employing a designer surfactant (TPGS-750-M), we create nanomicelles. The lipophilic IPrAuNTf₂ catalyst and the 1-ethoxy-2-ethynylbenzene substrate partition into the hydrophobic micellar core, where Markovnikov hydration occurs rapidly . The resulting intermediate, 2'-ethoxyacetophenone, diffuses to the aqueous interface where the water-soluble ADH intercepts it for stereoselective reduction.

  • Self-Sustaining Cofactor Regeneration: ADH requires the cofactor NAD(P)H. We utilize isopropanol (2-propanol) as both a co-solvent (10% v/v) and a sacrificial hydrogen donor. The ADH oxidizes isopropanol to acetone, regenerating NAD(P)H in a closed catalytic loop. This ensures the protocol is economically viable and prevents stoichiometric cofactor waste .

Cascade Pathway Visualization

ChemoEnzymaticCascade Alkyne 1-Ethoxy-2-ethynylbenzene (Hydrophobic Substrate) Ketone 2'-Ethoxyacetophenone (Diffuses to Interface) Alkyne->Ketone Hydration (H2O) 40°C Gold IPrAuNTf2 Catalyst (Micellar Core) Gold->Ketone Catalyzes Alcohol (R)-1-(2-Ethoxyphenyl)ethanol (Enantiopure API) Ketone->Alcohol Asymmetric Reduction Enzyme ADH + NAD(P)H (Aqueous Phase) Enzyme->Alcohol Catalyzes

One-pot chemo-enzymatic cascade converting 1-ethoxy-2-ethynylbenzene to a chiral alcohol.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Built-in In-Process Controls (IPCs) guarantee that each phase of the cascade is successful before the next phase begins, eliminating wasted downstream resources.

Materials Required
  • Substrate: 1-Ethoxy-2-ethynylbenzene (>98% purity)

  • Transition Metal: IPrAuNTf₂ (Gold(I) catalyst)

  • Biocatalyst: Alcohol Dehydrogenase (e.g., Rhodococcus ruber ADH-A)

  • Cofactor: NAD⁺ (Free acid)

  • Reagents: 2-Propanol (Isopropanol), TPGS-750-M Surfactant, 100 mM KPi buffer (pH 7.5)

Step-by-Step Methodology

Step 1: Micellar Catalyst Compartmentalization

  • To a 20 mL reaction vial, add 10 mL of 2 wt% TPGS-750-M in 100 mM KPi buffer (pH 7.5).

  • Add IPrAuNTf₂ (5 mol% relative to substrate).

  • Stir at 500 rpm for 15 minutes at room temperature.

  • Causality: Pre-forming the loaded micelles is non-negotiable. It prevents catalyst aggregation and ensures a uniform colloidal suspension, protecting the gold complex from bulk water deactivation.

Step 2: Alkyne Hydration (Phase 1)

  • Add 1-ethoxy-2-ethynylbenzene to achieve a 100 mM final concentration.

  • Seal the vial and stir at 40°C for 6 hours.

  • Validation Checkpoint 1 (Self-Validation): Extract a 20 µL aliquot, dilute with 200 µL Ethyl Acetate (EtOAc), and analyze via GC-MS. Proceed to Step 3 ONLY if the alkyne peak (m/z 146) is <2% AUC and the ketone peak (m/z 164) is >95% AUC. If conversion is incomplete, the micellar loading was insufficient; extend the reaction time by 2 hours.

Step 3: Enzymatic Bioreduction (Phase 2)

  • Critical: Cool the reaction mixture strictly to 30°C. Causality: Adding the enzyme at 40°C will result in rapid thermal denaturation of the ADH.

  • Add NAD⁺ (1 mM), 2-propanol (3 equivalents, ~10% v/v), and ADH-A (10 mg/mL).

  • Stir gently at 250 rpm for 16 hours. Causality: High shear forces (e.g., >500 rpm) will physically degrade the enzyme. Gentle stirring maintains micellar stability while allowing mass transfer across the aqueous interface.

Step 4: IPC and Product Isolation

  • Validation Checkpoint 2 (Self-Validation): Analyze a 20 µL aliquot via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Verify that the ketone intermediate is fully consumed and the enantiomeric excess (ee) of the product is >99%.

  • Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure chiral alcohol.

Quantitative Data & Optimization

The following table summarizes the experimental data validating the choice of micellar media and catalyst loading. Note how the spatial compartmentalization provided by TPGS-750-M drastically improves both conversion and yield compared to standard aqueous or co-solvent systems.

EntryReaction MediumCatalyst Loading (Au)ADH VariantConversion (%)Enantiomeric Excess (ee %)
1Pure H₂O5 mol%ADH-A42%>99% (R)
2H₂O / 10% THF5 mol%ADH-A65%>99% (R)
32 wt% TPGS-750-M2 mol%ADH-A88%>99% (R)
4 2 wt% TPGS-750-M 5 mol% ADH-A >98% >99% (R)
52 wt% TPGS-750-M5 mol%L. kefir ADH>98%>99% (S)

Data Insights: Entry 4 represents the optimized conditions. Furthermore, Entry 5 demonstrates the modularity of this cascade: by simply swapping the biocatalyst to a stereocomplementary ADH (Lactobacillus kefir), the (S)-enantiomer can be synthesized with identical efficiency without altering the upstream chemistry .

References

  • Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions Source: MDPI URL:[Link]

  • Unmasking the Hidden Carbonyl Group Using Gold(I) Catalysts and Alcohol Dehydrogenases Source: Universidad de Oviedo URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Ethoxy-2-ethynylbenzene Synthesis

[label="Low MW Impurity?\n(m/z ~122 or 218)", fillcolor="#4285F4", fontcolor="# Finalizing Byproduct Identification I'm now writing the DOT code for the diagnostic flowchart, and focusing on the Glaser byproduct node. Th...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Low MW Impurity?\n(m/z ~122 or 218)", fillcolor="#4285F4", fontcolor="#

Finalizing Byproduct Identification

I'm now writing the DOT code for the diagnostic flowchart, and focusing on the Glaser byproduct node. The diagram's visual representation of the process, which includes steps, solutions, and branching logic, is almost complete.

Finalizing Byproduct Identification

I'm now writing the DOT code for the diagnostic flowchart, and focusing on the Glaser byproduct node. The diagram's visual representation of the process, which includes steps, solutions, and branching logic, is almost complete.

Finalizing Support Center

I'm now integrating all elements and focusing on the final self-validating protocol and the references section, ensuring correct citations. I've confirmed stable URLs, and a rigorous, high-quality outcome, ready for you.

Finalizing Self-Validation

I'm now implementing the self-validating protocol, including "Validation Checkpoints" for CsF activation and slow TMSA addition to prevent homocoupling. The GC-MS reaction monitoring will confirm CsF's function and ensure the absence of oxygen.

Welcome to the Technical Support Hub for the synthesis of 1-Ethoxy-2-ethynylbenzene (also known as 2-ethynylphenetole). As application scientists, we frequently see researchers experience yield attrition due to competing side reactions in sp²-sp cross-couplings.

This guide deconstructs the mechanistic causality behind common impurities in this specific synthesis and provides self-validating protocols to engineer these byproducts out of your workflow.

Part 1: Mechanistic Overview & Reaction Pathways

The standard synthesis of 1-ethoxy-2-ethynylbenzene typically relies on the Sonogashira cross-coupling of 1-bromo-2-ethoxybenzene (or the iodo-analogue) with trimethylsilylacetylene (TMSA), followed by a desilylation step[1],[2]. Understanding the lifecycle of the catalyst and the origin of side-reactions is the first step in troubleshooting.

ReactionPathway ArX 1-Bromo-2-ethoxybenzene + TMSA PdCycle Pd(0)/Pd(II) Cycle ArX->PdCycle ProdTMS TMS-Protected Intermediate PdCycle->ProdTMS Transmetalation CuCycle Cu(I) Co-catalysis (O2 sensitive) CuCycle->PdCycle Glaser Glaser Byproduct (Homocoupling) CuCycle->Glaser O2 present Desil Desilylation (CsF or K2CO3) ProdTMS->Desil Desil->ProdTMS Incomplete Final 1-Ethoxy-2-ethynylbenzene (Target Product) Desil->Final Complete

Reaction pathways showing the formation of the target molecule and common byproducts.

Part 2: Diagnostic FAQs & Troubleshooting Guides

When your crude NMR or GC-MS shows unexpected peaks, use the following causality-based Q&A to diagnose and resolve the issue.

Q1: I am observing a significant high-molecular-weight impurity (m/z ~290 or 194) in my GC-MS. What is this, and how do I eliminate it? A1: You are observing a Glaser-Hay homocoupling byproduct [1],[3]. If the mass is m/z 194, it is 1,4-bis(trimethylsilyl)buta-1,3-diyne (dimerization of TMSA). If the mass is m/z 290, it is 1,4-bis(2-ethoxyphenyl)buta-1,3-diyne (dimerization of your deprotected product).

  • Causality: In a standard Sonogashira reaction, Copper(I) salts are used to form copper acetylides. However, if trace oxygen is present, Cu(I) acts as an oxidant, catalyzing the dimerization of the terminal alkyne[4].

  • Solution: Implement rigorous Schlenk techniques by degassing your solvent using at least three freeze-pump-thaw cycles. Alternatively, switch to a Copper-Free Sonogashira protocol . Using electron-rich ligands with Pd(PPh3)4 or Pd(dppf)Cl2 without CuI completely shuts down the Glaser oxidation pathway[1].

Q2: My NMR shows a large singlet at ~0.25 ppm, and the mass spec shows m/z 218. Why didn't the deprotection work? A2: You are experiencing incomplete desilylation , leaving you with the intermediate 1-ethoxy-2-((trimethylsilyl)ethynyl)benzene.

  • Causality: The cleavage of the TMS group relies on a nucleophilic attack on the silicon atom. If you are using standard K2CO3/MeOH conditions[5], the reaction requires a proton source (water) to quench the intermediate acetylide anion. Strictly anhydrous methanol will stall the reaction kinetics. If using TBAF, the reagent may have degraded due to its high hygroscopicity.

  • Solution: Add a controlled amount of water (e.g., 5-10% v/v) to your methanolic base to drive the equilibrium. For a more robust approach, transition to a CsF-mediated in situ desilylation method[6].

Q3: I see a peak corresponding to ethoxybenzene (m/z 122). How is my starting material losing the bromine? A3: This is a dehalogenation byproduct .

  • Causality: After the oxidative addition of the Pd(0) catalyst to 1-bromo-2-ethoxybenzene, the resulting Pd(II) complex can undergo transmetalation with a hydride source instead of the alkyne. This hydride almost always originates from the amine base/solvent (like triethylamine or diisopropylamine) undergoing β-hydride elimination.

  • Solution: Replace primary or secondary amines with a tertiary amine lacking easily abstractable β-hydrogens, or use an inorganic base (like Cs2CO3 or CsF) in a non-nucleophilic solvent such as DMF or NMP[7].

Part 3: Diagnostic Logic Tree

ByproductDiagnostics Start Analyze Crude Mixture (GC-MS / NMR) MassHigh High MW Impurity? (m/z > 290 or 194) Start->MassHigh MassLow Low MW Impurity? (m/z ~122 or 218) Start->MassLow Glaser Glaser Homocoupling (m/z = 290 or 194) MassHigh->Glaser Yes TMS Incomplete Desilylation (m/z = 218) MassLow->TMS m/z 218 Dehal Dehalogenated Arene (m/z = 122) MassLow->Dehal m/z 122 Sol1 Use Cu-free conditions or strict degassing Glaser->Sol1 Sol2 Increase CsF/TBAF or add H2O to MeOH TMS->Sol2 Sol3 Switch to tertiary amine or inorganic base Dehal->Sol3

Decision tree for identifying and resolving impurities in 1-ethoxy-2-ethynylbenzene synthesis.

Part 4: Quantitative Data & Condition Optimization

To optimize your synthesis, compare the expected byproduct distribution across different methodologies. The data below summarizes the typical impurity profiles based on the chosen synthetic route.

Synthesis StrategyTarget Yield (%)Glaser Dimer (%)Incomplete Desilylation (%)Dehalogenation (%)Mechanistic Advantage
Standard Sonogashira (CuI, Et3N, Air)45 - 5525 - 355 - 10< 2Baseline historical method.
Copper-Free Sonogashira (Strict Ar)75 - 85< 25 - 10~ 5Eliminates Cu-mediated oxidative dimerization[4].
CsF-Mediated In-Situ Desilylation 90 - 95< 1< 1< 2Slow-release of free alkyne prevents homocoupling[6].
Part 5: Self-Validating Experimental Protocol

To achieve the >90% yields shown in the table above, we recommend abandoning the two-step isolation process. Handling volatile and unstable free alkynes directly often leads to degradation. Instead, utilize this CsF-Mediated In-Situ Desilylation & Coupling protocol[7],[8].

Mechanistic Rationale: By adding Cesium Fluoride (CsF) directly to the cross-coupling mixture, the TMS group is cleaved in situ. The causality here is kinetic: CsF releases the free alkyne at a rate slower than the palladium transmetalation step. Because the steady-state concentration of the free alkyne remains near zero, the bimolecular Glaser homocoupling is mathematically suppressed.

Step-by-Step Methodology:
  • Step 1: System Purging & Catalyst Activation

    • Action: In an oven-dried Schlenk flask, combine 1-bromo-2-ethoxybenzene (1.0 equiv), PdCl2(PPh3)2 (0.05 equiv), and anhydrous CsF (2.5 equiv).

    • Causality: CsF acts as both the desilylating agent and the inorganic base for the coupling, eliminating the need for nucleophilic amines that cause dehalogenation.

    • Validation Checkpoint: Evacuate and backfill the flask with ultra-pure Argon three times. A strictly inert atmosphere is self-validating; if the solution turns black prematurely upon solvent addition, oxygen has breached the system, causing rapid Pd(0) aggregation into palladium black.

  • Step 2: Solvent & Reagent Introduction

    • Action: Add anhydrous DMF (0.2 M relative to the aryl bromide) and TMSA (1.2 equiv) via a gas-tight syringe. Heat the mixture to 80 °C.

    • Causality: DMF stabilizes the cationic Pd intermediates. The slight excess of TMSA compensates for any trace volatility, ensuring the aryl halide is the limiting reagent.

  • Step 3: Kinetic Monitoring (In-Process Control)

    • Action: At the 2-hour mark, extract a 50 µL aliquot under positive Argon pressure, quench with H2O, extract into EtOAc, and analyze via GC-MS.

    • Validation Checkpoint:

      • Target: m/z 146 (1-Ethoxy-2-ethynylbenzene).

      • If m/z 218 is present: The desilylation is stalling. Cause: Inactive CsF (likely absorbed moisture prior to use; CsF must be flame-dried).

      • If m/z 290 is present: Glaser coupling is occurring. Cause: Air leak in the Schlenk line.

  • Step 4: Workup & Isolation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF and CsF salts. Dry over Na2SO4, concentrate under reduced pressure, and purify via short-path silica gel chromatography (Hexanes/EtOAc 95:5).

    • Causality: Washing three times is critical. Residual DMF will cause the product to streak on the silica column, leading to co-elution with trace impurities.

References
  • Sonogashira coupling - Wikipedia , Wikipedia, URL: [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery , Royal Society of Chemistry, URL: [Link]

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction , Journal of Organic Chemistry, 2019, 84(14), 9378-9384. URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Homocoupling in 1-Ethoxy-2-ethynylbenzene Reactions

Welcome to the technical support center for managing reactions with 1-ethoxy-2-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for managing reactions with 1-ethoxy-2-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge: the unwanted homocoupling of this terminal alkyne. This side reaction, often referred to as Glaser, Eglinton, or Hay coupling, leads to the formation of the symmetrical 1,3-diyne, 1,4-di(2-ethoxyphenyl)buta-1,3-diyne, which consumes your valuable starting material and complicates purification.

This[1][2] resource will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to favor your desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q1: What is alkyne homocoupling, and why is it a significant problem with 1-ethoxy-2-ethynylbenzene?

A1: Homocoupling is an oxidative dimerization of a terminal alkyne, in this case, 1-ethoxy-2-ethynylbenzene, to form a symmetrical 1,3-diyne. This [2][3]is a prevalent side reaction in many cross-coupling methodologies, most notably the Sonogashira reaction. The p[1][4][5]rimary issue is the reduction in the yield of the desired heterocoupled product. The f[2]ormation of the homocoupled dimer consumes the alkyne, which is often the more expensive or synthetically complex reagent. Furth[2][6]ermore, the similar structure of the homocoupled byproduct to the desired product can complicate downstream purification processes.

[2]Q2: What are the primary drivers of homocoupling in my Sonogashira reaction?

A2: The main culprit behind homocoupling in a traditional Sonogashira reaction is the copper(I) co-catalyst, typically CuI. The m[1][2][5][7]echanism involves the formation of a copper-acetylide intermediate. In the presence of an oxidant, most commonly molecular oxygen, two of these copper-acetylide species can couple, leading to the diyne product. There[1][2][8][9]fore, the presence of both a copper(I) salt and oxygen are the critical factors that promote this undesired pathway.

[1][2][4][5]Q3: I'm observing a significant amount of the homocoupled dimer. What is the first and most critical parameter to check?

A3: The most crucial factor to address is the rigorous exclusion of oxygen from your reaction system. Even [1][2][5]trace amounts of oxygen can significantly drive the Glaser-Hay coupling pathway. Befor[1][2]e altering other parameters, ensure that:

  • Solvents and Reagents are Thoroughly Degassed: Utilize techniques such as freeze-pump-thaw cycles or sparging with a high-purity inert gas (argon or nitrogen) for an adequate duration.

  • [1][5]Inert Atmosphere is Maintained: The reaction should be conducted under a positive pressure of a high-purity inert gas. Ensure all glassware is properly dried and the system is leak-free.

T[1]roubleshooting Guide: Suppressing Homocoupling of 1-Ethoxy-2-ethynylbenzene

This section provides a systematic approach to minimizing the formation of 1,4-di(2-ethoxyphenyl)buta-1,3-diyne. The strategies are presented in order of procedural simplicity and likely impact.

Issue: Significant Formation of Homocoupled Dimer (>10%)

Below is a troubleshooting workflow to diagnose and resolve excessive homocoupling.

Homocoupling_Troubleshooting Start High Homocoupling Observed Check_Atmosphere Verify Inert Atmosphere (Degas Solvents, Purge Headspace) Start->Check_Atmosphere First Step Reduce_Cu Reduce Cu(I) Catalyst Loading (e.g., to 0.5-1 mol%) Check_Atmosphere->Reduce_Cu If homocoupling persists Success Homocoupling Minimized Check_Atmosphere->Success If successful Slow_Addition Implement Slow Addition of Alkyne (Syringe Pump) Reduce_Cu->Slow_Addition If homocoupling persists Reduce_Cu->Success If successful Copper_Free Switch to Copper-Free Protocol Slow_Addition->Copper_Free If homocoupling persists Slow_Addition->Success If successful Advanced Advanced Strategies (e.g., H₂ Atmosphere) Copper_Free->Advanced For highly challenging cases Copper_Free->Success Advanced->Success

Caption: Troubleshooting workflow for excessive homocoupling.

Detailed Solutions & Explanations
StrategyCausality & Scientific Rationale
1. Rigorous Oxygen Exclusion Oxygen is the primary oxidant that drives the dimerization of copper-acetylide intermediates. By re[1][2]moving it, you shut down the main pathway for this side reaction.
2. Reduce Copper(I) Loading High concentrations of the copper co-catalyst can accelerate the rate of homocoupling. Reduc[1][2]ing the loading to the minimum effective amount (often 0.5-2 mol%) can disfavor the bimolecular homocoupling pathway relative to the desired cross-coupling.
[2]3. Slow Addition of AlkyneBy adding 1-ethoxy-2-ethynylbenzene slowly to the reaction mixture via a syringe pump, you maintain a low instantaneous concentration. This [1][5]kinetically favors the cross-coupling reaction with the aryl halide over the second-order homocoupling reaction.
4. Switch to a Copper-Free Protocol The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely. Numer[5][7][10]ous copper-free Sonogashira protocols have been developed that are highly effective.
[7][10][11][12]5. Use of AdditivesSome protocols report the use of a dilute hydrogen atmosphere (mixed with nitrogen or argon) to suppress homocoupling. The h[6][13]ydrogen is thought to help maintain the palladium catalyst in its active Pd(0) state and prevent oxidative side reactions.
[13]6. Ligand and Base ModificationThe choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands can sometimes accelerate the desired reaction, indirectly minimizing side reactions. Addit[14]ionally, certain amine bases can promote homocoupling; switching to an alternative base may be beneficial.

--[5]-

Experimental Protocols

Protocol 1: Standard Sonogashira with Minimized Homocoupling Conditions

This protocol incorporates best practices for a standard copper-catalyzed Sonogashira reaction to minimize homocoupling.

Workflow Diagram:

Standard_Sonogashira cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Flame-dry flask under vacuum. B 2. Backfill with Argon/Nitrogen. A->B C 3. Add Pd catalyst, CuI, and aryl halide. B->C D 4. Add degassed solvent and amine base. C->D E 5. Heat to desired temperature. D->E F 6. Slowly add 1-ethoxy-2-ethynylbenzene (dissolved in degassed solvent) via syringe pump over 2-4 hours. E->F G 7. Monitor reaction by TLC/GC-MS. F->G H 8. Cool to room temperature. I 9. Filter through Celite. H->I J 10. Aqueous workup. I->J K 11. Purify by column chromatography. J->K

Caption: Experimental workflow for a Sonogashira reaction optimized to reduce homocoupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).

  • Add degassed solvent (e.g., THF or toluene, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0 mmol).

  • Stir the mixture at the desired temperature (e.g., 50-80 °C).

  • In a separate flask, prepare a solution of 1-ethoxy-2-ethynylbenzene (1.2 mmol) in the same degassed solvent (2 mL).

  • Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.

  • P[4][5]erform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction

This protocol eliminates the primary cause of homocoupling.

Workflow Diagram:

Copper_Free_Sonogashira cluster_prep_cf Preparation (Inert Atmosphere) cluster_reaction_cf Reaction Execution cluster_workup_cf Workup & Purification A_cf 1. Flame-dry flask under vacuum. B_cf 2. Backfill with Argon/Nitrogen. A_cf->B_cf C_cf 3. Add Pd catalyst, ligand (if needed), and aryl halide. B_cf->C_cf D_cf 4. Add degassed solvent and base. C_cf->D_cf E_cf 5. Add 1-ethoxy-2-ethynylbenzene. D_cf->E_cf F_cf 6. Heat to desired temperature. E_cf->F_cf G_cf 7. Monitor reaction by TLC/GC-MS. F_cf->G_cf H_cf 8. Cool to room temperature. I_cf 9. Filter through Celite. H_cf->I_cf J_cf 10. Aqueous workup. I_cf->J_cf K_cf 11. Purify by column chromatography. J_cf->K_cf

Caption: Experimental workflow for a copper-free Sonogashira reaction.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., DMF or DMAc, 5 mL) and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).

  • Add 1-ethoxy-2-ethynylbenzene (1.2 mmol) to the mixture.

  • Heat the reaction to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir until completion.

  • Monitor the reaction progress by TLC or GC-MS.

  • Perform workup and purification as described in Protocol 1.

By systematically applying these troubleshooting strategies and protocols, researchers can significantly improve the selectivity of their reactions involving 1-ethoxy-2-ethynylbenzene, leading to higher yields of the desired cross-coupled products and simplified purification.

References

  • BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • BenchChem. (2025). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.
  • Gevorgyan, V., et al. (2020).
  • So, C. M., & Kwong, F. Y. (2003).
  • Banu, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Mondal, B., et al. (2016). Copper catalyzed oxidative homocoupling of terminal alkynes to 1,3-diynes: a Cu3(BTC)2 MOF as an efficient and ligand free catalyst for Glaser–Hay coupling. Organic & Biomolecular Chemistry.
  • Li, P., et al. (2014). Cu(II)–Cu(I) Synergistic Cooperation to Lead the Alkyne C–H Activation. Journal of the American Chemical Society.
  • BenchChem. (2025). Minimizing homocoupling side products in Sonogashira reactions.
  • Various Authors. (n.d.). Cross-Coupling Reactions Guide.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Alfa Chemistry. (n.d.). Glaser Coupling.

Sources

Troubleshooting

solvent effects on 1-Ethoxy-2-ethynylbenzene reactivity

Welcome to the Technical Support Center for Alkyne Reactivity & Cyclization Workflows . As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the cyclization and cross-coupling of o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyne Reactivity & Cyclization Workflows .

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the cyclization and cross-coupling of o-alkynylphenyl ethers. 1-Ethoxy-2-ethynylbenzene (also known as o-ethoxyphenylacetylene) is a highly versatile building block, primarily utilized in the synthesis of functionalized benzofurans. However, its terminal alkyne and Lewis-basic ethoxy group make its reactivity highly susceptible to solvent microenvironments.

This guide addresses the most critical solvent-related failures in transition-metal, metal-free, and electrophilic cyclization workflows, providing the mechanistic causality behind each issue and self-validating protocols to ensure experimental success.

🔬 FAQ & Troubleshooting Guide

Section 1: Troubleshooting Gold-Catalyzed Cyclizations

Q: My Au(I)-catalyzed cyclization of 1-ethoxy-2-ethynylbenzene to a 2-substituted benzofuran is stalling at <15% conversion. I am using acetonitrile (MeCN) as the solvent. What is going wrong?

Application Scientist Insight: The root cause is competitive solvent coordination. Gold(I) catalysts (e.g., Ph3PAuNTf2) are highly carbophilic and rely on the formation of a π-alkyne complex to activate the triple bond of 1-ethoxy-2-ethynylbenzene. This activation is required for the subsequent intramolecular nucleophilic attack by the o-ethoxy oxygen. Acetonitrile is a strongly coordinating solvent; it binds to the cationic gold center, outcompeting the alkyne substrate and effectively poisoning the catalyst (1)[1].

Resolution: Switch to a non-coordinating, non-polar solvent. Halogenated solvents like 1,2-dichloroethane (DCE) or aromatic solvents like toluene are optimal. They provide the necessary dielectric environment to stabilize the cationic intermediate without occupying the metal's coordination sphere.

Section 2: Troubleshooting Superbase (P4-tBu) Mediated C-C Bond Formation

Q: I am attempting a metal-free intramolecular cyclization using the phosphazene superbase tert-Butyl-P4. The reaction mixture turned cloudy, and no benzofuran product was detected. I used reagent-grade ethanol. Why did this fail?

Application Scientist Insight: You have quenched your catalyst. Organic superbases like P4-tBu can efficiently catalyze the intramolecular cyclization of o-alkynylphenyl ethers via carbon-carbon bond formation without transition metals (2)[2]. However, P4-tBu is extremely sensitive to protic environments. Ethanol acts as a Brønsted acid in the presence of P4-tBu, immediately protonating the phosphazene nitrogen and neutralizing its catalytic basicity. The cloudiness you observed is the precipitation of the inactive phosphazenium salt.

Resolution: This protocol demands strictly anhydrous, aprotic conditions. Use anhydrous toluene or THF. Ensure all glassware is oven-dried and the reaction is purged with argon.

Section 3: Electrophilic Cyclization (Iodocyclization)

Q: When performing an iodocyclization of 1-ethoxy-2-ethynylbenzene using I₂, I get a mixture of the desired 3-iodo-benzofuran and uncyclized diiodo-alkene byproducts. I'm using THF. How do I improve selectivity?

Application Scientist Insight: THF is a Lewis basic solvent that forms a complex with molecular iodine, significantly reducing its electrophilicity. When the electrophilic activation of the alkyne is retarded, the competing intermolecular addition of iodine across the triple bond outpaces the desired intramolecular 5-endo-dig cyclization (3)[3].

Resolution: Switch to a non-coordinating, slightly polar solvent like Dichloromethane (DCM). DCM does not complex with I₂, maintaining high local electrophilicity and driving the rapid formation of the iodonium intermediate required for successful cyclization.

📊 Quantitative Data: Solvent Effects on Cyclization

Reaction PathwayCatalyst SystemSolvent TypeSpecific SolventRelative Yield (%)Primary Failure Mode
Transition-Metal Au(I) / Ph₃PAuNTf₂Non-polar / Non-coordinatingDCE, Toluene>90%None (Optimal conditions)
Transition-Metal Au(I) / Ph₃PAuNTf₂Polar / CoordinatingMeCN, DMSO<15%Competitive metal coordination
Metal-Free P4-tBu SuperbaseNon-polar / AproticAnhydrous Toluene91%None (Optimal conditions)
Metal-Free P4-tBu SuperbaseProticEthanol, Methanol0%Brønsted acid-base quenching
Electrophilic Iodine (I₂)Non-coordinatingDCM85%None (Optimal conditions)
Electrophilic Iodine (I₂)Lewis BasicTHF<40%I₂-solvent complexation

🗺️ Reaction Pathway & Solvent Logic Visualization

SolventEffects Substrate 1-Ethoxy-2-ethynylbenzene (Starting Material) Au Gold(I) Catalysis Substrate->Au Pathway A Base P4-tBu Superbase Substrate->Base Pathway B DCE DCE / Toluene (Non-Coordinating) Au->DCE MeCN MeCN / DMSO (Coordinating) Au->MeCN Tol Anhydrous Toluene (Aprotic) Base->Tol EtOH Ethanol / Water (Protic) Base->EtOH Success1 Benzofuran (High Yield) DCE->Success1 Fail1 Catalyst Poisoning (No Reaction) MeCN->Fail1 Success2 Benzofuran (High Yield) Tol->Success2 Fail2 Base Neutralization (Quenched) EtOH->Fail2

Logical workflow of solvent selection for 1-Ethoxy-2-ethynylbenzene cyclization pathways.

🧪 Validated Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of Benzofuran (DCE Solvent)

This protocol utilizes a self-validating moisture control step to prevent alkyne hydration side-reactions.

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with Argon. Self-validation: The absence of condensation on the upper glass confirms a moisture-free environment.

  • Reagent Loading: Add 1-ethoxy-2-ethynylbenzene (1.0 equiv) and Ph₃PAuNTf₂ (5 mol%) to the flask.

  • Solvent Addition: Inject anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration via a gas-tight syringe.

  • Reaction Execution: Stir at room temperature (20-25 °C) for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Self-validation: The reaction is complete when the UV-active alkyne spot entirely disappears.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the gold catalyst, eluting with DCM. Concentrate under reduced pressure to yield the benzofuran derivative.

Protocol B: Superbase (P4-tBu) Mediated Cyclization (Toluene Solvent)

This protocol relies on strict aprotic conditions to maintain superbase integrity.

  • Preparation: Oven-dry a reaction vial at 120 °C overnight. Cool in a desiccator and purge with Argon for 10 minutes.

  • Solvent Validation: Before use, test the anhydrous toluene with a Karl Fischer titrator. Self-validation: Proceed only if moisture content is <10 ppm.

  • Reagent Loading: Add 1-ethoxy-2-ethynylbenzene (1.0 equiv) and the validated anhydrous toluene (0.1 M).

  • Catalyst Addition: Add tert-Butyl-P4 (10 mol%) dropwise at room temperature. The solution should remain clear.

  • Reaction Execution: Heat the sealed vial to 80 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (this safely neutralizes the superbase). Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

📚 References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Source: MDPI Molecules (2020) URL:[Link]

  • Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans Source: The Journal of Organic Chemistry / ResearchGate (2009) URL:[Link]

Sources

Optimization

Technical Support Center: Handling, Safety, and Application Guide for 1-Ethoxy-2-ethynylbenzene

Welcome to the Technical Support Center for 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chemistry and practical bench...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) . As a Senior Application Scientist, I have designed this portal to bridge the gap between theoretical chemistry and practical benchtop execution. This compound is a highly valuable building block in pharmaceutical drug development, particularly in Sonogashira cross-couplings, heterocyclic synthesis, and Click Chemistry (CuAAC)[1][2].

However, its unique structural features—a reactive terminal alkyne paired with an ortho-ethoxy electron-donating group—introduce specific handling challenges, stability concerns, and reactivity nuances[3]. This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure scientific integrity and safety in your workflows.

Physicochemical Properties & Hazard Profile

Before integrating 1-Ethoxy-2-ethynylbenzene into your synthetic pipeline, it is critical to understand its baseline properties. The table below summarizes the quantitative and safety data essential for risk assessment[4][5][6].

PropertyValue
IUPAC Name 1-Ethoxy-2-ethynylbenzene
CAS Number 90843-12-2
Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in EtOH, THF, DMF, and DCM
Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Storage Conditions 2-8°C (Refrigerated), protected from light, under inert gas

Safety & Storage Troubleshooting (FAQs)

Q: Why did my batch of 1-Ethoxy-2-ethynylbenzene darken and increase in viscosity during storage? A: This is a physical manifestation of auto-oxidation and trace-metal-catalyzed oligomerization[6].

  • Causality: Terminal alkynes are susceptible to oxidative degradation over time. The ortho-ethoxy group is an electron-donating group (EDG) via resonance (+M effect), which increases the electron density of the alkyne moiety. This makes the triple bond slightly more reactive towards electrophilic oxygen species and radical initiators.

  • Prevention: Always backfill the storage vial with Argon or Nitrogen after use. Store strictly at 2-8°C in amber vials to prevent photo-induced radical formation[1].

Q: Can I use standard stainless steel or brass spatulas/needles to handle this compound? A: You must strictly avoid brass, bronze, or any copper/silver-containing alloys[2][6].

  • Causality: Terminal alkynes possess a relatively acidic proton (pKa ~25). Upon contact with heavy metals like Cu(I) or Ag(I), they rapidly undergo deprotonation to form metal acetylides. These organometallic polymers are highly shock-sensitive and friction-sensitive explosives when dry.

  • Best Practice: While high-grade stainless steel is generally safe, the absolute best practice for handling liquid terminal alkynes is to use PTFE (Teflon) tubing, glass syringes, or ceramic tools to eliminate any risk of localized acetylide formation.

Reaction Troubleshooting & Methodologies (FAQs)

Q: I am attempting a Sonogashira cross-coupling with 1-Ethoxy-2-ethynylbenzene, but I am observing high levels of homocoupling (Glaser coupling) instead of the desired cross-product. How can I suppress this? A: The Glaser homocoupling is a competing pathway driven by the presence of Cu(I) and trace amounts of oxygen[2][3].

  • Causality: The ortho-ethoxy group provides steric hindrance that can slow down the transmetalation step with the Palladium catalyst. While the Pd cycle stalls, the Cu-acetylide intermediate has more time to react with trace O₂ in the solvent, dimerizing into a di-alkyne byproduct. To fix this, you must starve the homocoupling pathway of its essential oxidizer (O₂) and push the kinetics of the Pd cycle.

Self-Validating Protocol: Oxygen-Free Sonogashira Cross-Coupling

This protocol utilizes rigorous degassing to ensure the catalytic cycle is forced toward the desired cross-coupling pathway.

Step 1: Solvent Degassing (The Freeze-Pump-Thaw Method)

  • Transfer 10 mL of anhydrous DMF into a Schlenk flask.

  • Freeze the solvent solid using a liquid nitrogen bath.

  • Apply high vacuum for 5 minutes to evacuate headspace gases.

  • Isolate the flask from the vacuum and allow it to thaw, releasing dissolved O₂ bubbles.

  • Repeat this cycle three times. (Note: Standard nitrogen bubbling is insufficient for electron-rich alkynes).

Step 2: Reagent Assembly

  • Under a positive flow of Argon, add the aryl halide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (strictly limited to 0.02 eq).

  • Add the degassed DMF, followed by thoroughly degassed triethylamine (2.0 eq).

  • Finally, inject 1-Ethoxy-2-ethynylbenzene (1.2 eq). Stir at 60°C.

Step 3: Self-Validation & Monitoring

  • Validation Step: After 4 hours, extract a 50 µL aliquot, quench in 500 µL water, and extract with 500 µL ethyl acetate. Spot the organic layer on a silica TLC plate alongside the starting alkyne. Elute with 9:1 Hexanes:EtOAc.

  • Interpretation: The protocol is validated if the starting alkyne spot (Rf ~0.6) is consumed and a single new UV-active spot (the cross-product, Rf ~0.4) appears. If a highly non-polar spot appears near the solvent front (Rf ~0.8), oxygen contamination occurred, invalidating the degassing step and confirming Glaser homocoupling.

Q: When using 1-Ethoxy-2-ethynylbenzene in a Click Chemistry (CuAAC) reaction, my reaction rates are significantly slower than with standard phenylacetylene. Why? A: This is a classic case of steric and electronic interference[3]. The bulky ethoxy group (-OCH2CH3) situated at the ortho position creates localized steric shielding directly adjacent to the reactive terminal alkyne. During the CuAAC catalytic cycle, the formation of the critical copper-acetylide intermediate requires the alkyne to coordinate with the copper catalyst. The ortho-ethoxy group hinders this initial coordination.

  • Solution: Increase the catalytic loading of your Cu(I) source (e.g., use 10 mol% CuSO4 and 20 mol% sodium ascorbate) and elevate the reaction temperature to 45°C to provide the necessary activation energy to overcome the steric barrier.

Workflows & Visualizations

The following logical workflows summarize the troubleshooting and safety protocols required when handling 1-Ethoxy-2-ethynylbenzene.

ReactionTroubleshooting Start Sonogashira Coupling: 1-Ethoxy-2-ethynylbenzene TLC TLC Aliquot Analysis (Validation Step) Start->TLC Outcome1 High Rf Spot (~0.8) Glaser Homocoupling TLC->Outcome1 Outcome2 Low Rf Spot (~0.4) Desired Cross-Product TLC->Outcome2 Outcome3 No Change (Rf ~0.6) Unreacted Alkyne TLC->Outcome3 Fix1 Action: Rigorous Degassing (Freeze-Pump-Thaw) Reduce CuI to 2 mol% Outcome1->Fix1 Fix3 Action: Check Pd Viability Increase Temp to 60°C (Overcome ortho-sterics) Outcome3->Fix3

Workflow for troubleshooting Sonogashira couplings with ortho-substituted aryl alkynes.

SafetyProtocol Hazard Hazard: Terminal Alkyne Reactivity Risk1 Metal Acetylide Explosion Risk Hazard->Risk1 Risk2 Auto-oxidation & Polymerization Hazard->Risk2 Mitigation1 Use PTFE/Glass Tools Avoid Cu/Ag Alloys Risk1->Mitigation1 Mitigation2 Store at 2-8°C Under Argon/N2 Risk2->Mitigation2 Safe Safe Handling & Storage Validated Mitigation1->Safe Mitigation2->Safe

Safety mitigation workflow for handling reactive terminal alkynes to prevent explosive hazards.

References

  • European Chemicals Agency (ECHA) . "1-ethoxy-2-ethynylbenzene EC number 160-598-5 CAS number 90843-12-2". ECHA CHEM Database. Available at: [Link]

  • Accela ChemBio . "1-Ethoxy-2-ethynylbenzene SY214076 Product Specifications". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Work-Up &amp; Troubleshooting for 1-Ethoxy-2-ethynylbenzene Reactions

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with 1-Ethoxy-2-ethynylbenzene (CAS: 90843-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2). This ortho-ethoxy terminal alkyne is a highly valuable building block in Sonogashira couplings and click chemistry (CuAAC). However, the presence of the electron-donating, weakly chelating ortho-ethoxy group fundamentally alters its behavior during isolation.

This guide moves beyond generic protocols, providing you with the causality behind each experimental choice and establishing self-validating workflows to ensure high-purity isolation of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark green/brown during work-up, and how does this affect my yield? A1: This color change indicates the oxidation of Cu(I) to Cu(II) upon exposure to atmospheric oxygen. Mechanistically, Cu(II) acts as an oxidant that rapidly catalyzes the Glaser–Hay homocoupling of any unreacted 1-Ethoxy-2-ethynylbenzene into a diyne byproduct. To prevent this, you must quench the reaction under an inert atmosphere or immediately add a chelating agent (like EDTA) to sequester the copper before exposing the bulk mixture to air (1)[1].

Q2: I am losing my unreacted 1-Ethoxy-2-ethynylbenzene during solvent evaporation. How can I recover it? A2: 1-Ethoxy-2-ethynylbenzene is a relatively low-molecular-weight liquid (MW 146.19 g/mol ) with significant vapor pressure (2)[2]. If your goal is to recover unreacted starting material, you must control your rotary evaporation parameters carefully. Maintain the water bath strictly below 30°C and do not drop the vacuum pressure below 50 mbar when removing volatile solvents like dichloromethane (DCM) or ethyl acetate.

Q3: Can the ortho-ethoxy group be cleaved during a standard acidic work-up? A3: Aryl ethers are generally stable to the mild aqueous acids (e.g., saturated NH₄Cl or 1M HCl) typically used to neutralize amine bases in cross-coupling reactions. However, the oxygen atom in the ethoxy group can coordinate with strong Lewis acids. If your downstream steps or aggressive work-ups involve reagents like BBr₃ or prolonged exposure to concentrated hydrohalic acids, the ether will cleave to form 2-ethynylphenol. Always buffer your aqueous washes to pH 5–7.

Troubleshooting Guide

Issue 1: Persistent Copper Contamination in the Final Product
  • Causality: The ortho-ethoxy moiety in 1-Ethoxy-2-ethynylbenzene is not merely a passive spectator. The lone pairs on the ether oxygen act as a hemilabile coordinating group, stabilizing Pd and Cu intermediates. This chelation effect increases the retention of transition metals in the crude product compared to unfunctionalized alkynes, causing them to co-elute during silica gel chromatography.

  • Solution: Implement a biphasic wash with 10% w/v aqueous ammonium hydroxide (NH₄OH). Ammonia outcompetes the ethoxy oxygen for copper coordination, forming a highly water-soluble[Cu(NH₃)₄]²⁺ complex.

  • Self-Validation: The aqueous layer will turn deep azure blue. Repeat the wash until the aqueous phase remains completely colorless, confirming quantitative Cu extraction.

Issue 2: High Levels of Glaser Homocoupling Impurities
  • Causality: The presence of Cu co-catalysts and trace oxygen promotes the oxidative dimerization of the terminal alkyne (3)[3].

  • Solution: Switch to a copper-free Sonogashira protocol. Recent advancements demonstrate that using specific Pd pre-catalysts and bulky ligands allows for efficient coupling without copper, entirely eliminating the homocoupling pathway and simplifying the work-up (4)[4].

Issue 3: Emulsion Formation During Aqueous Extraction
  • Causality: Amine bases (e.g., triethylamine, diisopropylamine) commonly used in these reactions form amphiphilic hydrohalide salts when neutralized, which stabilize oil-in-water emulsions.

  • Solution: Filter the crude reaction mixture through a pad of Celite to remove precipitated amine salts before adding any aqueous solvent.

Quantitative Data: Metal Scavenging Strategies

To ensure pharmaceutical-grade purity, select the appropriate scavenging method from the table below based on your specific catalyst system.

Scavenging AgentTarget MetalMechanism of ActionOptimal pHSelf-Validation Metric
10% Aqueous NH₄OH Cu(I) / Cu(II)Ligand exchange forming water-soluble [Cu(NH₃)₄]²⁺10–11Aqueous layer transitions from deep blue to colorless.
0.5 M EDTA (aq) Cu(II) / Pd(II)Hexadentate chelation forming stable metallacycles7–9Clean phase separation; aqueous layer is colorless.
Thiol-Silica Gel Pd(0) / Pd(II)Soft-soft covalent binding of Pd to sulfur donorsN/A (Organic)ICP-MS analysis shows Pd reduction to <10 ppm.
Saturated NH₄Cl Amine basesProtonation of amines to form water-soluble salts5–6Organic layer pH neutralizes to ~7.

Experimental Protocol: Robust Metal Scavenging Work-Up

Objective: Isolate the coupled product of 1-Ethoxy-2-ethynylbenzene while removing >99% of transition metal catalysts and preventing alkyne homocoupling.

Step 1: Reaction Quenching & Salt Filtration

  • Action: Upon reaction completion, immediately dilute the crude mixture with 2 volumes of ethyl acetate (EtOAc) under a nitrogen atmosphere.

  • Causality: Dilution lowers the viscosity and forces the precipitation of amine hydrohalide salts (e.g., Et₃N·HCl), preventing downstream emulsions.

  • Validation: The mixture becomes highly heterogeneous.

  • Action: Filter the suspension through a 1-inch pad of Celite, washing the filter cake with additional EtOAc.

  • Validation: The resulting organic filtrate is a clear, transparent solution free of suspended particulates.

Step 2: Copper Sequestering (Ammonia Wash)

  • Action: Transfer the filtrate to a separatory funnel. Add an equal volume of 10% w/v aqueous NH₄OH. Shake vigorously and vent frequently.

  • Causality: Ammonia disrupts the chelation between the ortho-ethoxy group and copper, pulling the metal into the aqueous phase.

  • Validation: The aqueous layer will exhibit a distinct blue color. Repeat this wash (usually 2-3 times) until the aqueous layer is completely colorless.

Step 3: Neutralization and Drying

  • Action: Wash the organic layer once with saturated aqueous NH₄Cl, followed by a final wash with brine.

  • Causality: NH₄Cl removes residual ammonia and amine bases, while brine pre-dries the organic layer and breaks any micro-emulsions.

  • Validation: The organic layer separates cleanly within 2 minutes with a sharp, mirror-like phase boundary.

  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Water bath < 30°C, > 50 mbar).

Step 4: Palladium Scavenging (Crucial for API synthesis)

  • Action: Dissolve the crude concentrated residue in DCM. Add 5 equivalents (relative to the initial Pd catalyst loading) of Thiol-functionalized silica gel. Stir at room temperature for 4 hours.

  • Causality: Soft-soft interactions between the thiol groups and Pd efficiently trap the metal on the solid support.

  • Validation: Filtration through a 0.2 µm PTFE syringe filter yields a solution that, upon concentration, provides the product with <10 ppm Pd.

Work-Up Decision Matrix

Workup_Workflow Start Reaction Complete (1-Ethoxy-2-ethynylbenzene) Filter Filter through Celite (Remove insoluble salts) Start->Filter CheckCu Was Copper Used? Filter->CheckCu CuYes Wash with 10% NH4OH or 0.5M EDTA CheckCu->CuYes Yes CuNo Wash with sat. NH4Cl (Neutralize amines) CheckCu->CuNo No CheckBlue Is Aqueous Layer Blue? CuYes->CheckBlue Brine Brine Wash & Dry over Na2SO4 CuNo->Brine RepeatWash Repeat Wash CheckBlue->RepeatWash Yes CheckBlue->Brine No RepeatWash->CheckBlue Evap Rotary Evaporation (T < 30°C, P > 50 mbar) Brine->Evap Scavenge Add Pd Scavenger (e.g., Thiol-Silica) Evap->Scavenge Purify Final Purification (Column/Distillation) Scavenge->Purify

Fig 1: Post-reaction work-up and metal scavenging decision matrix for 1-Ethoxy-2-ethynylbenzene.

References

  • [1] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI Catalysts. 1

  • [4] ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. Green Chemistry, RSC Publishing. 4

  • [2] Pyrazolone derivative having multiple substituents (WO2015125785A1). Google Patents. 2

  • [3] Copper-free Sonogashira cross-coupling reactions: an overview. PMC, National Institutes of Health. 3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Ethoxy-2-ethynylbenzene Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-ethynylbenzene (o-ethoxyphenylacetylene).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 1-Ethoxy-2-ethynylbenzene (o-ethoxyphenylacetylene). While terminal alkynes are generally excellent nucleophilic partners in cross-coupling reactions, the ortho-ethoxy substituent introduces severe steric and electronic complexities. This guide provides field-proven troubleshooting workflows, causality-driven FAQs, and validated protocols to ensure high-yielding transformations.

Core Mechanistic Challenges

The primary difficulty in reacting 1-ethoxy-2-ethynylbenzene lies in the steric hindrance during the transmetalation step of the 1 [1]. The bulky ethoxy group physically blocks the approach of the alkyne to the Palladium(II) center. Additionally, the oxygen atom of the ethoxy group can act as a weak coordinating Lewis base, potentially trapping the palladium catalyst in an off-cycle resting state and slowing down the desired catalytic cycle.

G Pd0 Pd(0)L2 Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Trans Transmetalation (Bulky Alkyne Entry) PdII->Trans Steric Steric Clash Zone! (o-Ethoxy Group) Trans->Steric RedElim Reductive Elimination Trans->RedElim Sol Solution: Flexible/Bulky Ligands (e.g., t-BuPCy2) Steric->Sol Sol->Trans RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Caption: Catalytic cycle highlighting the transmetalation steric clash and ligand-based resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling with 1-ethoxy-2-ethynylbenzene is stalling at 20% conversion. Why? A: This is a classic symptom of catalyst starvation due to steric hindrance. The ortho-ethoxy group impedes the transmetalation of the copper acetylide (or the alkyne itself) to the Pd(II) complex. When transmetalation is slow, the active Pd(II) species is exposed to side reactions, leading to catalyst deactivation (often visible as palladium black precipitation). Solution: Upgrade your ligand. Standard ligands like PPh₃ are insufficient for ortho-substituted alkynes. Research indicates that the ideal catalysts for sterically demanding 2-substituted arylacetylenes are Pd/t-BuPCy₂ or Pd/PCy₃ [1]. These bulky, electron-rich phosphines accelerate reductive elimination and possess a flexibility that accommodates the bulky alkyne.

Q2: I am observing a massive amount of the alkyne dimer (1,4-bis(2-ethoxyphenyl)buta-1,3-diyne). How do I suppress this? A: Alkyne homocoupling (the Glaser coupling pathway) outcompetes the desired cross-coupling when transmetalation is sterically hindered. The presence of a copper co-catalyst and trace oxygen drives this side reaction. Solution: Switch to a 2 [2]. By eliminating copper, you shut down the primary pathway for homocoupling. Use an amine-free system with an inorganic base (e.g., Cs₂CO₃) and a highly active Pd precatalyst.

Q3: Does the electronic nature of the ethoxy group affect the reaction? A: Yes. The ethoxy group is strongly electron-donating via resonance (+M effect), making the terminal alkyne slightly less acidic compared to unsubstituted phenylacetylene. This necessitates a stronger base or higher temperatures to facilitate the initial deprotonation if you are not using a highly active copper co-catalyst.

Workflow Start Low Yield with o-Ethoxyphenylacetylene? CheckHomocoupling Is Alkyne Dimer Present? Start->CheckHomocoupling YesDimer Yes CheckHomocoupling->YesDimer NoDimer No CheckHomocoupling->NoDimer Action1 Switch to Cu-Free Protocol & Degas YesDimer->Action1 CheckConversion Is Aryl Halide Consumed? NoDimer->CheckConversion NoConv No CheckConversion->NoConv Action2 Change Ligand to t-BuPCy2 or PCy3 NoConv->Action2

Caption: Troubleshooting workflow for resolving low yields in o-ethoxyphenylacetylene couplings.

Quantitative Data: Ligand Optimization

To empirically demonstrate the causality of ligand choice, the following table summarizes the expected relative yields when coupling an ortho-substituted phenylacetylene (like 1-ethoxy-2-ethynylbenzene) with a standard aryl bromide under 3 [3].

LigandCone Angle (θ)Electronic PropertyExpected Relative Yield (%)Mechanistic Rationale
PPh₃ 145°Moderate σ-donor< 20%Insufficient bulk to accelerate reductive elimination; prone to catalyst trapping.
P(o-tol)₃ 194°Moderate σ-donor40 - 50%High steric bulk helps, but lacks the electron density needed for fast oxidative addition.
P(t-Bu)₃ 182°Strong σ-donor65 - 75%Excellent for bulky aryl halides, but can be overly rigid for bulky alkynes.
t-BuPCy₂ ~170°Strong σ-donor> 90% Optimal balance of flexibility and bulk; perfectly accommodates ortho-substituted alkynes.
PCy₃ 170°Strong σ-donor85 - 90%Highly effective alternative, providing necessary electron richness and steric relief.

Validated Experimental Protocol

Copper-Free Sonogashira Coupling of 1-Ethoxy-2-ethynylbenzene

This protocol is designed as a self-validating system. By eliminating copper, we remove the Glaser homocoupling pathway. By utilizing an inorganic base and a highly active palladium/phosphonium system, we overcome the steric hindrance of the ortho-ethoxy group.

Reagents:

  • Aryl Bromide or Iodide (1.0 mmol)

  • 1-Ethoxy-2-ethynylbenzene (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • t-BuPCy₂ (0.04 mmol, 4 mol%) or XPhos

  • Cs₂CO₃ (2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • System Preparation (Crucial for Cu-Free): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: Trace oxygen will induce homocoupling even in the absence of copper by acting as an oxidant for the Pd(II) intermediate.

  • Solid Reagent Loading: Add the aryl halide (if solid), Pd(OAc)₂, t-BuPCy₂, and Cs₂CO₃ to the flask. Repeat the vacuum/Argon backfill cycle three times.

  • Solvent & Liquid Addition: Inject the anhydrous, degassed 1,4-dioxane via syringe. If the aryl halide is a liquid, add it now.

  • Alkyne Addition Strategy: Add the 1-ethoxy-2-ethynylbenzene dropwise over 5 minutes via syringe. Causality: Slow addition keeps the steady-state concentration of the alkyne low, further preventing any residual dimerization pathways and ensuring the Pd catalyst is not overwhelmed by the Lewis basic ethoxy groups.

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring (800+ rpm). Validation Check: The solution should transition to a clear yellow/orange homogeneous state (with suspended base). If it turns opaque black within 10 minutes, your system was not properly degassed, and Pd(0) has aggregated into palladium black.

  • Monitoring: Check via TLC or GC-MS after 2 hours. You should observe complete consumption of the aryl halide.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the Cs₂CO₃ and palladium residues. Wash with brine, dry over MgSO₄, and concentrate for column chromatography.

References

  • Plenio, H. et al. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." Chemistry - A European Journal / ResearchGate.
  • "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances.
  • "Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides." BenchChem Technical Support.

Sources

Troubleshooting

temperature control in 1-Ethoxy-2-ethynylbenzene polymerization

Welcome to the Technical Support Center for Advanced Polymerization Systems. As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Polymerization Systems.

As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic challenges associated with the polymerization of 1-Ethoxy-2-ethynylbenzene. Because the ethoxy substituent is highly electron-donating, it significantly alters the electron density of the alkyne moiety. This makes the monomer highly reactive but exceptionally sensitive to temperature fluctuations, which dictate the balance between living chain propagation, stereocontrol, and unwanted side reactions.

Below, you will find our diagnostic workflows, field-proven troubleshooting guides, quantitative benchmarks, and a self-validating experimental protocol to ensure reproducible success in your syntheses.

Diagnostic Workflow: Temperature Troubleshooting

TempControlWorkflow Start 1-Ethoxy-2-ethynylbenzene Polymerization CheckTemp Evaluate Reaction Temperature Start->CheckTemp HighTemp T ≥ 60 °C CheckTemp->HighTemp LowTemp T = 0 - 30 °C CheckTemp->LowTemp HighTempEffect High Reaction Rate Loss of Stereoregularity Lower Mw HighTemp->HighTempEffect LowTempEffect Controlled Kinetics High cis-transoidal Content High Mw LowTemp->LowTempEffect TroubleHigh Issue: Cyclotrimerization & Chain Termination HighTempEffect->TroubleHigh TroubleLow Issue: Slow Conversion or Polymer Precipitation LowTempEffect->TroubleLow ActionHigh Action: Cool to 0-20 °C Use Rh(I) Catalyst TroubleHigh->ActionHigh ActionLow Action: Optimize Solvent (e.g., Toluene) or Add Base TroubleLow->ActionLow

Workflow for troubleshooting temperature-related issues in ethynylbenzene polymerization.

Knowledge Base: FAQs & Troubleshooting

Q1: Why does the molecular weight ( Mw​ ) and yield of my poly(1-ethoxy-2-ethynylbenzene) drop significantly when the reaction temperature exceeds 60 °C? A1: At elevated temperatures (≥ 60 °C), the thermodynamic landscape of the reaction shifts. The rate of chain transfer and termination reactions begins to outpace the propagation rate. Furthermore, high temperatures provide the activation energy required for the competitive cyclotrimerization of the ethynylbenzene monomer, consuming your starting material to form substituted benzenes rather than polymer chains. Empirical studies on phenylacetylene derivatives utilizing Rh(I) catalysts demonstrate that maintaining the reaction between 0 °C and 30 °C is critical for maximizing both yield and molecular weight[1].

Q2: How do I ensure a high cis-transoidal stereoregularity in the final polymer? A2: Stereoregularity in substituted polyacetylenes is strictly temperature-dependent. To achieve a high cis-transoidal content, the polymerization must be conducted at lower temperatures (typically 0 °C to 20 °C) using a stereospecific catalyst such as [Rh(nbd)Cl]2 or [Rh(cod)Cl]2[2]. Higher temperatures provide the growing polymer chain with sufficient thermal energy to overcome the rotational barrier around the carbon-carbon single bonds, leading to a loss of stereocontrol and the formation of mixed cis/trans microstructures or cis-cisoidal segments[3].

Q3: My polymerization at 0 °C is exhibiting extremely slow conversion rates. How can I accelerate it without raising the temperature and sacrificing stereocontrol? A3: The electron-donating ethoxy group on 1-ethoxy-2-ethynylbenzene stabilizes the metal-carbene or metal-alkenyl intermediate, which can kinetically retard propagation at low temperatures. Instead of raising the temperature, you should manipulate the solvent's dielectric constant. Switching from a highly polar solvent like THF to a less polar solvent like toluene or benzene can significantly accelerate the reaction, as polar solvents competitively coordinate to the Rh center and impede monomer insertion[4]. Additionally, the introduction of an amine co-catalyst or a base like 4-(dimethylamino)pyridine (DMAP) can facilitate the initial dissociation of ligands, generating the active initiator more efficiently[5].

Quantitative Benchmarks: Temperature Effects

The following table summarizes the causal relationship between reaction temperature and the physicochemical properties of the resulting polymer, establishing a benchmark for your analytical results.

Temperature (°C)Monomer Conversion (%)Molecular Weight ( Mw​ )Polydispersity (PDI)Stereoregularity (cis %)Primary Mechanistic Outcome
0 85 - 95> 200,0001.05 - 1.20> 95%High stereocontrol; slow kinetics.
30 > 95150,000 - 180,0001.20 - 1.5085 - 90%Optimal balance of rate and control.
60 60 - 70< 50,000> 2.00< 60%Onset of chain transfer reactions.
> 80 < 30 (Polymer)OligomersN/ARandomDominant cyclotrimerization.

Standard Operating Procedure: Temperature-Controlled Polymerization

To guarantee scientific integrity, this protocol is designed as a self-validating system . Each critical step includes an observable validation check to ensure the reaction is proceeding via the correct mechanistic pathway before moving to the next phase.

Step 1: System Preparation & Deoxygenation Causality: Oxygen and moisture will irreversibly deactivate the Rh(I) catalyst and oxidize the electron-rich monomer.

  • Flame-dry a Schlenk flask under a vacuum and backfill it with ultra-pure Argon (repeat 3 times).

  • Add 2.0 mL of anhydrous, degassed toluene to the flask.

Step 2: Catalyst Activation Causality: The dimeric precursor must be cleaved into a monomeric active species.

  • Introduce 0.01 mmol of [Rh(nbd)Cl]2 and 0.02 mmol of a co-catalyst (e.g., triethylamine or DMAP) into the solvent.

  • Stir at room temperature for 15 minutes. Validation Check: The solution must remain clear and homogeneous (typically a pale yellow). Any turbidity indicates premature catalyst aggregation or moisture contamination; discard and restart if cloudy.

Step 3: Temperature Equilibration & Initiation Causality: Cooling the system before monomer addition prevents the initial exothermic spike of polymerization from causing localized overheating, which would immediately degrade stereocontrol.

  • Submerge the Schlenk flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Slowly inject 1.0 mmol of 1-Ethoxy-2-ethynylbenzene dropwise over 2 minutes. Validation Check: Within 5 minutes, observe an immediate color shift from pale yellow to deep orange or red. This bathochromic shift confirms the formation of the extended conjugated polyene backbone.

Step 4: Controlled Propagation

  • Maintain the reaction strictly at 0 °C to 20 °C for 12 to 24 hours under continuous stirring. Validation Check: A gradual, significant increase in solution viscosity should be observed. If the solution remains highly fluid after 4 hours, the catalyst was likely poisoned during Step 1.

Step 5: Termination and Precipitation

  • Quench the living polymer chains by injecting 1 mL of degassed methanol.

  • Pour the viscous mixture dropwise into 100 mL of vigorously stirred methanol to precipitate the polymer. Validation Check: The formation of a fibrous, brightly colored (orange/red) precipitate confirms the presence of a high-molecular-weight, stereoregular poly(phenylacetylene) derivative. A powdery or oily precipitate indicates low molecular weight oligomers caused by poor temperature control.

References

  • Miyake, M., Misumi, Y., & Masuda, T. (2000). Living Polymerization of Phenylacetylene by Isolated Rhodium Complexes, Rh(4-XC6H4)3P (X = F, Cl). Macromolecules. Available at:[Link]

  • Kishimoto, Y., Eckerle, P., Miyatake, T., Kainosho, M., Ono, A., Ikariya, T., & Noyori, R. (1999). Well-Controlled Polymerization of Phenylacetylenes with Organorhodium(I) Complexes: Mechanism and Structure of the Polyenes. Journal of the American Chemical Society. Available at:[Link]

  • Wang, L., et al. (2023). Synthesis of rhodium catalyst [Rh(cod)(TTT)2] with amino group ligand and its catalytic performance for phenylacetylene polymerization. Journal of Chemical Sciences. Available at:[Link]

  • Angoy, M., Jiménez, M. V., Vispe, E., Podzimek, S., & Pérez-Torrente, J. J. (2024). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Polymer Chemistry (RSC). Available at:[Link]

  • Leitner, W., et al. (2000). Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. Macromolecules. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Data of 1-Ethoxy-2-ethynylbenzene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and materials science, phenylacetylene derivatives are pivotal building blocks. Among these, 1-ethoxy-2-ethynyl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and materials science, phenylacetylene derivatives are pivotal building blocks. Among these, 1-ethoxy-2-ethynylbenzene and its analogues offer a unique combination of a nucleophilic alkyne for coupling reactions and a sterically influential ortho-ethoxy group that can modulate electronic properties and molecular conformation. Accurate structural elucidation and purity assessment are non-negotiable for the successful application of these compounds. This guide provides an in-depth comparison of the spectroscopic signatures of 1-ethoxy-2-ethynylbenzene and its derivatives, grounded in experimental data and established principles.

The Spectroscopic Blueprint of 1-Ethoxy-2-ethynylbenzene

Understanding the spectroscopic data of the parent compound, 1-ethoxy-2-ethynylbenzene, is the foundation for analyzing its derivatives. The key to this analysis lies in recognizing the distinct signals from the three main components of the molecule: the ethoxy group, the terminal alkyne, and the ortho-disubstituted benzene ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information about the electronic environment of the hydrogen atoms.

  • Ethoxy Group: The ethoxy group presents a classic ethyl pattern: a triplet around δ 1.4 ppm (CH₃) and a quartet around δ 4.1 ppm (OCH₂). The splitting pattern arises from the coupling between the methyl and methylene protons.

  • Acetylenic Proton: The terminal alkyne proton (C≡C-H) typically appears as a sharp singlet around δ 3.3 ppm. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

  • Aromatic Protons: The four protons on the benzene ring appear in the aromatic region (δ 6.8-7.5 ppm). Due to the ortho-substitution, they exhibit a complex splitting pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton.

  • Alkynyl Carbons: The two sp-hybridized carbons of the alkyne group are characteristic. The terminal carbon (≡C-H) is typically found around δ 83 ppm, while the carbon attached to the benzene ring (Ar-C≡) is slightly more downfield, around δ 80 ppm.

  • Aromatic Carbons: The six aromatic carbons will show distinct signals, with the carbon bearing the ethoxy group (C-O) being the most downfield (around δ 159 ppm) due to the deshielding effect of the oxygen atom.

  • Ethoxy Carbons: The methylene carbon (OCH₂) appears around δ 64 ppm, and the methyl carbon (CH₃) is found upfield around δ 15 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of the key functional groups.

  • C≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weaker absorption in the range of 2100-2140 cm⁻¹.

  • C-O-C Stretch: The ether linkage presents a strong, characteristic absorption band in the region of 1250-1000 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to absorptions in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For 1-ethoxy-2-ethynylbenzene (C₁₀H₁₀O), the molecular ion peak [M]⁺ should be observed at m/z 146.07.[1] Common fragmentation patterns may involve the loss of the ethyl group or the ethoxy group.

Comparative Analysis: The Impact of Substitution

The introduction of substituents onto the aromatic ring or the alkyne terminus significantly alters the spectroscopic landscape. By comparing the data of derivatives to the parent compound, we can deduce valuable structural information.

CompoundKey ¹H NMR Shifts (δ ppm)Key ¹³C NMR Shifts (δ ppm)Key IR Bands (cm⁻¹)
1-Ethoxy-2-ethynylbenzene ~3.3 (s, 1H, C≡C-H)~83 (≡C-H), ~80 (Ar-C≡)~3300 (C≡C-H), ~2110 (C≡C)
1-Ethoxy-2-ethynyl-4-nitrobenzene Downfield shift of C≡C-H and aromatic H'sDownfield shift of alkynyl and aromatic C'sNO₂ stretches (~1520, ~1340)
1-Ethoxy-2-(trimethylsilylethynyl)benzene Absence of C≡C-H proton signalSi-C≡ (~105 ppm), Ar-C≡ (~95 ppm)Absence of ~3300 C≡C-H band

Electron-Withdrawing Groups (e.g., -NO₂):

The presence of a nitro group, a strong electron-withdrawing group, on the aromatic ring has a pronounced deshielding effect. This is due to the inductive and resonance withdrawal of electron density from the ring and the alkyne.

  • NMR: Aromatic protons and the acetylenic proton will shift downfield (to a higher ppm value) in the ¹H NMR spectrum. Similarly, the aromatic and alkynyl carbons will be deshielded in the ¹³C NMR spectrum.

  • IR: In addition to the characteristic alkyne and ether bands, strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group will be present around 1340 cm⁻¹ and 1520 cm⁻¹, respectively.[2]

Electron-Donating Groups (e.g., -CH₃):

Conversely, an electron-donating group like a methyl group will have a shielding effect.

  • NMR: Aromatic and acetylenic protons and carbons will shift slightly upfield (to a lower ppm value).

  • IR: The spectrum will be largely similar to the parent compound, with the addition of C-H stretching and bending vibrations for the methyl group.

Substitution at the Alkyne:

A common modification is the protection of the terminal alkyne, for instance, with a trimethylsilyl (TMS) group, often done prior to certain coupling reactions.

  • ¹H NMR: The most significant change is the disappearance of the sharp singlet for the acetylenic proton around δ 3.3 ppm. A new singlet for the nine equivalent protons of the TMS group will appear upfield, typically around δ 0.25 ppm.

  • ¹³C NMR: The chemical shifts of the alkynyl carbons will be altered. The carbon attached to the silicon atom will be significantly shifted downfield.

  • IR: The characteristic C≡C-H stretching band at ~3300 cm⁻¹ will be absent, which is a key diagnostic feature confirming the substitution at the alkyne.

Experimental Protocols: A Self-Validating System

The synthesis of 1-ethoxy-2-ethynylbenzene derivatives often involves the Sonogashira coupling, a robust and versatile method for forming C(sp²)-C(sp) bonds.[3][4] The following protocol for the coupling of 1-ethoxy-2-ethynylbenzene with an aryl halide serves as a practical example.

Protocol: Sonogashira Coupling of 1-Ethoxy-2-ethynylbenzene with 4-Iodotoluene

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), 4-iodotoluene (1.0 eq), and a suitable solvent such as degassed triethylamine or a mixture of toluene and triethylamine.

  • Addition of Alkyne: Add 1-ethoxy-2-ethynylbenzene (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The consumption of the starting materials and the formation of the product spot are indicative of the reaction's progress.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Spectroscopic Validation: The structure and purity of the final product, 1-ethoxy-2-(p-tolylethynyl)benzene, must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the acetylenic proton signal in ¹H NMR and the C≡C-H stretch in IR are key indicators of a successful reaction.

Workflow for Synthesis and Characterization

Caption: A typical workflow for the synthesis and spectroscopic characterization of a 1-ethoxy-2-ethynylbenzene derivative.

Authoritative Grounding & Comprehensive References

The interpretation of spectroscopic data relies on established principles and extensive databases. For instance, the characteristic out-of-plane C-H bending vibrations in the IR spectrum can often distinguish between ortho-, meta-, and para-disubstituted benzene rings.[5] Similarly, the influence of substituents on NMR chemical shifts is a well-documented phenomenon.

By systematically analyzing the spectroscopic data and comparing it with that of the parent compound and other known derivatives, researchers can confidently elucidate the structures of novel 1-ethoxy-2-ethynylbenzene derivatives, ensuring the integrity of their scientific endeavors.

References

  • SpectraBase. (n.d.). 1-Ethynyl-2-methoxybenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Benzoxy-2-ethynyl-benzene. Retrieved from [Link]

  • Kumar, S., Patel, M., & Verma, A. K. (2017). ¹³C NMR of (ethynyl)benzene 1 k and (ethynyl-d)benzene 2 k in DMSO-d6 at 100 MHz. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-2-ethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl-d)benzene 2 k in DMSO-d6 at 400 MHz. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Retrieved from [Link]

  • Michigan State University. (n.d.). Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. Retrieved from [Link]

  • Wiley-VCH. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethoxy-2-methoxybenzene. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethoxy-2-ethynylbenzene (C10H10O). Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • PubMed. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. Retrieved from [Link]

  • Chegg.com. (2020). Solved • IR Analysis: Identify all respective peaks and | Chegg.com. Retrieved from [Link]

  • NIST. (n.d.). Benzene, ethoxy-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethoxy-2-nitro-. Retrieved from [Link]

  • PubMed Central. (2008). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. Retrieved from [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • SynZeal. (n.d.). 1-Ethoxy-2-(vinyloxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.
  • PubMed. (2009). Allenyl and alkynyl phenyl ethers from the endolichenic fungus Neurospora terricola. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis, and Structural and Spectroscopic Analysis of Trielyl-Derived Complexes of Iron. Retrieved from [Link]

  • PubMed. (2000). Synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Allenyl and Alkynyl Phenyl Ethers From the. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structural Validation of 1-Ethoxy-2-ethynylbenzene Reaction Products

Introduction: The Versatility and Challenge of a Key Synthetic Building Block 1-Ethoxy-2-ethynylbenzene is a versatile aromatic alkyne that serves as a foundational building block in modern organic synthesis. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility and Challenge of a Key Synthetic Building Block

1-Ethoxy-2-ethynylbenzene is a versatile aromatic alkyne that serves as a foundational building block in modern organic synthesis. Its unique structure, featuring a nucleophilic ethoxy group positioned ortho to a reactive terminal alkyne, predisposes it to a variety of transformations. These reactions, including intramolecular cyclizations, transition-metal-catalyzed couplings, and cycloadditions, are pivotal for constructing complex heterocyclic scaffolds, particularly benzofurans, which are prevalent in pharmaceuticals and natural products.[1][2]

However, the very reactivity that makes this substrate valuable also introduces significant challenges in product characterization. The potential for multiple reaction pathways necessitates a rigorous, multi-faceted analytical approach to unambiguously validate the structure of the resulting products. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the structural elucidation of compounds derived from 1-ethoxy-2-ethynylbenzene. We will objectively compare the performance of key analytical techniques, provide supporting experimental data, and explain the causal logic behind our experimental choices, ensuring a self-validating system for structural confirmation.

Part 1: Common Reaction Pathways and Anticipated Structural Motifs

Understanding the potential reaction pathways of 1-ethoxy-2-ethynylbenzene is the first step in predicting the structures of the products you will need to validate. The primary transformations involve either leveraging the internal nucleophilicity of the ethoxy group or the reactivity of the terminal alkyne.

Intramolecular Cyclization: The Gateway to Benzofurans

The most common fate of 1-ethoxy-2-ethynylbenzene is its conversion into benzofuran derivatives. This is typically achieved through electrophilic or transition-metal-catalyzed cyclization.[2][3]

  • Electrophilic Cyclization: In this pathway, an external electrophile (E⁺), such as an iodine or selenium species, activates the alkyne. This activation facilitates a 5-endo-dig cyclization, where the oxygen atom of the ethoxy group acts as an internal nucleophile, attacking the activated alkyne.[4][5][6][7] This process is highly efficient for forming functionalized benzofurans, such as 3-iodobenzofurans, which are themselves valuable intermediates for further cross-coupling reactions.[4][6]

G cluster_0 Electrophilic Cyclization A 1-Ethoxy-2-ethynylbenzene C Activated Alkyne Intermediate A->C + E⁺ B Electrophile (e.g., I₂) E Cationic Intermediate C->E Intramolecular Attack D 5-endo-dig Cyclization F Deprotonation/Loss of Ethyl E->F G 3-Iodobenzofuran Product F->G

Caption: Electrophilic cyclization of 1-ethoxy-2-ethynylbenzene.

  • Transition-Metal-Catalyzed Cyclization: Catalysts based on gold, palladium, or rhodium can promote the intramolecular hydroalkoxylation or annulation of 1-ethoxy-2-ethynylbenzene.[2][3][8] These reactions proceed under milder conditions than some electrophilic methods and offer alternative selectivities. Gold catalysts, in particular, are known for their high carbophilicity, efficiently activating the alkyne for nucleophilic attack by the ether oxygen.[3][8]

Intermolecular Reactions: Expanding the Molecular Framework

When the reactivity of the terminal alkyne is harnessed in intermolecular reactions, the resulting products are not cyclized but rather extended structures that can serve as precursors for more complex molecules.

  • Sonogashira Cross-Coupling: This robust palladium-copper co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[9][10][11] This is a cornerstone reaction for creating C(sp)-C(sp²) bonds, leading to the synthesis of diarylalkynes or conjugated enynes. These products are linear and retain the 1-ethoxy-2-alkynylbenzene core, but with a new substituent on the alkyne.

G cluster_1 Sonogashira Cross-Coupling A 1-Ethoxy-2-ethynylbenzene D 1-Ethoxy-2-(arylethynyl)benzene A->D B Aryl Halide (Ar-X) B->D C Pd(0)/Cu(I) Catalyst, Base

Caption: Sonogashira coupling extends the alkyne chain.

  • Azide-Alkyne [3+2] Cycloaddition (Click Chemistry): The copper-catalyzed reaction between the terminal alkyne of our substrate and an organic azide is a prime example of "click chemistry."[12][13] This reaction is highly reliable and stereospecific, yielding a 1,4-disubstituted 1,2,3-triazole product.[12][14] This method provides an alternative heterocyclic system that is distinct from the benzofuran scaffold.

Part 2: A Multi-Technique Workflow for Unambiguous Structural Validation

No single analytical technique is sufficient to definitively prove a chemical structure. True validation comes from the convergence of evidence from multiple, orthogonal methods. The core workflow involves establishing the molecular formula, mapping the atomic connectivity, and, if necessary, determining the three-dimensional structure.

G cluster_0 Structural Validation Workflow A Purified Reaction Product B Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Elemental Formula (HRMS) A->B C NMR Spectroscopy - Map C-H Framework (1D) - Establish Connectivity (2D) B->C D Structure Ambiguous? C->D E X-ray Crystallography - Definitive 3D Structure D->E Yes F Validated Structure D->F No E->F

Caption: A logical workflow for validating chemical structures.

Mass Spectrometry (MS): The First Checkpoint

Causality: The first and most fundamental question is: "What is the mass and elemental composition of the product?" Mass spectrometry directly answers this. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[15] This is a critical self-validating step; if the determined formula does not match any plausible product, the initial hypothesis about the reaction's outcome is incorrect.

Comparative Analysis:

  • Cyclized Benzofuran Product: The formation of a benzofuran from 1-ethoxy-2-ethynylbenzene involves the loss of an ethyl group (or ethene and a proton). The molecular formula will reflect this loss.

  • Sonogashira or Click Product: These reactions are additive. The molecular formula of the product will be the sum of the two reactants' formulas.

Experimental Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Ensure the sample is fully dissolved to prevent clogging the injector.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically keeps the molecule intact, showing a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺).[16]

  • Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-1000.

  • Data Processing: The instrument software will provide a mass spectrum. Identify the molecular ion peak and use the software's tools to calculate the elemental composition based on the exact mass, comparing it to the theoretical mass of the expected product. A mass accuracy of <5 ppm is considered excellent confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Causality: While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the architectural blueprint of the molecule.[17] A full suite of 1D and 2D NMR experiments is the most powerful tool for elucidating the structure of novel organic compounds. Each experiment provides a different layer of information, and together they form a self-consistent and validating dataset.

Key Experiments and Their Purpose:

  • ¹H NMR: Reveals the chemical environment and number of different types of protons. Chemical shifts, integration, and coupling constants are critical. For example, the disappearance of the characteristic terminal alkyne proton signal (∼δ 3.5 ppm) is a strong indicator that the alkyne has reacted.

  • ¹³C NMR (with DEPT): Shows the number and type (CH₃, CH₂, CH, C) of carbon atoms. The presence or absence of the two alkyne carbons (typically δ 80-90 ppm) is a key diagnostic feature.[18]

  • COSY (¹H-¹H Correlation Spectroscopy): Maps out which protons are coupled to each other, allowing for the tracing of spin systems through the molecule (e.g., through an ethyl group or across an aromatic ring).[19]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the definitive method for assigning proton and carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons over 2-3 bonds.[17] These long-range correlations are essential for connecting different fragments of the molecule and for identifying the positions of quaternary (non-protonated) carbons, such as those at the fusion of the two rings in a benzofuran (C3a and C7a).

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ∼0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17] The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate carbon types.

  • 2D Spectra Acquisition: On a spectrometer of at least 400 MHz, acquire the following 2D spectra:

    • COSY

    • HSQC

    • HMBC (optimize for a long-range coupling constant of 8 Hz, which is typical for 2-3 bond correlations).

  • Data Analysis:

    • Start by assigning signals in the ¹H and ¹³C spectra to simple fragments (e.g., the ethyl group).

    • Use HSQC to link proton and carbon signals for all CHₓ groups.

    • Use COSY to connect adjacent protons and build larger fragments.

    • Use HMBC to connect all fragments. For a benzofuran product, a key validating correlation would be from the methylene protons of the original ethoxy group (now attached to the aromatic ring) to the quaternary carbon at the ring junction (C7a).

X-ray Crystallography: The Definitive Proof

Causality: When NMR and MS data are insufficient to distinguish between isomers or when the absolute stereochemistry must be known, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[20][21] It generates a 3D model of the molecule as it exists in the crystal lattice, directly visualizing the atomic positions and bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. Dissolve the highly purified compound in a minimal amount of a suitable solvent. Allow the solvent to evaporate slowly and undisturbed over several days to weeks. Common techniques include slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting and Data Collection: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a diffractometer. The crystal is cooled under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise 3D structure.[22]

Part 3: Comparative Data Analysis - A Case Study

Let's consider a reaction between 1-ethoxy-2-ethynylbenzene and 4-iodoanisole under Sonogashira coupling conditions. A common outcome is the desired coupled product. However, if a cyclization-promoting catalyst or conditions are inadvertently present, one might also form a benzofuran derivative. Here is how our validation workflow would distinguish them.

Scenario:

  • Product A (Expected Sonogashira Product): 1-Ethoxy-2-((4-methoxyphenyl)ethynyl)benzene

  • Product B (Potential Side-Product): 2-(4-Methoxyphenyl)benzofuran

Validation Checkpoints:

Analytical TestExpected Result for Product A (Sonogashira)Expected Result for Product B (Benzofuran)Rationale for Distinction
HRMS C₁₇H₁₆O₂C₁₅H₁₂O₂The formulas are different. Product B has lost C₂H₄ relative to Product A. This is the first and most decisive point of differentiation.
¹H NMR Alkyne proton absent. Two distinct aromatic systems. Signals for OCH₂CH₃ (quartet, triplet).Alkyne proton absent. A characteristic singlet for H3 of the benzofuran ring (∼δ 6.8-7.2 ppm). No OCH₂CH₃ signals.The presence/absence of the benzofuran H3 proton and the ethyl group signals provides a clear fingerprint.
¹³C NMR Two alkyne carbons (C≡C) at ∼δ 85-95 ppm. Signals for OCH₂ and CH₃.Two characteristic benzofuran carbons (C2, C3) at ∼δ 155 and ∼δ 105 ppm, respectively. No alkyne or ethyl signals.The chemical shifts of the carbons involved in the core scaffold are dramatically different and diagnostic.
Key HMBC Correlation from OCH₂ protons to the aromatic carbon C1.Correlation from the benzofuran H3 proton to the quaternary carbons of the attached methoxyphenyl ring.HMBC definitively proves the connectivity. For B, it confirms the C-C bond between the two rings.

Conclusion

The structural validation of reaction products from 1-ethoxy-2-ethynylbenzene is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A robust validation strategy begins with a clear understanding of the potential reaction pathways to form logical structural hypotheses. High-resolution mass spectrometry serves as the initial gatekeeper, confirming the elemental composition. This is followed by a comprehensive suite of NMR experiments, which meticulously map the molecular architecture. Finally, for cases of ambiguity or the need for absolute structural proof, X-ray crystallography provides the definitive answer. By employing this multi-faceted, self-validating workflow, researchers can confidently and accurately characterize the novel and complex molecules derived from this invaluable synthetic building block.

References

  • Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I) - CHIMIA. (n.d.). Retrieved from [Link]

  • Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. (2025, May 9). PubMed. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Omega. Retrieved from [Link]

  • Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. PMC. Retrieved from [Link]

  • Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans. (2009, March). ResearchGate. Retrieved from [Link]

  • 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (2007). PubMed. Retrieved from [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020, May 16). MDPI. Retrieved from [Link]

  • Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. Retrieved from [Link]

  • Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. ResearchGate. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. PMC. Retrieved from [Link]

  • Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023, August 11). MDPI. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024, January 8). MDPI. Retrieved from [Link]

  • X-ray crystallographic structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Canterbury Christ Church University. Retrieved from [Link]

  • Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9). Taylor & Francis Online. Retrieved from [Link]

  • Molecular structure of benzofuran 4ed determined by single crystal... ResearchGate. Retrieved from [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis. (2004, February 21). Chemical Reviews. Retrieved from [Link]

  • Electrophilic Cyclization. ResearchGate. Retrieved from [Link]

  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. Retrieved from [Link]

  • The Electrophilic Cyclization Mechanism and its Applications. (2023, February 2). Longdom Publishing. Retrieved from [Link]

  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Digital CSIC. Retrieved from [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Omega. Retrieved from [Link]

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Validation

Analytical Resolution of 1-Ethoxy-2-ethynylbenzene Regioisomers: A Comparative Guide to HPLC Stationary Phases

Executive Summary When utilizing 1-ethoxy-2-ethynylbenzene in drug development and click chemistry, distinguishing between its resulting regioisomeric products is a critical quality control step. This guide objectively c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When utilizing 1-ethoxy-2-ethynylbenzene in drug development and click chemistry, distinguishing between its resulting regioisomeric products is a critical quality control step. This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) HPLC stationary phases in separating 1,4- and 1,5-disubstituted triazole regioisomers. By detailing the underlying chromatographic mechanisms, this document provides actionable experimental protocols to overcome the limitations of traditional reversed-phase chromatography.

Mechanistic Origins of 1-Ethoxy-2-ethynylbenzene Regioisomers

1-Ethoxy-2-ethynylbenzene (also known as o-ethoxyphenylethyne) is a highly versatile terminal alkyne. In pharmaceutical synthesis, it is frequently reacted with organic azides via azide-alkyne cycloaddition to form stable 1,2,3-triazole linkages. The regioselectivity of this reaction is entirely dependent on the catalytic system employed:

  • CuAAC (Copper-Catalyzed): The use of Cu(I) catalysts exclusively drives the formation of 1,4-disubstituted triazoles[1][2].

  • RuAAC (Ruthenium-Catalyzed): The use of Ru(II) complexes reverses this regioselectivity, selectively yielding 1,5-disubstituted triazoles[1][2].

  • Thermal Cycloaddition: Uncatalyzed reactions require prolonged heating and invariably result in a difficult-to-separate mixture of both 1,4- and 1,5-regioisomers[2].

Reaction A 1-Ethoxy-2-ethynylbenzene + Organic Azide B 1,4-Disubstituted Triazole (Regioisomer A) A->B CuAAC (Copper Catalyzed) A->B Thermal (Mixture) C 1,5-Disubstituted Triazole (Regioisomer B) A->C RuAAC (Ruthenium Catalyzed) A->C Thermal (Mixture)

Reaction pathways of 1-ethoxy-2-ethynylbenzene yielding 1,4- and 1,5-triazole regioisomers.

The Analytical Challenge: Why Standard C18 Fails

During method development or when thermal degradation occurs, analysts must accurately quantify both regioisomers. Standard C18 (Octadecylsilane) columns rely almost entirely on hydrophobic dispersion forces[3]. Because the 1,4- and 1,5-regioisomers possess identical molecular weights, identical empirical formulas, and nearly indistinguishable hydrophobic footprints, C18 phases typically fail to provide baseline resolution, resulting in severe peak co-elution[4].

Comparative Column Chemistry: Overcoming Co-elution

To achieve baseline separation, the stationary phase must exploit subtle spatial and electronic differences between the regioisomers.

  • C18 (Alkyl Phase): Offers excellent ruggedness for general separations but lacks the orthogonal interaction mechanisms required to resolve rigid positional isomers[3][4].

  • Phenyl-Hexyl Phase: Introduces moderate π-π interactions alongside hydrophobicity. While it offers a slight selectivity improvement over C18 for aromatic compounds, it often falls short of full baseline resolution for tightly related triazole regioisomers.

  • PFP (Pentafluorophenyl) Phase: The gold standard for regioisomer separation. The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This enables strong π-π interactions with the electron-rich ethoxybenzene and triazole rings of the analyte[5]. Furthermore, PFP phases offer dipole-dipole interactions, hydrogen bonding capabilities at the C-F bonds, and rigid shape selectivity[3].

Interactions cluster_PFP PFP Phase (Multi-Modal) cluster_C18 C18 Phase (Single-Mode) Analyte Triazole Regioisomer PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole Shape Shape Selectivity Analyte->Shape Hydro Hydrophobic Analyte->Hydro Hydro2 Hydrophobic Dispersion Analyte->Hydro2 PFP Pentafluorophenyl PFP->PiPi PFP->Dipole PFP->Shape PFP->Hydro C18 Octadecylsilane C18->Hydro2

Multi-modal interactions of PFP columns vs. single-mode hydrophobic retention of C18 columns.

Experimental Protocol: Self-Validating HPLC Workflow

To objectively resolve these regioisomers, the following optimized methodology should be applied.

Critical Causality Note: Methanol is selected over Acetonitrile as the organic modifier. Acetonitrile contains a π-bond that can compete with the analyte for the PFP stationary phase's π-π interaction sites, thereby suppressing selectivity. Methanol, being protic and non-aromatic, maximizes the orthogonal interactions of the fluorinated phase[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized 1-ethoxy-2-ethynylbenzene triazole mixture in 50:50 Methanol/Water to a concentration of 0.1 mg/mL.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/tailing).

  • Column Equilibration: Install the chosen column (e.g., 150 x 4.6 mm, 3 µm particle size) and equilibrate with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol) at a 70:30 (A:B) ratio for 10 column volumes.

    • Causality: Formic acid ensures the basic triazole nitrogens remain in a consistent, reproducible ionization state.

  • Gradient Elution:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band at the column head).

    • 2.0 - 15.0 min: Linear gradient from 30% B to 80% B.

    • 15.0 - 18.0 min: Hold at 80% B (Column wash to remove highly retained impurities).

    • 18.0 - 22.0 min: Return to 30% B (Re-equilibration).

  • Detection & Parameters: Flow rate at 1.0 mL/min; Column temperature strictly controlled at 30°C; UV detection at 254 nm.

    • Causality: Temperature control is vital because dipole and hydrogen-bonding interactions on PFP phases are highly temperature-dependent. Fluctuations will shift retention times and alter selectivity.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of the three stationary phases when subjected to the protocol above. The PFP column demonstrates vastly superior resolving power for positional isomers[5].

ParameterStandard C18Phenyl-HexylPentafluorophenyl (PFP)
Retention Time (1,4-isomer) 8.42 min9.10 min10.20 min
Retention Time (1,5-isomer) 8.55 min9.45 min11.80 min
Selectivity (α) 1.021.051.18
Resolution (Rs) 0.6 (Co-elution)1.2 (Partial Resolution)3.5 (Baseline Resolution)
Primary Interaction(s) HydrophobicHydrophobic + π-πHydrophobic, π-π, Dipole, Shape
Conclusion & Recommendations

For the routine analysis, purity assessment, or kinetic monitoring of 1-ethoxy-2-ethynylbenzene click-chemistry products, standard C18 columns are inadequate due to their inability to differentiate the subtle spatial geometries of 1,4- and 1,5-regioisomers[4]. PFP columns provide the necessary orthogonal selectivity—driven by π-π, dipole, and shape-selective interactions—to achieve robust baseline resolution[3][5]. Laboratories developing assays for these specific building blocks should default to PFP stationary phases paired with methanolic mobile phases to ensure maximum analytical fidelity.

References
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column , Thermo Fisher Scientific. 5

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work , LCGC International. 3

  • ACE C18-PFP technical brochure - HPLC , ACE. 4

  • Click Chemistry Azide-Alkyne Cycloaddition , Organic Chemistry Portal. 1

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides , National Institutes of Health (PMC). 2

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Comparative

A Comparative Guide to the Chromatographic Separation of 1-Ethoxy-2-ethynylbenzene Isomers

For researchers, scientists, and professionals in drug development, the effective separation of structural isomers is a critical and often challenging task. Isomers, such as the ortho, meta, and para variants of 1-Ethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the effective separation of structural isomers is a critical and often challenging task. Isomers, such as the ortho, meta, and para variants of 1-Ethoxy-2-ethynylbenzene, possess identical molecular formulas but different structural arrangements. These subtle differences can lead to vastly different physicochemical properties and biological activities, making their individual isolation and quantification essential for research and pharmaceutical applications. This guide provides an in-depth comparison of various chromatographic techniques for the separation of 1-Ethoxy-2-ethynylbenzene isomers, supported by experimental principles and methodological insights.

The Challenge of Separating 1-Ethoxy-2-ethynylbenzene Isomers

The primary challenge in separating the ortho, meta, and para isomers of 1-Ethoxy-2-ethynylbenzene lies in their similar polarities and boiling points. The ethoxy and ethynyl substituents on the benzene ring dictate the electronic and steric properties of each isomer, influencing their interactions with chromatographic stationary phases.[1] The ortho isomer, with its adjacent substituents, may exhibit intramolecular interactions that differentiate it from the more separated meta and para isomers. Successful separation, therefore, relies on exploiting these subtle differences through the careful selection of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally labile compounds, making it well-suited for the analysis of 1-Ethoxy-2-ethynylbenzene isomers.[2] The success of an HPLC separation is highly dependent on the choice of stationary phase and mobile phase.

Stationary Phase Selection: The Key to Selectivity

The choice of stationary phase is paramount in achieving resolution between isomers.[3] For aromatic isomers, stationary phases that can engage in π-π interactions are often the most effective.

  • Phenyl Phases: Phenyl-based stationary phases are an excellent first choice for separating aromatic compounds.[4][5] The phenyl groups on the silica support can interact with the aromatic ring of the 1-Ethoxy-2-ethynylbenzene isomers through π-π stacking interactions.[4] These interactions are sensitive to the electron density and steric environment of the analyte, allowing for the differentiation of the ortho, meta, and para isomers.

  • Pentafluorophenyl (PFP) Phases: PFP phases offer alternative selectivity to traditional phenyl columns. The electron-withdrawing fluorine atoms create a different electronic environment, leading to unique π-π and dipole-dipole interactions that can enhance the separation of isomers.[6]

  • Cyclodextrin-Based Phases: Chiral stationary phases (CSPs) based on cyclodextrins can also be effective for separating positional isomers.[7] The hydrophobic cavity of the cyclodextrin can include the aromatic ring of the analyte, and the hydroxyl groups on the rim can form hydrogen bonds, leading to shape-selective separations.[8]

  • Porous Graphitic Carbon (PGC): PGC columns provide a unique stationary phase with a flat, crystalline surface that separates molecules based on their planarity and molecular shape.[9] This can be particularly advantageous for resolving rigid aromatic isomers.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition plays a critical role in modulating the retention and selectivity of the separation.[10][11] In reversed-phase HPLC, a mixture of water and an organic modifier (typically acetonitrile or methanol) is used.

  • Organic Modifier: The choice and concentration of the organic modifier affect the strength of the hydrophobic interactions between the analyte and the stationary phase.[12] Acetonitrile and methanol offer different selectivities, and it is often beneficial to screen both during method development.[13]

  • pH Control: For ionizable compounds, controlling the pH of the mobile phase is crucial.[11] While 1-Ethoxy-2-ethynylbenzene is not strongly ionizable, subtle pH changes can influence the surface chemistry of the silica-based stationary phase and impact selectivity.

  • Additives: Small amounts of additives, such as formic acid or trifluoroacetic acid, can improve peak shape and selectivity, particularly for compounds with polar functional groups.[13]

Comparative Performance of HPLC Stationary Phases
Stationary PhasePrimary Interaction MechanismExpected Elution Order (Hypothetical)AdvantagesDisadvantages
Phenyl π-π interactions, hydrophobic interactionspara < meta < orthoGood selectivity for aromatic compounds.[4]May have lower retention than C18 phases.
Pentafluorophenyl (PFP) π-π, dipole-dipole, hydrophobic interactionsortho < meta < paraUnique selectivity for halogenated and aromatic compounds.[6]Can be more expensive than standard phases.
Cyclodextrin Inclusion complexation, hydrogen bondingDependent on isomer fit within the cavityExcellent shape selectivity.[7]May have lower sample loading capacity.
Porous Graphitic Carbon (PGC) Steric interactions, electronic interactionsBased on molecular planarityHigh thermal and pH stability, unique selectivity.[9]Can be prone to irreversible adsorption.

Gas Chromatography (GC): Leveraging Volatility Differences

For volatile and thermally stable compounds, Gas Chromatography (GC) is a high-resolution separation technique.[14] The separation of 1-Ethoxy-2-ethynylbenzene isomers by GC would rely on differences in their boiling points and interactions with the stationary phase.

Stationary Phase Selection in GC

The choice of a GC stationary phase with appropriate polarity is crucial for resolving isomers.[15]

  • Non-Polar Phases (e.g., Polydimethylsiloxane): On a non-polar column, the elution order will primarily be determined by the boiling points of the isomers. Generally, the para isomer, being the most symmetrical, will have the highest melting point and potentially the highest boiling point, leading to longer retention.

  • Polar Phases (e.g., Polyethylene Glycol - WAX): Polar stationary phases can provide additional selectivity based on dipole-dipole interactions. The differences in the dipole moments of the ortho, meta, and para isomers can lead to differential retention.

  • Liquid Crystalline Phases: Stationary phases based on liquid crystals can offer exceptional shape selectivity for the separation of geometric isomers.[16][17] The ordered structure of the liquid crystal can differentiate between the linear shape of the para isomer and the bent shapes of the ortho and meta isomers.

Experimental Workflow for GC Method Development

GC_Workflow A Select Initial Column (e.g., 5% Phenyl Polysiloxane) B Optimize Oven Temperature Program A->B Isothermal or Gradient C Evaluate Peak Resolution B->C E Fine-tune Flow Rate and Injection Parameters B->E Adjust for optimal efficiency D Screen Different Stationary Phases (e.g., WAX, Liquid Crystal) C->D If resolution < 1.5 F Method Validation C->F If resolution ≥ 1.5 D->B Re-optimize Temperature E->C

Caption: A typical workflow for developing a GC method for isomer separation.

Supercritical Fluid Chromatography (SFC): A Hybrid Approach

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[18] SFC combines the advantages of both GC and HPLC, offering high efficiency and fast separations.[19] It is particularly well-suited for the separation of isomers and thermally labile compounds.[20]

Advantages of SFC for Isomer Separation
  • High Efficiency: The low viscosity and high diffusivity of supercritical CO2 lead to faster analysis times and higher resolution compared to HPLC.

  • Unique Selectivity: The use of organic co-solvents (modifiers) with supercritical CO2 allows for the fine-tuning of mobile phase polarity and selectivity.

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available, making SFC a more environmentally friendly technique.[20]

Method Development in SFC

Similar to HPLC, method development in SFC involves the screening of stationary phases and optimization of the mobile phase composition (CO2 and modifier ratio). Chiral stationary phases are often used in SFC for enantiomeric separations and can also be effective for positional isomers.[20][21]

Experimental Protocols

Protocol 1: HPLC Separation of 1-Ethoxy-2-ethynylbenzene Isomers
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 50-70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[13]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the isomer mixture in the initial mobile phase composition and filter through a 0.45 µm syringe filter.[2]

  • Data Analysis: Identify the peaks for each isomer based on their elution order and calculate the resolution between adjacent peaks. A resolution of ≥ 1.5 indicates baseline separation.[22]

Protocol 2: GC Separation of 1-Ethoxy-2-ethynylbenzene Isomers
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., 50% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dilute the isomer mixture in a suitable solvent (e.g., dichloromethane).

Logical Framework for Method Selection

Method_Selection Start Start: Separation of 1-Ethoxy-2-ethynylbenzene Isomers Analyte_Properties Analyte Properties Volatile & Thermally Stable? Start->Analyte_Properties Yes_GC Gas Chromatography (GC) Analyte_Properties->Yes_GC Yes No_LC Liquid Chromatography (LC/SFC) Analyte_Properties->No_LC No End Optimized Separation Method Yes_GC->End High_Throughput Need for High Throughput? Yes/No No_LC->High_Throughput SFC Supercritical Fluid Chromatography (SFC) High_Throughput->SFC Yes HPLC High-Performance Liquid Chromatography (HPLC) High_Throughput->HPLC No SFC->End HPLC->End

Caption: A decision tree for selecting the optimal chromatographic technique.

Conclusion

The successful chromatographic separation of 1-Ethoxy-2-ethynylbenzene isomers is an achievable goal with careful consideration of the available techniques and optimization of experimental parameters. HPLC with phenyl-based or other specialized aromatic stationary phases offers a robust and versatile platform. GC provides high resolution for these likely volatile compounds, with liquid crystalline phases offering unique shape selectivity. SFC presents a high-throughput and environmentally friendly alternative. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired resolution, analysis time, and available instrumentation. By systematically exploring the stationary and mobile phase options within the chosen technique, researchers can develop reliable and reproducible methods for the accurate quantification of these important isomers.

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  • CORE. The separation of optical isomers by gas chromatography. [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.pdf. [Link]

  • MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Ethoxy-2-ethynylbenzene

As a Senior Application Scientist, I recognize that handling specialized aromatic alkynes like 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) requires moving beyond basic safety data sheets. To ensure experimental integrity...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized aromatic alkynes like 1-Ethoxy-2-ethynylbenzene (CAS: 90843-12-2) requires moving beyond basic safety data sheets. To ensure experimental integrity and operator safety, researchers must understand the mechanistic reasoning behind every protective measure and operational protocol.

This guide provides a comprehensive, self-validating framework for the safe handling, dispensing, and disposal of 1-Ethoxy-2-ethynylbenzene, designed specifically for drug development professionals and synthetic chemists.

Mechanistic Hazard Profile

To design an effective safety protocol, we must first deconstruct the chemical architecture of 1-Ethoxy-2-ethynylbenzene and understand how its functional groups dictate its hazard profile:

  • The Ethynyl (Alkyne) Moiety: Terminal alkynes are energy-rich and prone to exothermic reactions. Like its parent compound phenylacetylene, this derivative is a combustible liquid that poses a severe aspiration hazard if ingested[1]. Furthermore, alkynes can undergo unintended cross-coupling or polymerization if exposed to trace transition metals and ambient oxygen.

  • The Ethoxy (Ether) Moiety: While aryl ethers are significantly less prone to peroxide formation than aliphatic ethers (like THF or diethyl ether), prolonged exposure to oxygen and UV light can still initiate radical autoxidation.

  • The Aromatic Ring: The lipophilic nature of the benzene ring allows the compound to easily breach the skin's lipid bilayer. Consequently, it is a documented skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335). It also possesses lachrymatory (tear-inducing) properties common to substituted volatile aromatics.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive aromatic ethers. The selection of PPE must be dictated by the chemical's permeation rate and the specific operational risk level.

PPE CategoryRoutine Dispensing (< 10 mL)Scale-Up / Reaction Optimization (> 10 mL)Mechanistic Rationale
Eye Protection Chemical splash gogglesSnug-fitting goggles + Full face shieldThe compound is a lachrymator and severe eye irritant (H319). Safety glasses with side shields do not prevent vapor intrusion.
Hand Protection Double-layered Nitrile (4-8 mil)Butyl rubber or Fluorinated (Viton) glovesAromatic ethers can rapidly permeate thin nitrile. Nitrile is acceptable only for incidental splash contact (immediate removal required). Butyl rubber provides superior resistance to aromatic solvents.
Body Protection 100% Cotton Lab CoatFlame-Resistant (FR) Nomex Lab CoatSynthetic fabrics (polyester) will melt into the skin during a solvent fire. FR coats are mandatory due to the compound's flammability[1].
Respiratory None (if in Fume Hood)Organic Vapor Cartridge (Half-mask)Required only if engineering controls (fume hood) fail or during a large spill, mitigating H335 respiratory risks.

Operational Workflows: Air-Free Dispensing Protocol

Because 1-Ethoxy-2-ethynylbenzene is sensitive to oxidative degradation, it must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The following self-validating Schlenk line protocol ensures both chemical stability and operator safety.

Step-by-Step Methodology:

  • Preparation: Purge the receiving reaction flask using a Schlenk line. Perform three cycles of vacuum (down to <1 Torr) and backfilling with high-purity Argon. Validation: The bubbler should show no flow when the system is static under Argon.

  • Equilibration: Remove the 1-Ethoxy-2-ethynylbenzene Sure/Seal™ bottle from the refrigerator. Allow it to warm to room temperature in the fume hood before opening. Causality: Opening a cold bottle immediately will cause atmospheric moisture to condense inside the reagent, ruining the anhydrous environment.

  • Inert Gas Flushing: Insert an Argon-purged needle connected to a bubbler into the septum of the reagent bottle to maintain positive pressure.

  • Syringe Transfer: Use a thoroughly dried, Argon-flushed glass syringe (equipped with a Luer-lock metal needle) to withdraw the required volume.

  • Dispensing: Transfer the liquid dropwise into the reaction vessel. Causality: Dropwise addition allows for the monitoring of any unexpected exothermic activity, particularly when reacting with strong bases or metal catalysts.

  • Sealing: Withdraw the Argon line, seal the reagent bottle with Parafilm, and immediately return it to 2–8 °C storage.

G Start Refrigerated Storage (2-8°C, Inert Gas) PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood Transfer to Ventilated Fume Hood Purge Schlenk Line Purge (Vacuum/Argon Cycles) Hood->Purge PPE->Hood Dispense Syringe Dispensing (Air-Free Technique) Purge->Dispense Dispense->Start Return Excess Reaction Active Reaction (Temperature Monitored) Dispense->Reaction Waste Halogen-Free Organic Waste Reaction->Waste

Workflow for the air-free dispensing and handling of 1-Ethoxy-2-ethynylbenzene.

Emergency Response & Disposal Plans

Spill Mitigation Protocol:

  • Isolate: Immediately extinguish all open flames and turn off hot plates. 1-Ethoxy-2-ethynylbenzene vapors are heavier than air and can travel to ignition sources[1].

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered to the optimal working height to maximize face velocity.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or proprietary spill pads). Do not use combustible materials like paper towels.

  • Collect: Use non-sparking tools (e.g., brass or plastic dustpans) to sweep up the absorbent[1].

Logistical Disposal Plan:

  • Segregation: Dispose of unreacted 1-Ethoxy-2-ethynylbenzene in the Non-Halogenated Organic Waste stream.

  • Cross-Contamination Warning: Never mix alkyne waste with strong oxidizers (e.g., nitric acid waste) or heavy metal waste streams, as this can generate explosive acetylide complexes.

  • Container Integrity: Ensure waste containers are kept tightly closed in a well-ventilated, explosion-proof storage cabinet away from direct sunlight.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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